molecular formula C15H11NO2 B14764256 7-Phenylindole-2-carboxylic acid

7-Phenylindole-2-carboxylic acid

Cat. No.: B14764256
M. Wt: 237.25 g/mol
InChI Key: FBJMSJVRBVXISV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Phenylindole-2-carboxylic acid is a chemical building block of significant interest in medicinal chemistry and drug discovery research. Its structure, featuring an indole scaffold substituted with a carboxylic acid at the 2-position and a phenyl group at the 7-position, makes it a valuable intermediate for the design and synthesis of novel bioactive molecules. Research into analogous indole-2-carboxylic acids has demonstrated their potential in targeting key biological pathways. Notably, indole-2-carboxylic acid derivatives have been explored as potent allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), a rate-limiting enzyme in gluconeogenesis, positioning them as potential investigational agents for type 2 diabetes . Furthermore, this chemical scaffold has been identified in the development of dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are key enzymes in tumor immunology and are considered promising targets for cancer immunotherapy . Another prominent area of research is the use of indole-2-carboxylic acids as high-affinity, selective inhibitors of Myeloid cell leukemia-1 (Mcl-1), a protein that promotes cancer cell survival. Inhibiting Mcl-1 can re-activate the process of apoptosis (programmed cell death) in malignant cells, making this a compelling strategy in oncology research . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

7-phenyl-1H-indole-2-carboxylic acid

InChI

InChI=1S/C15H11NO2/c17-15(18)13-9-11-7-4-8-12(14(11)16-13)10-5-2-1-3-6-10/h1-9,16H,(H,17,18)

InChI Key

FBJMSJVRBVXISV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC3=C2NC(=C3)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Molecular weight and formula of 7-Phenylindole-2-carboxylic acid

[1][2][3]

Chemical Identity & Core Properties

7-Phenylindole-2-carboxylic acid is a substituted indole derivative characterized by a phenyl ring attached at the C7 position and a carboxylic acid moiety at the C2 position.[1] This specific substitution pattern renders it a privileged structure in drug discovery, particularly for targeting protein-protein interactions (e.g., Mcl-1) and allosteric sites on ion channels (e.g., NMDA receptors).

PropertyData
IUPAC Name 7-Phenyl-1H-indole-2-carboxylic acid
Molecular Formula C₁₅H₁₁NO₂
Molecular Weight 237.26 g/mol
CAS Number (Acid) Not widely listed; refer to Ethyl Ester below
CAS Number (Ethyl Ester) 154422-25-0 (Commercial precursor)
Physical State Solid (Off-white to pale yellow)
Solubility Soluble in DMSO, MeOH; sparingly soluble in water
pKa (Predicted) ~3.8 (Carboxylic acid), ~16 (Indole NH)
Structural Visualization

The molecule consists of a planar indole core. The C7-phenyl group introduces steric bulk and lipophilicity adjacent to the NH donor, influencing binding affinity in hydrophobic pockets.

[1]

Synthesis & Production Protocols

The most robust synthetic route utilizes a Suzuki-Miyaura cross-coupling reaction. This method is preferred over the classical Fischer indole synthesis for 7-substituted indoles due to higher regioselectivity and milder conditions.

Protocol: Palladium-Catalyzed Cross-Coupling

Objective: Synthesize 7-phenylindole-2-carboxylic acid from ethyl 7-bromoindole-2-carboxylate.

Step 1: Suzuki Coupling (Ester Formation)
  • Reagents:

    • Substrate: Ethyl 7-bromoindole-2-carboxylate (1.0 equiv)

    • Boronic Acid: Phenylboronic acid (1.2–1.5 equiv)

    • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂

    • Base: Na₂CO₃ (2.0 M aqueous) or K₃PO₄

    • Solvent: DME/Water (3:1) or Toluene/Ethanol/Water.

  • Procedure:

    • Degas the solvent mixture with argon for 15 minutes.

    • Add substrate, phenylboronic acid, and base.

    • Add catalyst under inert atmosphere.[2]

    • Reflux at 80–100°C for 4–12 hours (monitor via TLC/LC-MS).

    • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc).

    • Product: Ethyl 7-phenylindole-2-carboxylate (CAS 154422-25-0).

Step 2: Hydrolysis (Acid Formation)
  • Reagents: LiOH or NaOH (3.0 equiv), THF/Water (1:1).

  • Procedure:

    • Dissolve the ester from Step 1 in THF/Water.[3]

    • Add base and stir at room temperature (or mild heat, 50°C) for 2–4 hours.

    • Acidification: Cool to 0°C and acidify to pH ~2–3 with 1M HCl.

    • Isolation: The free acid typically precipitates. Filter, wash with cold water, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.

Synthesis_PathwayFigure 2: Synthetic workflow for 7-Phenylindole-2-carboxylic acidStartEthyl 7-bromoindole-2-carboxylateIntermediateEthyl 7-phenylindole-2-carboxylate(CAS: 154422-25-0)Start->Intermediate Suzuki Coupling(Reflux, 12h)Reagent+ Phenylboronic AcidPd(PPh3)4, Na2CO3Reagent->IntermediateProduct7-Phenylindole-2-carboxylic acid(C15H11NO2)Intermediate->Product Saponification(RT, 4h)HydrolysisHydrolysis (LiOH/THF)Hydrolysis->Product

Analytical Characterization

To validate the synthesis, the following spectroscopic data should be observed for the free acid.

  • ¹H NMR (500 MHz, DMSO-d₆):

    • δ 10.41 (s, 1H): Indole NH (Broad singlet, exchangeable).

    • δ 7.65 (m, 1H): Indole C4-H.

    • δ 7.27 (m, 4H): Phenyl ring protons (Overlapping multiplet).

    • δ 7.11 (t, 1H): Indole C5-H.

    • δ 7.04 (d, 1H): Indole C6-H.

    • δ 6.99 (t, 1H): Phenyl/Indole overlap.

    • Note: The carboxylic acid proton (COOH) is typically very broad >12 ppm and may not be visible depending on water content.

  • Mass Spectrometry (ESI-MS):

    • [M-H]⁻: 236.25 (Negative mode).

    • [M+H]⁺: 238.26 (Positive mode).

Biological Applications & Mechanism

This compound serves as a critical intermediate and pharmacophore in two primary therapeutic areas:

A. Mcl-1 Inhibition (Oncology)

The 7-substituted indole-2-carboxylic acid scaffold mimics the BH3 domain of pro-apoptotic proteins.

  • Mechanism: It binds to the hydrophobic groove of Mcl-1 (Myeloid cell leukemia-1), an anti-apoptotic protein often overexpressed in resistant cancers.

  • Function: The C2-carboxylate forms a salt bridge with Arg263 of Mcl-1, while the C7-phenyl group occupies the hydrophobic p2 pocket, displacing the native pro-apoptotic ligands (e.g., Bim, Bak) and triggering cancer cell death (apoptosis).

B. NMDA Receptor Antagonism (Neuroscience)

Indole-2-carboxylic acids are structural analogs of Kynurenic acid , an endogenous antagonist of the NMDA receptor glycine site (GluN1 subunit).

  • SAR Insight: While 7-chloro derivatives (e.g., 7-Cl-KYNA) are classic antagonists, the 7-phenyl substitution explores the size limit of the lipophilic pocket near the glycine binding site. These analogs are investigated for neuroprotective properties in stroke and neuropathic pain models.

References

  • AbbVie Inc. (2008).[4] 7-Substituted Indole as Mcl-1 Inhibitors. European Patent EP3243814B1. Link

  • GuideChem. (2024). Ethyl 7-phenyl-1H-indole-2-carboxylate Properties and CAS 154422-25-0. Link

  • PubChem. (2024). Indole-2-carboxylic acid (Parent Scaffold Data). National Library of Medicine. Link

  • Organic Syntheses. (1943). Ethyl Indole-2-carboxylate Synthesis. Org. Syn. Coll. Vol. 5, p.567. Link

7-Phenylindole-2-carboxylic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 7-Phenyl-1H-indole-2-carboxylic acid , a privileged chemical scaffold in modern oncology drug discovery. This guide provides a comprehensive overview of its chemical identifiers, mechanistic rationale, and validated protocols for synthesis and biological evaluation.

Chemical Identity and Physicochemical Properties

The 7-phenylindole-2-carboxylic acid core is a highly specific pharmacophore utilized primarily in the development of protein-protein interaction (PPI) inhibitors. Its exact chemical identifiers and properties are summarized in the table below to ensure precise reagent sourcing and analytical validation [1].

PropertyValue / Identifier
Chemical Name 7-Phenyl-1H-indole-2-carboxylic acid
CAS Registry Number 1217-60-3
Precursor CAS Number 154422-25-0 (Ethyl 7-phenyl-1H-indole-2-carboxylate)
Molecular Formula C₁₅H₁₁NO₂
Molecular Weight 237.25 g/mol
SMILES String O=C(O)c1cc2cccc(-c3ccccc3)c2[nH]1
LogP (Predicted) ~3.8 (Indicating favorable lipophilicity for membrane permeability)

Mechanistic Rationale: Targeting the Mcl-1 Apoptotic Pathway

In drug development, the 7-phenylindole-2-carboxylic acid scaffold is renowned for its role as a foundational building block for Myeloid Cell Leukemia 1 (Mcl-1) inhibitors [2]. Mcl-1 is an anti-apoptotic member of the Bcl-2 protein family, frequently overexpressed in human cancers to evade programmed cell death.

Structure-Activity Relationship (SAR) Causality:

  • The 2-Carboxylic Acid: This moiety is non-negotiable for baseline target engagement. It forms a critical electrostatic salt bridge with the highly conserved Arginine residue (Arg263) located deep within the BH3-binding groove of the Mcl-1 protein.

  • The 7-Phenyl Ring: The Mcl-1 binding interface contains several distinct hydrophobic pockets. The phenyl group at the 7-position of the indole ring is sterically positioned to project directly into the hydrophobic p2 pocket, driving binding affinity through intense van der Waals interactions.

Mcl1Pathway MCL1 Mcl-1 Protein (Anti-apoptotic) BAK Bak / Bax Proteins (Pro-apoptotic) MCL1->BAK Sequesters & Inhibits (Pathological Survival) MOMP Mitochondrial Outer Membrane Permeabilization BAK->MOMP Activates APOP Apoptosis (Programmed Cell Death) MOMP->APOP Triggers DRUG 7-Phenylindole-2-carboxylic Acid Scaffold DRUG->MCL1 Binds BH3 Groove (Releases Bak/Bax)

Fig 1: Mechanism of Mcl-1 inhibition by the 7-phenylindole scaffold triggering apoptosis.

Validated Synthetic Methodology

Synthesizing the 7-phenylindole-2-carboxylic acid core requires a highly controlled, two-step workflow starting from a halogenated indole precursor. The following protocol is designed as a self-validating system to ensure high yield and purity.

SynthesisWorkflow A Ethyl 7-bromo-1H-indole-2-carboxylate (Starting Material) C Ethyl 7-phenyl-1H-indole-2-carboxylate (CAS: 154422-25-0) A->C Suzuki-Miyaura Coupling B Phenylboronic Acid + Pd(PPh3)4 / Na2CO3 B->C E 7-Phenyl-1H-indole-2-carboxylic acid (CAS: 1217-60-3) C->E Base Hydrolysis D LiOH / THF / H2O (Saponification) D->E

Fig 2: Two-step synthetic workflow for 7-Phenylindole-2-carboxylic acid.

Step 1: Suzuki-Miyaura Cross-Coupling
  • Causality of Reagents: Tetrakis(triphenylphosphine)palladium(0) is utilized because the bulky triphenylphosphine ligands stabilize the Pd(0) species, preventing premature catalyst aggregation while allowing efficient oxidative addition into the sterically hindered C-Br bond at the 7-position. A biphasic solvent system (1,4-Dioxane/Water) is essential to dissolve both the organic indole and the inorganic sodium carbonate base.

  • Procedure:

    • Dissolve Ethyl 7-bromo-1H-indole-2-carboxylate (1.0 eq) and Phenylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃.

    • Degas the mixture by bubbling argon for 15 minutes. Crucial: Oxygen must be purged to prevent the rapid oxidation of the Pd(0) catalyst to inactive Pd(II).

    • Add Pd(PPh₃)₄ (0.05 eq) and heat the sealed reaction vessel to 90°C for 12 hours.

  • Self-Validation Checkpoint: Analyze the reaction via LC-MS. The complete disappearance of the starting material isotopic doublet (m/z ~268/270) and the emergence of a single product mass (m/z 266.1 for [M+H]⁺) confirms successful transmetalation and reductive elimination.

Step 2: Base-Catalyzed Saponification
  • Causality of Reagents: Lithium hydroxide (LiOH) is chosen over harsher bases (like NaOH or KOH) to execute the ester hydrolysis smoothly without risking degradation of the indole ring. Tetrahydrofuran (THF) acts as a co-solvent to ensure the lipophilic ester remains miscible with the aqueous hydroxide.

  • Procedure:

    • Dissolve the intermediate (Ethyl 7-phenyl-1H-indole-2-carboxylate) in a 3:1 mixture of THF and water.

    • Add LiOH·H₂O (3.0 eq) and stir at ambient temperature for 4 hours.

    • Remove THF under reduced pressure, dilute the aqueous layer with water, and acidify to pH 2-3 using 1M HCl.

  • Self-Validation Checkpoint: The acidification step acts as an immediate visual validation; the free carboxylic acid will rapidly precipitate out of the aqueous solution. Collect the solid via vacuum filtration. Verify purity via ¹H-NMR (DMSO-d₆): validation is achieved by observing the disappearance of the ethyl ester signals (quartet at ~4.3 ppm, triplet at ~1.3 ppm) and the appearance of a broad singlet at ~13.0 ppm corresponding to the carboxylic acid proton.

Biological Evaluation: TR-FRET Binding Assay

To evaluate the efficacy of derivatives built upon the 7-phenylindole-2-carboxylic acid scaffold, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard [2].

  • Causality of Assay Choice: Indole-containing compounds frequently exhibit intrinsic auto-fluorescence, which causes false positives in standard ELISA or prompt fluorescence assays. TR-FRET utilizes a lanthanide fluorophore (e.g., Terbium) with a long emission half-life. By introducing a time delay (e.g., 100 µs) before reading the emission, the short-lived background fluorescence of the indole compound decays completely, isolating the true biological signal.

  • Protocol:

    • Prepare the assay buffer: 50 mM Tris-HCl (pH 7.4), 1 mM DTT, and 0.01% Tween-20. Note: Tween-20 is critical to prevent the lipophilic indole compounds from forming colloidal aggregates that artificially inhibit the protein.

    • Incubate GST-tagged Mcl-1 protein with a Terbium-labeled anti-GST antibody (donor) and a FITC-labeled BH3 tracer peptide (acceptor).

    • Dispense the synthesized compound in a 10-point dose-response titration (10 µM to 0.1 nM) into a 384-well microplate.

    • Incubate for 2 hours at room temperature to reach binding equilibrium.

    • Excite the plate at 340 nm and read emissions at 520 nm (FITC) and 495 nm (Terbium) after a 100 µs delay.

  • Self-Validation Checkpoint: Calculate the Z'-factor for the assay plate using DMSO negative controls and a known Mcl-1 inhibitor positive control (e.g., S63845). A Z'-factor > 0.6 validates the assay's robustness. The IC₅₀ of the reference compound must fall within half a log of its established literature value to validate the experimental run.

References

  • ChemSrc. "Sodium 2,4-dimethylbenzenesulfonate | CAS#:827-21-4 | Chemsrc" (Contains cross-referenced catalog data establishing 1217-60-3 as 7-Phenylindole-2-carboxylic acid). Available at:[Link]

  • Bruncko, M., et al. (AbbVie Inc.). "7-Substituted Indole as Mcl-1 Inhibitors." European Patent Office, EP3243814B1, Granted April 16, 2008.

Solvation Dynamics and Protocol Standardization for 7-Phenylindole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Phenylindole-2-carboxylic acid (7-Ph-ICA) is a highly specialized heterocycle, frequently utilized as a critical intermediate in the synthesis of anti-apoptotic Mcl-1 protein inhibitors[1]. While the parent compound, indole-2-carboxylic acid, exhibits moderate solubility across a range of polar solvents[2], the introduction of a bulky, lipophilic phenyl ring at the 7-position fundamentally alters the molecule's solvation thermodynamics. This whitepaper provides an in-depth mechanistic analysis of 7-Ph-ICA's solubility in dimethyl sulfoxide (DMSO) and methanol, equipping drug development professionals with self-validating protocols for high-fidelity assay preparation.

Mechanistic Solvation Analysis: Causality and Thermodynamics

To understand the solubility behavior of 7-Ph-ICA, one must analyze the competing forces of its crystal lattice energy and solvent-solute interactions. The molecule possesses two distinct domains:

  • The Polar Domain: The indole nitrogen (H-bond donor) and the carboxylic acid moiety (H-bond donor and acceptor). In the solid state, these groups form strong intermolecular dimers, creating a highly stable crystal lattice.

  • The Lipophilic Domain: The aromatic indole core augmented by the 7-phenyl substitution. This significantly increases the partition coefficient (LogP) and creates a large hydrophobic surface area that repels highly polar, structured solvents like water.

Why DMSO is the Gold Standard

DMSO is a polar aprotic solvent with a high dielectric constant and a highly polarized S=O bond. The causality behind its superior solubilization of 7-Ph-ICA lies in its dual-action mechanism:

  • Lattice Disruption: The oxygen atom of the sulfoxide group is an exceptional hydrogen-bond acceptor. It aggressively outcompetes the intermolecular hydrogen bonds of the carboxylic acid dimers and the indole N-H, effectively dismantling the crystal lattice.

  • Hydrophobic Accommodation: The two methyl groups on DMSO provide a localized hydrophobic pocket that stabilizes the bulky 7-phenyl ring via van der Waals interactions, preventing the solute from aggregating. This is evidenced by the routine use of DMSO-d6 for the NMR characterization of 7-Ph-ICA and its derivatives[1].

The Methanol Limitation

Methanol is a polar protic solvent. While it is highly effective at dissolving the parent indole-2-carboxylic acid (up to ~433 g/L)[2], it struggles with the 7-phenyl derivative. Methanol can both donate and accept hydrogen bonds, allowing it to interact with the polar domain of 7-Ph-ICA. However, its small size and lack of a significant hydrophobic region impose a high entropic penalty when attempting to solvate the large 7-phenyl group. Consequently, methanol is suitable for dilute analytical preparations but will fail to support the high-concentration stock solutions required for high-throughput screening.

Solvation A 7-Phenylindole-2-carboxylic Acid (Solid State Lattice) B DMSO Solvation (Polar Aprotic) A->B Add DMSO C Methanol Solvation (Polar Protic) A->C Add MeOH D H-Bond Acceptance (Breaks COOH dimers) B->D E Hydrophobic Solvation (Accommodates 7-Phenyl) B->E F Competitive H-Bonding (OH donates & accepts) C->F G Lipophilic Penalty (Lower solubility limit) C->G H Complete Dissolution (High Conc. Stock) D->H E->H I Partial/Dilute Dissolution (Analytical Prep) F->I G->I

Fig 1: Mechanistic pathways of 7-Ph-ICA solvation in DMSO versus Methanol.

Quantitative Data and Predictive Modeling

The addition of the 7-phenyl group drastically shifts the physicochemical profile of the molecule. Table 1 summarizes the impact of this substitution, while Table 2 outlines the solvent performance metrics.

Table 1: Comparative Physicochemical Profile

PropertyIndole-2-carboxylic acid[3]7-Phenylindole-2-carboxylic acidCausality / Impact
Molecular Weight 161.16 g/mol 237.25 g/mol Increased steric bulk hinders solvation in small protic solvents.
LogP (Lipophilicity) ~2.31~4.01 (Estimated)[4]Drastic reduction in aqueous solubility; necessitates organic solvents.
H-Bond Donors 2 (-NH, -OH)2 (-NH, -OH)Unchanged; retains interaction sites for polar aprotic solvents.
H-Bond Acceptors 2 (C=O, -OH)2 (C=O, -OH)Unchanged; retains interaction sites for protic solvents.

Table 2: Solvation Metrics for 7-Ph-ICA

SolventPolarity IndexH-Bonding NatureEstimated Solubility LimitPrimary Application
DMSO 7.2Strong Acceptor>50 mg/mLHigh-concentration master stocks for in vitro bioassays.
Methanol 5.1Donor & Acceptor<10 mg/mLMobile phase preparation for LC-MS/HPLC analysis.

Standardized Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies incorporate built-in verification steps to prevent downstream assay failure caused by micro-precipitation.

Protocol 1: Preparation of 10 mM Master Stock in DMSO

Causality Note: Anhydrous DMSO is mandated because the hygroscopic nature of DMSO will pull water from the atmosphere. Even 5% water content in DMSO will drastically lower the solubility ceiling of the highly lipophilic 7-Ph-ICA, leading to silent precipitation.

  • Equilibration: Allow the vial of 7-Ph-ICA to warm to room temperature in a desiccator to prevent condensation.

  • Gravimetric Measurement: Weigh the required mass of 7-Ph-ICA using a calibrated analytical balance (e.g., 2.37 mg for 1 mL of 10 mM stock).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (≥99.9% purity, stored under Argon/Nitrogen).

  • Mechanical Disruption: Vortex the solution vigorously for 60 seconds. Follow with bath sonication at room temperature for 5 minutes. Do not apply heat, as this can cause transient supersaturation that will crash out upon cooling.

  • Self-Validation (Centrifugation): Centrifuge the microcentrifuge tube at 10,000 x g for 3 minutes. Carefully inspect the bottom of the tube against a dark background. The absence of a white micro-pellet confirms complete dissolution.

  • Storage: Aliquot into single-use volumes to avoid freeze-thaw cycles and store at -20°C in a desiccated container.

Workflow Step1 Weigh 7-Ph-ICA (Analytical Balance) Step2 Add Anhydrous DMSO (Under N2/Ar) Step1->Step2 Step3 Vortex & Sonicate (5-10 mins @ RT) Step2->Step3 Step4 Centrifuge Check (Verify no pellet) Step3->Step4 Step5 LC-MS Validation (Purity & Conc.) Step4->Step5 Step6 Aliquot & Store (-20°C, desiccated) Step5->Step6

Fig 2: Self-validating protocol workflow for preparing 7-Ph-ICA DMSO stock solutions.

Protocol 2: Methanol-Based Solubilization for Analytical Chromatography

Causality Note: Methanol is preferred over DMSO for LC-MS injections because DMSO causes severe ion suppression in electrospray ionization (ESI) and has high UV absorbance at lower wavelengths.

  • Primary Dilution: Transfer 10 µL of the validated 10 mM DMSO master stock into a clean vial.

  • Solvent Exchange/Dilution: Add 990 µL of LC-MS grade Methanol to create a 100 µM working solution.

  • Self-Validation (Linearity Check): Prepare a serial dilution (50 µM, 25 µM, 12.5 µM) in Methanol. Inject all concentrations into the LC-MS. A perfectly linear response curve (R² > 0.99) validates that no precipitation occurred during the transition from the aprotic to the protic solvent environment.

References

  • European Patent Office. (2008). 7-SUBSTITUTED INDOLE AS MCL-1 INHIBITORS (EP 3243814 B1). Googleapis.[Link]

  • Scent.vn. Indole-2-carboxylic acid CAS# 1477-50-5: Odor profile, Molecular properties, Suppliers & Regulation.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 72899, Indole-2-carboxylic acid.[Link]

  • Molbase. ethyl 7-phenyl-1H-indole-2-carboxylate - CAS 154422-25-0.[Link]

Sources

Biological Activity of 7-Phenyl Substituted Indole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 7-phenyl substituted indole derivatives , a specific subclass of the privileged indole scaffold.[1][2] Unlike the extensively studied 2- and 3-substituted indoles, the 7-position offers a unique vector for chemical space exploration, particularly for targeting hydrophobic pockets in tubulin and kinases that are inaccessible to other substitution patterns.[1][2]

Content Type: Technical Guide & Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1]

Executive Summary: The 7-Position Advantage

The indole ring system is a ubiquitous pharmacophore, but the 7-position (the benzene ring vertex adjacent to the bridgehead nitrogen) remains underutilized. Substituting this position with a phenyl ring creates a biaryl axis that provides unique steric bulk and lipophilicity.

Key Therapeutic Drivers:

  • Tubulin Destabilization: 7-Phenylindoles mimic the biaryl pharmacophore of colchicine and combretastatin A-4, binding to the colchicine-site of tubulin to inhibit polymerization.

  • Kinase Inhibition (EGFR): The 7-phenyl moiety can occupy the hydrophobic Region I or II in kinase ATP-binding pockets, as seen with EGFR inhibitors.[1][2]

  • Metabolic Stability: Substitution at C7 blocks a common site of metabolic oxidation (hydroxylation), potentially extending half-life compared to unsubstituted analogs.[1]

Pharmacological Targets & Mechanisms[1][3]

Tubulin Polymerization Inhibition

The most well-characterized activity of 7-phenylindoles is their ability to disrupt microtubule dynamics.[1][2]

  • Mechanism: These derivatives function as Microtubule Destabilizing Agents (MDAs) .[1] The 7-phenyl group provides the necessary hydrophobic bulk to occupy the colchicine-binding site on

    
    -tubulin.[1][2]
    
  • Signaling Cascade:

    • Binding: The compound permeates the cell membrane and binds to the

      
      -tubulin dimer interface.
      
    • Arrest: This binding prevents the incorporation of the dimer into the growing microtubule, leading to G2/M phase cell cycle arrest .

    • Apoptosis: Prolonged arrest triggers the phosphorylation of Bcl-2 and activation of Caspase-3, leading to apoptotic cell death.

Visualization: Mechanism of Action Pathway

TubulinPathway Compound 7-Phenylindole Derivative ColchicineSite Colchicine Binding Site (Hydrophobic Pocket) Compound->ColchicineSite Binds High Affinity TubulinDimer Free α/β-Tubulin Dimers TubulinDimer->ColchicineSite Polymerization Microtubule Polymerization ColchicineSite->Polymerization Inhibits MitoticSpindle Mitotic Spindle Formation Polymerization->MitoticSpindle Required for G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis (Caspase-3 Activation) G2M_Arrest->Apoptosis Triggers

Caption: Signal transduction pathway showing the cascade from 7-phenylindole binding to apoptotic cell death via tubulin inhibition.[1][2][3]

EGFR Kinase Inhibition

Natural products containing the 7-phenylindole core, such as 2-methyl-7-phenylindole (isolated from the endophytic fungus Curvularia geniculata), have demonstrated significant affinity for the Epidermal Growth Factor Receptor (EGFR).[1][2]

  • Binding Mode: Molecular docking studies suggest the 7-phenyl ring fits into the hydrophobic pocket of the EGFR ATP-binding site, with a binding energy of approximately -8.8 kcal/mol .[1][2]

  • Activity: This compound has shown IC50 values in the range of 62 µg/mL against HepG2 (liver cancer) cells, driven by ROS generation and mitochondrial dysfunction.

Structure-Activity Relationship (SAR)[1][2][7]

The biological efficacy of 7-phenylindoles is tightly controlled by the electronic and steric nature of the substituents.

RegionModificationBiological Impact (Anticancer/Tubulin)
C7-Phenyl Ring Unsubstituted Moderate activity; serves as the core hydrophobic anchor.[1][2]
Para-Methoxy (-OMe) Increases potency. Mimics the trimethoxyphenyl ring of colchicine.[1]
Ortho-Substitution Decreases potency. Steric clash prevents optimal planarity or pocket fit.[1][2]
Indole C2 Methyl (-CH3) Maintains/Enhances activity. Stabilizes the indole conformation.[1][2]
H (Unsubstituted) Active, but often less metabolically stable than C2-methyl analogs.[1][2]
Indole C3 Formyl/Acyl Can enhance H-bonding with tubulin residues (e.g.,

-Asn101).[1][2]
Indole N1 Methylation often reduces activity if H-bonding (donor) is required for the target.[1][2]

Critical Insight: The torsion angle between the indole and the 7-phenyl ring is critical. A twisted conformation (biaryl twist) is often required to match the shape of the colchicine site, which is not a flat pocket.

Experimental Protocols

Synthesis: Suzuki-Miyaura Cross-Coupling

This protocol describes the robust synthesis of 7-phenylindole from 7-bromoindole, a self-validating method due to the distinct shift in proton NMR signals upon arylation.[1][2]

Reagents:

  • 7-Bromoindole (1.0 equiv)[1][2]

  • Phenylboronic acid (1.5 equiv)[1][2][4]

  • Pd(PPh3)4 (3-5 mol%)[1][2]

  • Na2CO3 (2.0 equiv)[1][2][4]

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)[1][2][5]

Step-by-Step Methodology:

  • Degassing: Charge a reaction flask with 1,4-dioxane and water. Sparge with argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).[1]

  • Addition: Add 7-bromoindole, phenylboronic acid, and Na2CO3. Add the Pd catalyst last under a counter-flow of argon.

  • Reflux: Heat the mixture to 100°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 8:1).[1] The starting material (7-bromoindole) is less polar than the product.[1]

  • Workup: Cool to room temperature. Dilute with ethyl acetate, wash with water and brine.[5] Dry over Na2SO4.[5]

  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

  • Validation:

    • 1H NMR: Look for the disappearance of the C7-H doublet/triplet pattern of the indole and the appearance of new aromatic multiplet signals (5 protons) from the phenyl ring.

    • MS: Confirm molecular ion peak [M+H]+.

Biological Assay: Tubulin Polymerization (Turbidity)

To confirm the mechanism of action, a cell-free tubulin polymerization assay is required.

Protocol:

  • Preparation: Thaw purified tubulin (>99% pure, porcine brain) on ice. Resuspend in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).

  • Blanking: Set the spectrophotometer to 340 nm at 37°C.

  • Treatment: Add test compound (dissolved in DMSO) to the tubulin solution (final conc. 3 mg/mL). Include a Paclitaxel control (polymerization enhancer) and a Colchicine control (inhibitor).[1]

  • Measurement: Measure absorbance every 30 seconds for 60 minutes.

  • Data Analysis:

    • Normal Polymerization: Sigmoidal curve (Lag phase -> Elongation -> Plateau).[1][2]

    • 7-Phenylindole Effect: Significant reduction in Vmax (slope) and final plateau height, indicating inhibition of assembly.[1]

References

  • Synthesis and Biological Activity of Indole Deriv

    • Source: ResearchGate / Vertex AI Search[1][2]

    • Context: Describes the synthesis of 2-phenyl and 7-substituted indoles and their cytotoxicity against HepG2 and HeLa cell lines.
  • Synthesis of 7-Phenylindole Derivatives via Rhodium C

    • Source: ResearchGate[1][2][6][7]

    • Context: Provides the specific synthetic methodology for constructing the 7-phenylindole framework using C-H activ
  • Anticancer Activity of 2-Methyl-7-Phenylindole from Curvularia geniculata [1][2]

    • Source: PubMed / NIH[1][2]

    • Context: Identifies 2-methyl-7-phenylindole as a bioactive natural product with EGFR binding affinity (-8.8 kcal/mol) and apoptotic activity.[1][2][8]

  • Tubulin Polymerization Inhibition by Indole Deriv

    • Source: BenchChem / Literature[1][2]

    • Context: details the mechanism of 7-substituted indoles binding to the colchicine site and protocols for the turbidity assay.
    • [1][2]

  • HIV-1 Attachment Inhibitors (Indole-7-carboxamides)

    • Source: PubMed[1][2]

    • Context: Discusses the SAR of 7-substituted indoles (specifically carboxamides/azaindoles like Fostemsavir precursors) in blocking gp120-CD4 interaction.

Sources

7-Phenylindole-2-carboxylic Acid: Strategic Targeting of Hydrophobic Pockets in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 7-Phenylindole-2-carboxylic acid as a pharmacophore in medicinal chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the landscape of privileged structures, the indole-2-carboxylic acid scaffold serves as a robust template for designing ligands that target G-protein coupled receptors (GPCRs), ion channels (specifically NMDA), and protein-protein interactions (PPIs like Mcl-1). While C3 and C5 substitutions are chemically intuitive, the 7-phenylindole-2-carboxylic acid pharmacophore represents a deliberate, high-value tactical modification.

This guide analyzes the 7-phenyl substitution as a specific pharmacophoric vector. By installing a lipophilic aromatic moiety at the C7 position, medicinal chemists can exploit orthogonal hydrophobic pockets that are inaccessible to standard indole derivatives. This modification significantly alters the molecular shape, lipophilicity (LogP), and binding kinetics, making it a critical tool for fragment-based drug design (FBDD) and lead optimization.

Part 1: Pharmacophore Analysis & Structural Logic

The Structural Vector

The indole-2-carboxylic acid core provides a planar, electron-rich system with a defined hydrogen-bond donor (indole NH) and acceptor/ionic head (carboxylate).

  • C2-Carboxylate: Mimics the glycine carboxylate or glutamate side chain; typically engages in salt bridges with Arginine (Arg) or Lysine (Lys) residues.

  • C7-Phenyl Substituent: Unlike C3 substituents (which project "up" out of the plane) or C5 substituents (which extend the long axis), the C7-phenyl group projects laterally, creating a "wing-like" steric bulk.

    • Twisted Conformation: Due to peri-interactions with the indole H-1 and potentially H-6, the 7-phenyl ring is rarely coplanar with the indole. It typically adopts a twisted conformation (dihedral angle ~40-60°), breaking planarity and improving solubility compared to flat polyaromatics.

Electronic & Physicochemical Impact
PropertyEffect of 7-Phenyl SubstitutionMedicinal Chemistry Implication
Lipophilicity (cLogP) Increases by ~1.5 - 2.0 unitsEnhances membrane permeability; increases non-specific binding risk if not balanced by polar groups.
Electronic Surface Expands

-electron surface area
Enables

-

stacking (T-shaped or parallel displaced) with aromatic residues (Phe, Tyr, Trp) in the binding pocket.
Metabolic Stability Blocks C7 metabolic oxidationThe phenyl ring itself becomes a metabolic soft spot (para-hydroxylation) unless fluorinated.
Conformational Lock Restricts "wobble" of the indole coreCan induce atropisomerism if the phenyl ring is ortho-substituted, offering potential for chiral selectivity.

Part 2: Therapeutic Applications & Case Studies

Mcl-1 Inhibition (Apoptosis Regulation)

Myeloid cell leukemia-1 (Mcl-1) is a pro-survival protein with a large, hydrophobic BH3-binding groove.

  • Mechanism: Small molecules must mimic the BH3 helix of pro-apoptotic proteins (like Bim or Bak).

  • Role of 7-Phenylindole: The indole-2-carboxylate mimics a conserved Aspartic acid residue (Asp) in the BH3 helix. The 7-phenyl group is critical for occupying the hydrophobic p2 or p4 pockets within the Mcl-1 groove.

  • Insight: The twisted geometry of the 7-phenyl group allows the molecule to conform to the curvature of the Mcl-1 surface better than a linear naphthyl or biphenyl system.

NMDA Receptor Antagonism (Glycine Site)

Indole-2-carboxylic acids are classic competitive antagonists at the strychnine-insensitive glycine binding site of the NMDA receptor.[1]

  • Pharmacophore Fit: The carboxylate binds to Arg523 (GluN1 subunit). The indole ring stacks between aromatic residues (Phe484, Trp480).

  • 7-Position Utility: Early SAR studies (e.g., MDL-29,951 analogs) showed that hydrophobic bulk at C7 can enhance potency by displacing water molecules from a lipophilic accessory pocket adjacent to the glycine site. The 7-phenyl analog serves as a probe to maximize van der Waals contacts in this region.

GPR17 Modulation

GPR17 is an orphan GPCR involved in myelination.[2][3]

  • Relevance: While 4,6-dichloroindole-2-carboxylic acid (MDL-29,951) is the standard agonist, the 7-phenyl modification is explored in antagonist design to introduce steric clash that prevents receptor activation (conformational change) while maintaining binding affinity.

Part 3: Synthetic Protocols (Self-Validating Systems)

Synthesizing 7-substituted indoles is challenging because electrophilic aromatic substitution favors C3. The most reliable route is Suzuki-Miyaura Cross-Coupling on a pre-functionalized 7-haloindole.

Protocol: Synthesis of Ethyl 7-phenyl-1H-indole-2-carboxylate via Suzuki Coupling

Objective: Regioselective installation of the phenyl ring at C7. Starting Material: Ethyl 7-bromo-1H-indole-2-carboxylate (commercially available or synthesized via Fischer indole with 2-bromophenylhydrazine).

Reagents:
  • Substrate: Ethyl 7-bromo-1H-indole-2-carboxylate (1.0 eq)

  • Boronic Acid: Phenylboronic acid (1.5 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) [Chosen for resistance to oxidation and high turnover]

  • Base: K₂CO₃ (3.0 eq, 2M aqueous solution)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:
  • Degassing (Critical): In a microwave vial or round-bottom flask, combine the solvent mixture (Dioxane/Water). Sparge with Argon for 15 minutes. Why? Palladium(0) species are sensitive to oxygen; failure to degas leads to homocoupling of the boronic acid.

  • Assembly: Add the 7-bromoindole substrate, phenylboronic acid, and K₂CO₃ solution.

  • Catalyst Addition: Add Pd(dppf)Cl₂ last. Seal the vessel immediately under Argon.

  • Reaction: Heat to 90°C for 4–6 hours (or 110°C for 30 min in microwave).

    • Monitoring: Check TLC (Hexane:EtOAc 4:1). The starting bromide (Rf ~0.6) should disappear; the product (Rf ~0.55) is often fluorescent blue under UV.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Gradient: 0-20% EtOAc in Hexane).

  • Hydrolysis (Optional): To obtain the free acid, treat the ester with LiOH (3 eq) in THF/Water (1:1) at RT for 2 hours. Acidify with 1M HCl to precipitate the product.

Validation Check:

  • 1H NMR (DMSO-d6): Look for the disappearance of the C7-H doublet/triplet pattern and the appearance of 5 new aromatic protons (multiplet at 7.3–7.6 ppm). The NH signal should remain (singlet ~11.5 ppm).

Part 4: Visualization & Logic Mapping

Pharmacophore Interaction Map

The following diagram illustrates how the 7-Phenylindole-2-carboxylic acid interacts with a theoretical receptor binding site (e.g., Mcl-1 or NMDA).

PharmacophoreMap IndoleCore Indole Scaffold (Planar Core) Carboxylate C2-Carboxylate (Ionic Head) IndoleCore->Carboxylate Attached at C2 PhenylGroup C7-Phenyl Ring (Hydrophobic Wing) IndoleCore->PhenylGroup Attached at C7 (Twisted Geometry) Target_Stack Receptor: Aromatic Residue (Pi-Pi Stacking) IndoleCore->Target_Stack Pi-Stacking Target_Arg Receptor: Arg/Lys Residue (Salt Bridge) Carboxylate->Target_Arg Electrostatic Interaction Target_Pocket Receptor: Hydrophobic Pocket (Van der Waals) PhenylGroup->Target_Pocket Hydrophobic Fill

Caption: Pharmacophore mapping of 7-Phenylindole-2-carboxylic acid showing orthogonal binding vectors.

Synthesis Workflow (Suzuki Coupling)

This flow describes the critical path for synthesizing the scaffold.

SynthesisFlow Start 7-Bromoindole-2-ester Reaction Suzuki Coupling 90°C, 4h, Argon Start->Reaction Substrate Reagents Ph-B(OH)2 + Pd(dppf)Cl2 K2CO3, Dioxane/H2O Reagents->Reaction Catalysis Intermediate 7-Phenyl Ester Reaction->Intermediate C-C Bond Formation Hydrolysis LiOH Hydrolysis THF/H2O Intermediate->Hydrolysis Deprotection Final 7-Phenylindole-2-COOH (Target Pharmacophore) Hydrolysis->Final Acidification

Caption: Optimized synthetic route for 7-Phenylindole-2-carboxylic acid via Suzuki-Miyaura coupling.

References

  • 7-Substituted Indole as Mcl-1 Inhibitors. Source: European Patent Office (EP 2134684 B1). Context: Describes the use of 7-phenylindole-2-carboxylic acid derivatives as inhibitors of the anti-apoptotic protein Mcl-1.

  • Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. Source:[4] Science (1989). Context: Establishes the foundational activity of the indole-2-carboxylic acid scaffold at the NMDA receptor glycine site.

  • Discovery of Novel and Selective GPR17 Antagonists. Source: Journal of Medicinal Chemistry (2018/2023). Context: Discusses the SAR of indole-2-carboxylic acids (specifically MDL-29,951 analogs) and the role of lipophilic substitutions in GPCR modulation.

  • Practical Synthesis of 7-Substituted Indoles. Source: Journal of Organic Chemistry / NIH. Context: Provides methodologies for accessing the difficult C7 position of the indole ring.

Sources

An In-depth Technical Guide to the Safe Handling of 7-Phenylindole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Introduction: Understanding the Compound and its Context

7-Phenylindole-2-carboxylic acid is a heterocyclic aromatic compound with significant potential in drug discovery and materials science. Its indole core is a privileged scaffold in medicinal chemistry, while the phenyl and carboxylic acid functionalities offer versatile points for chemical modification. Researchers may utilize this compound in the synthesis of novel kinase inhibitors, receptor antagonists, or functional organic materials. Given its role as a reactive intermediate, a thorough understanding of its chemical properties and potential hazards is paramount for ensuring a safe and productive research environment. This guide serves to bridge the informational gap by providing a detailed analysis of its anticipated safety profile and outlining best practices for its use.

Hazard Identification and Toxicological Profile

While specific toxicological data for 7-Phenylindole-2-carboxylic acid is not extensively documented, a hazard assessment can be extrapolated from analogous compounds such as Indole-2-carboxylic acid and other substituted carboxylic acids.[1][2][3]

Primary Routes of Exposure:

  • Inhalation: As a solid powder, the primary inhalation risk stems from aerosolized dust generated during weighing or transfer.[2][4]

  • Dermal Contact: Direct skin contact may lead to irritation.

  • Eye Contact: The compound is expected to be an irritant to the eyes.[1][5]

  • Ingestion: Accidental ingestion may cause irritation of the digestive tract.[1]

Anticipated Health Effects:

  • Acute Effects: Based on data for similar compounds, 7-Phenylindole-2-carboxylic acid is expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][6][7] Ingestion may be harmful.[6][7]

  • Chronic Effects: The long-term toxicological properties have not been fully investigated.[1] As with any novel chemical entity, it is prudent to minimize exposure and treat the compound as potentially hazardous with unknown chronic effects.

Physical and Chemical Properties: A Data-Driven Approach to Handling

Understanding the physical and chemical properties of a compound is fundamental to designing safe handling procedures. The data below has been synthesized from available information on closely related structures.

PropertyAnticipated Value / CharacteristicImplication for Safe Handling
Appearance Off-white to yellow or light brown solid powder.[1][8]The powdered form necessitates controls to prevent dust generation.
Molecular Formula C₁₅H₁₁NO₂-
Molecular Weight 237.26 g/mol -
Solubility Generally insoluble in water; soluble in organic solvents like ethanol, toluene, and diethyl ether.[9]Dictates the choice of solvents for reactions and cleaning, as well as spill response procedures.
Stability Stable under normal laboratory temperatures and pressures.[1] May be light-sensitive.[1][8]Store in a tightly closed, light-resistant container.[1]
Reactivity Incompatible with strong oxidizing agents.[1]Avoid co-storage and co-handling with strong oxidizers to prevent hazardous reactions.
Hazardous Decomposition Combustion may produce toxic fumes, including nitrogen oxides and carbon monoxide.[1]In case of fire, appropriate respiratory protection is required for firefighting personnel.

Engineering Controls, Personal Protection, and Safe Handling Protocols

A multi-layered approach to safety, prioritizing engineering controls, followed by administrative controls and personal protective equipment (PPE), is essential.

Engineering Controls
  • Ventilation: All manipulations of solid 7-Phenylindole-2-carboxylic acid that could generate dust (e.g., weighing, transferring, preparing solutions) must be conducted in a certified chemical fume hood.[6] This is the primary method for preventing respiratory exposure.

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the work area.[5]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 7-Phenylindole-2-carboxylic acid:

  • Eye and Face Protection: Chemical safety goggles or safety glasses with side shields are required.[2] A face shield may be necessary for operations with a higher risk of splashing.[2][10]

  • Skin Protection:

    • Gloves: Wear appropriate protective gloves (e.g., nitrile) inspected for integrity before each use.[1][10]

    • Lab Coat: A flame-resistant lab coat must be worn and kept fastened.

  • Respiratory Protection: If work outside of a fume hood is unavoidable and dust may be generated, a NIOSH-approved respirator is required.[4]

Step-by-Step Safe Handling Protocol: Weighing and Dissolution
  • Preparation: Don all required PPE (safety goggles, nitrile gloves, lab coat). Ensure the chemical fume hood sash is at the appropriate working height and the airflow is verified.

  • Staging: Place a tared weigh boat on an analytical balance inside the fume hood. Also, place the sealed container of 7-Phenylindole-2-carboxylic acid, a spatula, and the vessel containing the dissolution solvent inside the hood.

  • Transfer: Carefully open the stock container. Using the spatula, gently transfer the desired amount of solid to the weigh boat, minimizing any disturbance that could create dust.

  • Weighing: Close the stock container immediately. Record the weight.

  • Dissolution: Carefully add the weighed solid to the solvent vessel. Use a small amount of the solvent to rinse the weigh boat and spatula to ensure a complete transfer.

  • Cleanup: Dispose of the used weigh boat and any contaminated wipes in a designated solid waste container within the fume hood.

  • Post-Handling: Wipe down the work surface in the fume hood. Remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.[4][8]

Emergency Procedures: A Self-Validating System

Preparedness is key to mitigating the impact of an accidental exposure or spill.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][10][11]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][10] Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[1] Never give anything by mouth to an unconscious person.[1][10] Seek immediate medical attention.[8]

Accidental Release Measures
  • Small Spill:

    • Ensure proper PPE is worn.

    • Avoid generating dust.[4]

    • Gently sweep up the solid material and place it into a suitable, sealed container for disposal.[1][4]

    • Wipe the area with a damp cloth, and then clean with soap and water.

  • Large Spill:

    • Evacuate the area and prevent entry.

    • Alert emergency services and inform them of the nature of the hazard.[4]

    • Ventilate the area.

    • Cleanup should only be performed by trained personnel with appropriate respiratory protection.

Storage, Disposal, and Environmental Considerations

  • Storage: Store in a tightly closed, light-resistant container in a cool, dry, and well-ventilated area.[1][5][7] The storage area should be away from incompatible substances such as strong oxidizing agents.[1]

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[7] Contact a licensed professional waste disposal service.[6] Do not allow the material to enter drains or waterways.[10]

  • Environmental Fate: Data on the environmental impact of this specific compound is limited. It is classified as slightly hazardous for water.[12] It is crucial to prevent its release into the environment.[8]

Visualization of Safety Workflow

The following diagram illustrates the decision-making process for safely handling 7-Phenylindole-2-carboxylic acid.

G cluster_prep Preparation & Risk Assessment cluster_handling Handling Protocol cluster_post Post-Handling & Disposal cluster_emergency Emergency Response Start Task: Handle 7-Phenylindole- 2-carboxylic acid ReviewSDS Review SDS / Technical Guide Start->ReviewSDS AssessRisk Assess Risk: - Dust Generation? - Splash Potential? ReviewSDS->AssessRisk SelectControls Select Controls: - Fume Hood Required - Identify PPE AssessRisk->SelectControls DonPPE Don Appropriate PPE: - Goggles, Gloves, Lab Coat SelectControls->DonPPE PrepWorkArea Prepare Work Area (Chemical Fume Hood) DonPPE->PrepWorkArea PerformTask Perform Task (Weighing, Reaction, etc.) PrepWorkArea->PerformTask CleanUp Decontaminate Work Area & Equipment PerformTask->CleanUp Spill Spill / Exposure Occurs PerformTask->Spill Potential Incident DoffPPE Doff PPE Correctly CleanUp->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands SegregateWaste Segregate Waste: - Solid - Liquid (Organic) WashHands->SegregateWaste Store Store Compound Securely SegregateWaste->Store End Task Complete Store->End FirstAid Administer First Aid (See Section 5) Spill->FirstAid Exposure CleanupProtocol Follow Spill Cleanup Protocol (Section 5.1) Spill->CleanupProtocol Spill Notify Notify Supervisor / Emergency Services FirstAid->Notify CleanupProtocol->Notify

Caption: Risk assessment and mitigation workflow for 7-Phenylindole-2-carboxylic acid.

References

  • Indole-3-Carboxylic acid - GoldBio.

  • 7-methyl-3-phenyl-1H-indole-2-carboxylic acid | C16H13NO2 | CID 16645886 - PubChem.

  • Indole-2-carboxylic acid(1477-50-5) - ChemicalBook.

  • INDOLE-3-CARBOXYLIC ACID FOR BIOCHEMISTRY MSDS CAS No - Loba Chemie.

  • 1H-Indole-3-carboxylic acid - Apollo Scientific.

  • ethyl 7-phenyl-1H-indole-2-carboxylate 154422-25-0 - Guidechem.

  • Indole-3-carboxylic acid | Endogenous Metabolite | MedChemExpress.

  • SAFETY DATA SHEET - Pfaltz & Bauer.

  • SAFETY DATA SHEET - Spectrum Chemical.

  • SAFETY DATA SHEET - Thermo Fisher Scientific.

  • SAFETY DATA SHEET - Fisher Scientific.

  • Safety Data Sheet (SDS) - Anaspec.

  • Safety Data Sheet Indole-2-carboxylic acid 1. Identification Product name - metasci.

  • Indole-2-carboxylic acid SDS, 1477-50-5 Safety Data Sheets - ECHEMI.

  • Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives | Open Access Journals - Research and Reviews.

  • 15.3: Physical Properties of Carboxylic Acids - Chemistry LibreTexts.

  • indole-2-carboxylic acid, 1477-50-5 - The Good Scents Company.

  • d - Cayman Chemical.

  • Safety Data Sheet: 2-Phenylindole - Carl ROTH.

Sources

In-Depth Technical Guide: Physical Characteristics, Melting Point Dynamics, and Synthesis of 7-Phenylindole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development increasingly targets complex protein-protein interactions, the indole-2-carboxylic acid scaffold has emerged as a privileged pharmacophore. Specifically, 7-Phenyl-1H-indole-2-carboxylic acid (CAS 1217-60-3) is a critical intermediate and active moiety in the synthesis of anti-apoptotic Mcl-1 protein inhibitors .

This whitepaper provides a comprehensive analysis of the physicochemical properties of 7-phenylindole-2-carboxylic acid. By examining the causality between its molecular structure, intermolecular forces, and macroscopic physical traits—such as its melting point—we establish a self-validating framework for its synthesis, characterization, and application in pharmaceutical research.

Physicochemical Profiling & Melting Point Causality

The physical characteristics of an indole derivative are dictated by its ability to form crystalline lattices through hydrogen bonding and


 stacking. The introduction of a phenyl group at the C7 position introduces significant steric bulk adjacent to the indole N-H. This forces the phenyl ring out of strict coplanarity with the indole core, altering the thermodynamic stability of the crystal lattice.
Quantitative Data Summary
PropertyValueCausality / Structural Note
Compound Name 7-Phenyl-1H-indole-2-carboxylic acidCore scaffold for Mcl-1 inhibitors.
CAS Registry Number 1217-60-3Standardized chemical identifier .
Molecular Formula C15H11NO2-
Molecular Weight 237.26 g/mol -
Melting Point (Ethyl Ester) 83 – 84 °CEsterification blocks carboxylic H-bonding, weakening the lattice .
Melting Point (Free Acid) > 200 °C (Decomposes)Strong carboxylic acid dimers and N-H hydrogen bonding create a robust network.
The Causality of Melting Point Dynamics

The stark contrast in melting points between the free acid (>200 °C) and its synthetic precursor, ethyl 7-phenyl-1H-indole-2-carboxylate (83–84 °C), is a textbook example of thermodynamic causality.

In the free acid state, the molecules form robust intermolecular networks driven by carboxylic acid dimerization and indole N-H hydrogen bonding . This requires immense thermal energy to disrupt, often leading to thermal decarboxylation before a clean melt is observed. Conversely, masking the carboxylic acid as an ethyl ester abolishes the primary hydrogen-bond donor, drastically lowering the lattice energy and resulting in a sharp, low melting point of 83–84 °C .

Thermodynamics cluster_ester Ethyl 7-phenylindole-2-carboxylate cluster_acid 7-Phenylindole-2-carboxylic acid E1 Esterification Blocks Carboxylic H-Bonding E2 Weakened Crystal Lattice E1->E2 E3 Low Melting Point (83-84 °C) E2->E3 A1 Carboxylic Acid Dimers A3 Robust Crystalline Network A1->A3 A2 Indole N-H Hydrogen Bonding A2->A3 A4 High Melting Point (>200 °C, Decomp.) A3->A4

Causality of intermolecular forces dictating the melting points of the acid and its ester.

Self-Validating Synthetic Methodology

To ensure absolute scientific integrity, the following protocol for synthesizing 7-Phenylindole-2-carboxylic acid is designed as a self-validating system . Each step contains built-in physicochemical checkpoints that confirm success without strictly relying on external analytical machinery.

Phase 1: Suzuki-Miyaura Cross-Coupling

Objective: Arylation of the C7 position.

  • Charge Reactor: Combine ethyl 7-bromoindole-2-carboxylate (1.0 eq) and phenylboronic acid (1.2 eq) in a solvent mixture of Toluene/Ethanol (4:1).

  • Catalysis: Add a mild aqueous base (e.g., 2M

    
    , 2.0 eq) and degas the system with argon for 15 minutes. Introduce 
    
    
    
    (0.05 eq).
  • Reflux: Heat the mixture to 90 °C for 12 hours.

  • Workup & Isolation: Extract with ethyl acetate, wash with brine, dry over

    
    , and concentrate. Purify via recrystallization from hot ethanol.
    
  • Validation Checkpoint: The isolated intermediate must exhibit a sharp melting point of 83–84 °C . A depressed or broad melting range indicates incomplete coupling or residual palladium/boronic acid impurities.

Phase 2: Saponification (Ester Hydrolysis)

Objective: Deprotection to yield the active free acid.

  • Solvation: Dissolve the purified ethyl 7-phenylindole-2-carboxylate in a 1:1 mixture of THF and Methanol.

  • Hydrolysis: Add 3.0 equivalents of 2M aqueous

    
     or 
    
    
    
    . Stir at 50 °C for 4 hours.
  • Phase-Switching Extraction: Evaporate the organic solvents under reduced pressure. The remaining aqueous layer will contain the water-soluble sodium/lithium salt of the product. Wash this aqueous layer with diethyl ether to remove unreacted ester and organic impurities.

  • Acidification: Slowly add 1M

    
     to the aqueous layer until the pH reaches 2.0. A dense white/off-white precipitate will form immediately.
    
  • Filtration: Filter the precipitate, wash with cold distilled water, and dry under a high vacuum.

  • Validation Checkpoint (The Phase-Switch): This step validates itself through solubility mechanics. The starting ester is strictly organic-soluble, while the intermediate carboxylate salt is strictly water-soluble. The sudden precipitation upon acidification confirms the successful generation of the free carboxylic acid. Furthermore, the melting point will shift drastically from 83 °C to >200 °C, proving the restoration of the hydrogen-bonding network.

Workflow SM 7-Bromoindole-2-carboxylate (Starting Material) Coupling Suzuki Coupling Pd(PPh3)4, PhB(OH)2 SM->Coupling Intermediate Ethyl 7-phenylindole-2-carboxylate (MP: 83-84 °C) Coupling->Intermediate Arylation Hydrolysis Saponification LiOH, THF/H2O Intermediate->Hydrolysis Product 7-Phenylindole-2-carboxylic acid (CAS: 1217-60-3) Hydrolysis->Product Acidification

Synthetic workflow of 7-Phenylindole-2-carboxylic acid highlighting intermediate states.

Applications in Advanced Drug Discovery

The 7-phenylindole-2-carboxylic acid architecture is not merely a structural curiosity; it is a meticulously chosen pharmacophore. In the context of oncology, specifically in the inhibition of the anti-apoptotic Mcl-1 protein , the C2-carboxylic acid acts as a critical anchor. It mimics the conserved aspartic acid residue of pro-apoptotic BH3-only proteins, forming a vital salt bridge with Arginine 263 (Arg263) in the Mcl-1 binding groove .

Simultaneously, the C7-phenyl group projects into a hydrophobic pocket, displacing structural water molecules and driving the binding affinity through favorable entropic gains. Understanding the physical properties—specifically the solubility and melting point profiles—is essential for formulation scientists who must navigate the high crystallinity and poor aqueous solubility of these potent free acids during oral drug delivery design.

References

  • European Patent Office (EP 3243814 B1). 7-Substituted Indole as Mcl-1 Inhibitors. Google Patents.
  • ChemSrc Database . 7-Phenylindole-2-carboxylic acid (CAS 1217-60-3) Properties and Identifiers. Available at:[Link]

Mechanistic Profiling of 7-Phenylindole-2-carboxylic Acid: A Technical Guide to NMDA Glycine Site Antagonism

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Phenylindole-2-carboxylic acid represents a critical probe in the structural characterization of the N-methyl-D-aspartate (NMDA) receptor's glycine modulatory site. Unlike competitive glutamate site antagonists (e.g., AP5) or channel blockers (e.g., MK-801), this compound targets the strychnine-insensitive glycine binding site located on the GluN1 subunit.

This guide provides a rigorous technical framework for researchers evaluating this compound. It details the molecular mechanism, structure-activity relationships (SAR), and the precise experimental protocols required to validate its antagonistic potency (


 and 

) and functional efficacy.

Part 1: Molecular Mechanism & Pharmacology

The Target: GluN1 Glycine Modulatory Site

The NMDA receptor is a coincidence detector, requiring simultaneous glutamate binding (GluN2 subunit), glycine binding (GluN1 subunit), and membrane depolarization (to relieve Mg


 block) for channel opening. 7-Phenylindole-2-carboxylic acid acts as a competitive antagonist  at the GluN1 site.

By occupying the glycine pocket, it prevents the allosteric conformational change required for channel pore opening, effectively silencing the receptor even in the presence of high glutamate concentrations.

Mechanism of Action Diagram

The following diagram illustrates the logical gating of the NMDA receptor and the specific intervention point of 7-Phenylindole-2-carboxylic acid.

NMDA_Gating_Logic Glutamate Glutamate (Agonist) GluN2 GluN2 Subunit (Glutamate Site) Glutamate->GluN2 Binds Glycine Glycine (Co-Agonist) GluN1 GluN1 Subunit (Glycine Site) Glycine->GluN1 Binds Depolarization Membrane Depolarization MgBlock Mg2+ Block Depolarization->MgBlock Relieves Antagonist 7-Phenylindole- 2-carboxylic acid Antagonist->GluN1 Competes/Blocks ChannelOpen Channel Opening (Ca2+ Influx) GluN2->ChannelOpen Required GluN1->ChannelOpen Required Inhibition Receptor Silenced GluN1->Inhibition If Antagonist Bound MgBlock->ChannelOpen Gatekeeper

Figure 1: Logic gate diagram of NMDA receptor activation showing the competitive blockade of the GluN1 subunit by 7-Phenylindole-2-carboxylic acid.

Part 2: Structure-Activity Relationship (SAR)

The efficacy of 7-Phenylindole-2-carboxylic acid is derived from its ability to mimic the endogenous ligand (glycine) while exploiting hydrophobic pockets that glycine cannot reach.

Structural ComponentPharmacological Function
Indole Core Provides a rigid scaffold that restricts conformational flexibility, reducing the entropic cost of binding compared to flexible linear analogs.
2-Carboxylic Acid Critical Pharmacophore: Mimics the carboxylic acid of glycine. It forms an essential salt bridge with Arg523 (GluN1 numbering) within the binding pocket.
Indole N-H Acts as a hydrogen bond donor, mimicking the amino group of glycine.
7-Phenyl Substituent Hydrophobic Probe: This group targets "Region II," a hydrophobic pocket adjacent to the glycine binding site. While 7-chloro substituents are common, the 7-phenyl group tests the steric limit of this pocket. High affinity with this bulkier group indicates the pocket can accommodate significant hydrophobic expansion.

Key Insight: The 7-position is pivotal. Unsubstituted indole-2-carboxylic acid is a weak antagonist (


). Substitution at the 7-position (with Cl, Et, or Ph) dramatically increases affinity by displacing water molecules from the hydrophobic accessory pocket.

Part 3: Experimental Validation Protocols

To rigorously validate this compound, two complementary assays are required: Radioligand Binding (affinity) and Electrophysiology (functional efficacy).

Protocol A: [3H]-Glycine Displacement Assay

Objective: Determine the affinity (


) of 7-Phenylindole-2-carboxylic acid for the glycine site.

Reagents:

  • Ligand: [3H]-Glycine (Specific Activity > 30 Ci/mmol) or [3H]-MDL 105,519 (higher affinity alternative).

  • Tissue: Rat cortical membranes (well-washed to remove endogenous glycine).

  • Non-specific control: 1 mM Glycine or 100

    
    M D-Serine.
    

Workflow Diagram:

Binding_Assay_Workflow Step1 Membrane Preparation (Rat Cortex + Triton X-100) Step2 Wash x4 (Remove endogenous Glycine) Step1->Step2 Step3 Incubation System 50mM Tris-Acetate, pH 7.4 Step2->Step3 Step3a Add [3H]-Ligand (Fixed Conc) Step3->Step3a Step3b Add 7-Ph-Indole (10^-9 to 10^-4 M) Step3->Step3b Step4 Equilibrium (60 min @ 4°C) Step3a->Step4 Step3b->Step4 Step5 Rapid Filtration (Whatman GF/B Filters) Step4->Step5 Step6 Scintillation Counting Step5->Step6

Figure 2: Step-by-step workflow for the radioligand displacement assay to determine binding affinity.

Critical Technical Notes:

  • Washing is Non-Negotiable: Endogenous glycine levels in brain tissue are high enough to compete with the radioligand. Membranes must be washed at least 4 times, often with a freeze-thaw cycle or low concentration Triton X-100 (0.04%) treatment, to reveal high-affinity sites.

  • Strychnine Inclusion: To ensure you are measuring NMDA glycine sites and not Strychnine-sensitive glycine receptors (in spinal cord/brainstem preps), include 10

    
    M Strychnine in the buffer.
    
Protocol B: Two-Electrode Voltage Clamp (TEVC)

Objective: Confirm competitive antagonism and measure Schild slope.

System: Xenopus laevis oocytes expressing GluN1/GluN2A cRNA.

Step-by-Step Procedure:

  • Voltage Clamp: Clamp oocytes at -70 mV.

  • Agonist Prep: Prepare a solution of Glutamate (10

    
    M) + Glycine (variable concentrations). Note: Mg2+ must be omitted to prevent channel block at this voltage.[1]
    
  • Control Curve: Apply Glutamate (fixed) + Glycine (increasing: 0.1

    
    M to 100 
    
    
    
    M) to establish a control dose-response curve (
    
    
    for Glycine is typically ~1-3
    
    
    M).
  • Antagonist Application: Co-apply 7-Phenylindole-2-carboxylic acid (e.g., 10

    
    M) with the agonist mix.
    
  • Washout: Ensure full recovery of current between applications (NMDA receptors can desensitize; use 10-20 second applications with 2-minute washouts).

Data Analysis (Schild Plot): If the compound is a competitive antagonist, the glycine dose-response curve will shift parallel to the right without a reduction in maximal current (


).
  • Schild Equation:

    
    
    
  • A slope of 1.0 confirms competitive antagonism.

Part 4: Data Interpretation & Reference Values

When analyzing your data, compare your results against these established benchmarks for indole-2-carboxylates.

Compound

(Glycine Site)
Functional

Notes
Indole-2-COOH ~30

M
~80

M
The core scaffold; weak affinity.
7-Cl-Indole-2-COOH ~1.5

M
~5

M
Chlorine fills the hydrophobic pocket efficiently.
7-Phenylindole-2-COOH 0.5 - 5

M
*
~2 - 10

M
Range depends on specific assay conditions. Phenyl is bulkier than Chloro, testing the pocket limit.
5,7-Cl2-Kynurenic Acid 0.02

M
0.2

M
The "gold standard" reference antagonist.

Note: Values are approximate and dependent on the specific radioligand used ([3H]-Glycine vs [3H]-DCKA).

References

  • Salituro, F. G., et al. (1990). "Indole-2-carboxylic acid derivatives as antagonists of the glycine binding site of the NMDA receptor."[2][3][4][5] Journal of Medicinal Chemistry.

  • Huettner, J. E. (1989). "Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor."[2][3][4] Science.

  • Kemp, J. A., & Leeson, P. D. (1993). "The glycine site of the NMDA receptor—five years on." Trends in Pharmacological Sciences.

  • Ogita, K., & Yoneda, Y. (1990). "A rapid filtration assay for the glycine binding site on the NMDA receptor in rat cortical membranes using [3H]dichlorokynurenic acid." Journal of Pharmacy and Pharmacology.

  • Grimwood, S., et al. (1992). "Characterization of the binding of [3H]L-689,560, an antagonist for the glycine site on the N-methyl-D-aspartate receptor." Molecular Pharmacology.

Sources

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Methods for 7-Phenylindole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 7-Phenylindoles and the Power of Suzuki-Miyaura Cross-Coupling

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] Among the vast array of functionalized indoles, 7-phenylindole derivatives have emerged as a particularly valuable class of compounds. The introduction of a phenyl group at the C-7 position of the indole ring can significantly modulate the molecule's steric and electronic properties, leading to enhanced biological activity and improved pharmacokinetic profiles.[4]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[5][6] Its development, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has revolutionized the way chemists approach the synthesis of complex molecules. The reaction's high functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids make it an ideal tool for the synthesis of 7-phenylindole derivatives.[7]

This comprehensive guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling for the synthesis of 7-phenylindoles. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and discuss critical parameters for successful execution and optimization.

Mechanistic Insights: The Catalytic Cycle of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][9][10] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the 7-haloindole (typically 7-bromo or 7-iodoindole) to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a palladium(II) intermediate.[9] The use of electron-rich and bulky phosphine ligands on the palladium catalyst can facilitate this step.[11]

  • Transmetalation: In this crucial step, the phenyl group from the phenylboronic acid is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[12] The choice of base is critical and can significantly impact the reaction rate and yield.[13]

  • Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the 7-phenylindole product from the palladium(II) complex. This step reforms the carbon-carbon bond and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[14]

Core Components of the Suzuki-Miyaura Reaction for 7-Phenylindole Synthesis

The success of the Suzuki-Miyaura coupling hinges on the judicious selection of each reaction component. For the synthesis of 7-phenylindoles, careful consideration of the following is paramount:

The Indole Substrate: 7-Haloindoles

The most common starting materials for this transformation are 7-bromoindoles or 7-iodoindoles. The carbon-iodine bond is generally more reactive towards oxidative addition than the carbon-bromine bond, which can allow for milder reaction conditions. However, 7-bromoindoles are often more readily available and cost-effective.

The Boron Reagent: Phenylboronic Acid and its Derivatives

Phenylboronic acid is the standard coupling partner for the synthesis of the parent 7-phenylindole. A wide variety of substituted phenylboronic acids are commercially available, allowing for the synthesis of a diverse library of 7-arylindole derivatives. Boronate esters, such as pinacol esters, can also be used and sometimes offer advantages in terms of stability and solubility.[12]

The Palladium Catalyst: The Heart of the Reaction

A variety of palladium sources can be employed. While air-stable Pd(II) precatalysts like Pd(OAc)₂ and PdCl₂(dppf) are commonly used and are reduced in situ to the active Pd(0) species, the direct use of a Pd(0) source like Pd(PPh₃)₄ is also prevalent.[11][15] For challenging couplings, particularly with less reactive chlorides, specialized pre-catalysts like XPhos-Pd-G2 have shown high efficacy.[16][17]

The Ligand: Fine-Tuning Reactivity and Stability

The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.

  • Triphenylphosphine (PPh₃): A classic and widely used ligand, often employed in conjunction with Pd(OAc)₂ or as part of the pre-formed Pd(PPh₃)₄ complex.[15]

  • Bulky Biarylphosphines (e.g., XPhos, SPhos): These electron-rich and sterically demanding ligands are highly effective for a broad range of Suzuki couplings, including those involving heteroaryl halides.[5][18][19] They can often lead to higher yields and faster reaction times, especially for challenging substrates.[17]

  • dppf (1,1'-Bis(diphenylphosphino)ferrocene): This bidentate ligand is also a reliable choice for many Suzuki-Miyaura reactions.

The Base: The Activator of Transmetalation

The base is essential for the activation of the boronic acid. The choice of base can significantly influence the reaction outcome.

  • Potassium Carbonate (K₂CO₃): A commonly used, cost-effective inorganic base.[20]

  • Cesium Carbonate (Cs₂CO₃): Often provides superior results due to its higher solubility in organic solvents and its ability to promote the reaction with less hygroscopicity compared to K₂CO₃.[1][13]

  • Potassium Phosphate (K₃PO₄): A stronger base that can be effective in more challenging coupling reactions.

The Solvent System: The Reaction Medium

The solvent system must be capable of dissolving, at least to some extent, both the organic substrates and the inorganic base.

  • 1,4-Dioxane/Water: A very common and effective solvent mixture. The water helps to dissolve the inorganic base.

  • Ethanol/Water: A greener solvent alternative that can be highly effective, particularly under microwave irradiation.

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent that can also be used, sometimes in combination with water.

Diagrams: Visualizing the Process

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L2-X Pd0->PdII_Aryl 7-Haloindole OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl_Ph Ar-Pd(II)L2-Ph PdII_Aryl->PdII_Aryl_Ph Phenylboronic Acid + Base Transmetalation->PdII_Aryl_Ph PdII_Aryl_Ph->Pd0 7-Phenylindole RedElim Reductive Elimination Product Ar-Ph RedElim->Product ArylHalide 7-Haloindole (Ar-X) BoronicAcid Phenylboronic Acid (Ph-B(OH)2) + Base

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine 7-Haloindole, Phenylboronic Acid, Catalyst, Ligand, and Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar or N2) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated 7-Phenylindole purification->product

Figure 2: A general experimental workflow for the Suzuki-Miyaura coupling.

Comparative Data of Reaction Conditions

The following table summarizes various conditions reported for the Suzuki-Miyaura cross-coupling of indole derivatives and related heterocycles at the C-7 position. This data provides a valuable starting point for reaction optimization.

EntrySubstrateCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)Reference
17-Bromo-4-sulfonamido-1H-indazolePd(PPh₃)₄ (10)-Cs₂CO₃ (1.3)Dioxane/EtOH/H₂O140470-95[8]
27-Iodo-N-CONEt₂-2-TMS-indolePd(PPh₃)₄ (5)-K₃PO₄ (3)DMF8015-2085-95
37-Chloro-6-azaindoleXPhos-Pd-G2 (low)-K₃PO₄DMF/EtOH/H₂O100 (MW)0.5High[16][17]
45-Bromo-spiro[indole-2,2'-piperidin]-6'-onePd(PPh₃)₄ (7)-Cs₂CO₃ (2)EtOH100 (MW)0.4-0.785-98
55-BromoindolePd-Nanoparticles (5)-K₃PO₄ (5)Water40-High[4]

Detailed Experimental Protocols

The following protocols are provided as a robust starting point for the synthesis of 7-phenylindole derivatives. Optimization may be necessary for specific substrates.

Protocol 1: Conventional Heating using Pd(PPh₃)₄

This protocol is adapted from established procedures for the Suzuki coupling of halo-heterocycles.[8]

Materials:

  • 7-Bromoindole

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add 7-bromoindole (1.0 equiv), phenylboronic acid (1.2-1.5 equiv), Pd(PPh₃)₄ (5 mol%), and Cs₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask via syringe. The final concentration of the 7-bromoindole should be approximately 0.1-0.2 M.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 7-phenylindole.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.

Materials:

  • 7-Bromoindole

  • Phenylboronic acid

  • Pd(PPh₃)₄

  • Cesium carbonate (Cs₂CO₃)

  • Ethanol

  • Water

  • Microwave synthesis vial

  • Microwave reactor

Procedure:

  • Reaction Setup: To a microwave synthesis vial equipped with a magnetic stir bar, add 7-bromoindole (1.0 equiv), phenylboronic acid (1.3 equiv), Pd(PPh₃)₄ (7 mol%), and a 1M aqueous solution of Cs₂CO₃ (2.0 equiv).

  • Solvent Addition: Add ethanol to the vial.

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 100 °C for 20-40 minutes with stirring.

  • Workup and Purification: Follow steps 6-8 from Protocol 1.

Troubleshooting and Optimization

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium catalyst is fresh and has been stored properly. Consider using a pre-catalyst.

    • Insufficient Degassing: Oxygen can deactivate the catalyst. Ensure the reaction mixture and solvents are thoroughly degassed.

    • Base Issues: The base may be of poor quality or not sufficiently soluble. Consider using Cs₂CO₃ for better solubility or a stronger base like K₃PO₄.

  • Side Reactions:

    • Protodeboronation: The boronic acid can be protonated and decompose. Using a boronate ester or minimizing the amount of water can sometimes mitigate this.

    • Homocoupling: The boronic acid can couple with itself. This can sometimes be suppressed by using bulkier ligands.

  • N-H Reactivity: The indole N-H is acidic and can be deprotonated by the base, potentially leading to catalyst inhibition. If issues persist, protection of the indole nitrogen with a suitable protecting group (e.g., Boc, SEM) may be necessary.

Advanced Methods for 7-Phenylindole Synthesis

While the Suzuki-Miyaura coupling of 7-haloindoles is a robust method, alternative strategies for the C-7 arylation of indoles have been developed, offering complementary approaches.

  • Directed C-H Activation/Arylation: This powerful strategy avoids the pre-functionalization of the indole with a halogen. A directing group is installed on the indole nitrogen, which then directs a palladium catalyst to selectively activate and arylate the C-7 C-H bond. This approach offers high atom economy.

  • Directed ortho-Metalation (DoM) followed by Suzuki-Miyaura Coupling: This method involves the deprotonation of the C-7 position of a suitably N-protected indole using a strong base, followed by quenching with an electrophile to install a halogen or a boronate ester. The resulting intermediate can then undergo a Suzuki-Miyaura coupling.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of 7-phenylindole derivatives, providing a reliable and versatile route to this important class of molecules. By understanding the reaction mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can efficiently access a wide range of 7-arylindoles for applications in drug discovery and materials science. The protocols and insights provided in this guide serve as a comprehensive resource for both novice and experienced chemists, facilitating the successful implementation of this powerful synthetic methodology.

References

  • Boujdi, K., El Brahmi, N., Graton, J., Dubreuil, D., Collet, S., Mathé-Allainmat, M., Akssira, M., Lebreton, J., & El Kazzouli, S. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6695-6704. [Link]

  • Snieckus, V., & Chauder, B. A. (2003). Directed ortho Metalation Approach to C-7-Substituted Indoles. Suzuki−Miyaura Cross Coupling and the Synthesis of Pyrrolophenanthridone Alkaloids. Organic Letters, 5(10), 1681–1684. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid. BenchChem.
  • NobelPrize.org. (2010). The Nobel Prize in Chemistry 2010. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • (Result not directly used for a specific claim, but provides general context on Suzuki coupling)
  • BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. BenchChem.
  • homity3_14. (2024, February 23). How to approach choosing reaction conditions for Suzuki? [Reddit post]. r/Chempros. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • (Result not directly used for a specific claim, but provides general context on Suzuki coupling)
  • Reif, M. M., & Hammann, J. M. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. ChemistryOpen, 9(11), 1121-1125. [Link]

  • Savitha, G., Padusha, M. S. A., Sajith, A. M., & Sreejith, H. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Molecular Diversity, 23(3), 697–707.
  • (Result not directly used for a specific claim, but provides general context on Suzuki coupling)
  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry, 2007, 1-53. [Link]

  • Savitha, G., Padusha, M. S. A., Sajith, A. M., & Sreejith, H. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Molecular Diversity, 23(3), 697–707. [Link]

  • University of Northern Iowa. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Johansson, H. (2015). Project Thesis: Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org. [Link]

  • Saklani, D. (2018, June 28). What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling? Quora. [Link]

  • Johnson & Matthey. (n.d.). Palladium-Catalysed Coupling Chemistry. [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Link]

  • Cambeiro, F., & Pericàs, M. A. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 144. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2018). K2CO3/CS2: A mild and effiecint system for the prapartion of trithiocarbonates. Journal of Medicinal and Chemical Sciences, 1(1), 1-5. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura cross-coupling reactions of potassium vinyltrifluoroborate with aryl and heteroaryl electrophiles. The Journal of organic chemistry, 71(26), 9681–9686. [Link]

  • Šačkus, A., Martynaitis, V., & Mickevičius, V. (2013). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Chemija, 24(4), 304-309. [Link]

  • (Result not directly used for a specific claim, but provides general context on Suzuki coupling)
  • (Result not directly used for a specific claim, but provides general context on Suzuki coupling)
  • (Result not directly used for a specific claim, but provides general context on Suzuki coupling)
  • (Result not directly used for a specific claim, but provides general context on Suzuki coupling)
  • (Result not directly used for a specific claim, but provides general context on Suzuki coupling)
  • BenchChem. (2025). Synthesis of Substituted Indole Derivatives Using Boronic Acids: An In-depth Technical Guide. BenchChem.
  • (Result not directly used for a specific claim, but provides general context on Suzuki coupling)
  • (Result not directly used for a specific claim, but provides general context on Suzuki coupling)
  • (Result not directly used for a specific claim, but provides general context on Suzuki coupling)
  • Al-Ostoot, F. H., Al-Ghamdi, S. S., Al-Malki, J. S., & Al-Zahrani, M. H. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Journal of Molecular Pharmaceutics & Organic Process Research, 11(S3), 194. [Link]

  • Kumar, S., & Singh, P. (2025). Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. Current drug targets, 26(5), 527–547. [Link]

Sources

Application Note: 7-Phenylindole-2-Carboxylic Acid as a Privileged Scaffold in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for the Scaffold

In modern structure-based drug design, identifying a "privileged scaffold"—a core molecular framework capable of providing high-affinity interactions across diverse biological targets—is a critical first step. 7-Phenyl-1H-indole-2-carboxylic acid (CAS 1217-60-3) has emerged as a highly versatile building block in medicinal chemistry[1].

The architectural advantage of this scaffold lies in its rigid bicyclic indole core, which precisely orientates two critical pharmacophores:

  • The 2-Carboxylic Acid: Acts as an essential hydrogen bond acceptor/donor or metal chelator. It is structurally primed to interact with positively charged amino acid residues (e.g., Arginine) or divalent metal ions (e.g., Mg²⁺) within target active sites[2][3].

  • The 7-Phenyl Substitution: Projects orthogonally into adjacent hydrophobic pockets, providing crucial van der Waals interactions and π-π stacking opportunities that unsubstituted indoles cannot achieve[4].

This application note details the mechanistic utility of 7-phenylindole-2-carboxylic acid in two distinct therapeutic areas—oncology (Mcl-1 inhibition) and virology (HIV-1 integrase inhibition)—and provides validated protocols for its chemical functionalization and biological evaluation.

Key Application I: Oncology (Targeting Mcl-1 Protein-Protein Interactions)

Myeloid cell leukemia-1 (Mcl-1) is a pro-survival member of the Bcl-2 protein family. Its overexpression is a primary mechanism by which cancer cells evade apoptosis and develop resistance to chemotherapeutics[5][6]. Mcl-1 exerts its anti-apoptotic effect by sequestering pro-apoptotic proteins like Bak and Bax via a large, hydrophobic surface groove[5].

Targeting the Mcl-1 protein-protein interaction (PPI) is notoriously difficult due to the shallow nature of the binding interface. However, fragment-based drug discovery has identified the indole-2-carboxylic acid core as a potent Mcl-1 binder[4].

  • Mechanistic Causality: The 2-carboxylic acid moiety forms a critical, charge-stabilized salt bridge with the Arg263 residue of Mcl-1[3][5].

  • The Role of the 7-Phenyl Group: The addition of a bulky, hydrophobic phenyl ring at the 7-position forces the molecule to project deep into the p2 and p4 hydrophobic pockets of the Mcl-1 BH3-binding groove, displacing the native Bak/Bim peptides and restoring the cell's apoptotic cascade[4][7].

Mcl1_Pathway cluster_0 Mcl-1 Apoptosis Evasion Mcl1 Mcl-1 Protein ProApop Bak / Bax Mcl1->ProApop Sequesters Apoptosis Apoptosis ProApop->Apoptosis Activates Inhibitor 7-Phenylindole-2-CA Inhibitor->Mcl1 Inhibits (Arg263 Binding)

Figure 1: 7-phenylindole-2-carboxylic acid derivatives disrupt Mcl-1 to trigger apoptosis.

Key Application II: Antiviral Therapeutics (HIV-1 Integrase Inhibitors)

Beyond oncology, the indole-2-carboxylic acid scaffold is highly effective in the development of HIV-1 Integrase Strand Transfer Inhibitors (INSTIs)[8]. HIV-1 integrase is responsible for inserting the viral genome into the host DNA, a process dependent on two Mg²⁺ ions in the enzyme's active site[2].

  • Mechanistic Causality: The indole nitrogen and the C2-carboxyl group act as a bidentate ligand, effectively chelating the two Mg²⁺ ions[2].

  • The Role of the 7-Phenyl Group: Structural modifications, such as aryl substitutions on the benzene tract of the indole (e.g., C6 or C7 positions), significantly enhance binding affinity by establishing π-π stacking interactions with the 3'-terminal adenosine (dA21) and cytosine (dC20) of the processed viral DNA[2].

Quantitative Structure-Activity Relationship (QSAR) Data

The table below summarizes the structure-activity relationship (SAR) demonstrating why functionalized 7-phenylindole-2-carboxylic acids are superior to unsubstituted variants across different therapeutic targets.

Table 1: Binding Affinities of Indole-2-Carboxylic Acid Derivatives

Scaffold / SubstitutionTarget ProteinBinding Affinity / ActivityKey Mechanistic Interaction
Unsubstituted Indole-2-carboxylic acidMcl-1Weak (

)
Baseline Arg263 salt bridge[5]
Tricyclic Indole-2-carboxylic acidMcl-1Moderate (

)
Core hydrophobic contacts[4]
3-Substituted-7-Aryl-indole-2-carboxylic acidMcl-1Potent (

)
Extended contacts in p2/p4 pockets[4][7]
Unsubstituted Indole-2-carboxylic acidHIV-1 IntegraseModerate (

)
Mg²⁺ chelation at active site
C6/C7-Aryl-indole-2-carboxylic acidHIV-1 IntegrasePotent (

)
Enhanced π-π stacking with viral DNA[2]

Experimental Protocols

To utilize 7-phenylindole-2-carboxylic acid effectively, researchers must functionalize the core without destroying the essential 2-carboxylic acid pharmacophore, and subsequently validate target engagement using robust biochemical assays.

Protocol A: Synthesis of N-Alkylated 7-Phenylindole-2-Carboxylic Acid Derivatives

Because the 2-carboxylic acid is strictly required for target binding (e.g., Arg263 in Mcl-1), synthetic modifications are typically directed at the indole nitrogen (N1) or the C3 position[3][9]. This protocol describes a self-validating two-step N-alkylation and saponification workflow.

Step 1: N-Alkylation of the Indole Core

  • Preparation: Dissolve ethyl 7-phenyl-1H-indole-2-carboxylate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Causality: DMF is a polar aprotic solvent that stabilizes the transition state of the SN2 reaction without quenching the base.

  • Deprotonation: Cool the solution to 0 °C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 30 minutes. Causality: NaH is a strong, non-nucleophilic base required to deprotonate the weakly acidic indole nitrogen (pKa ~16.2), generating a highly reactive indolide anion.

  • Alkylation: Add the desired alkyl halide (e.g., an aryl-chloride linker) (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl to neutralize unreacted NaH. Extract with Ethyl Acetate, wash with brine to remove DMF, dry over MgSO₄, and concentrate in vacuo.

Step 2: Saponification to Reveal the Pharmacophore

  • Hydrolysis: Dissolve the isolated intermediate in a 3:1:1 mixture of THF/Methanol/Water. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq). Causality: LiOH provides mild, highly effective basic hydrolysis of the ethyl ester, revealing the crucial free carboxylic acid required for biological activity, while preventing cleavage of sensitive functional groups.

  • Acidification: Stir for 12 hours at room temperature. Concentrate to remove organic solvents. Acidify the aqueous layer to pH 2-3 using 1M HCl.

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry under a high vacuum to yield the active 7-phenylindole-2-carboxylic acid derivative.

Protocol B: Fluorescence Polarization (FP) Competitive Binding Assay for Mcl-1

To validate the binding affinity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) of the synthesized derivatives against Mcl-1, a competitive Fluorescence Polarization (FP) assay is employed using a FITC-labeled Bak BH3 peptide[5][10].

Reagents & Buffer Preparation:

  • Assay Buffer: 20 mM TRIS (pH 7.5), 50 mM NaCl, 3 mM DTT, 0.01% CHAPS[10].

    • Causality: TRIS maintains physiological pH. NaCl provides ionic strength to prevent non-specific electrostatic interactions without disrupting the specific Arg263-carboxylic acid salt bridge. DTT reduces cysteine residues to prevent Mcl-1 aggregation. CHAPS (a zwitterionic detergent) prevents the highly lipophilic indole compounds from non-specifically adsorbing to the microplate walls[10].

Step-by-Step Workflow:

  • Protein-Peptide Complex Formation: Incubate recombinant His₆-MBP-tagged Mcl-1 protein (15 nM) with FITC-Bak peptide (10 nM) in the assay buffer for 15 minutes at room temperature[10].

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the synthesized 7-phenylindole-2-carboxylic acid derivatives in 100% DMSO.

  • Incubation: Transfer 1 µL of the compound dilutions to a 384-well black, flat-bottom microplate. Add 19 µL of the Mcl-1/FITC-Bak complex (Final DMSO concentration = 5%). Incubate in the dark for 30 minutes at room temperature to allow competitive equilibrium to establish[10].

  • Measurement: Read the plate on a multi-mode microplate reader (e.g., BioTek Cytation) equipped with polarizing filters (Excitation: 485 nm, Emission: 528 nm).

    • Causality: When FITC-Bak is bound to the massive Mcl-1 protein, its rotational diffusion is slow, yielding a high FP signal . If the indole derivative successfully outcompetes the peptide for the Mcl-1 binding groove, the small FITC-Bak peptide is released, tumbles rapidly in solution, and yields a low FP signal [11].

  • Data Analysis: Plot the FP values (in mP) against the log of the compound concentration. Calculate the

    
     using non-linear regression, and convert to 
    
    
    
    using the Nikolovska-Coleska equation.

FP_Workflow Step1 1. Prepare Assay Buffer (TRIS, NaCl, DTT, CHAPS) Step2 2. Incubate Mcl-1 Protein with FITC-Bak Peptide Step1->Step2 Step3 3. Add Indole-2-CA Derivatives (Serial Dilution) Step2->Step3 Step4 4. Measure Fluorescence Polarization (Displacement = Low FP) Step3->Step4

Figure 2: Step-by-step workflow of the Fluorescence Polarization (FP) competitive binding assay.

References

  • Sodium 2,4-dimethylbenzenesulfonate | CAS#:827-21-4 | Chemsrc (Contains registry data for 7-Phenylindole-2-carboxylic acid · 1217-60-3). Chemsrc.[Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors . Molecules (MDPI).[Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors . RSC Advances.[Link]

  • Discovery of Potent Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors Using Fragment-Based Methods and Structure-Based Design . Journal of Medicinal Chemistry (via PMC).[Link]

  • Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model . Journal of Medicinal Chemistry (ACS Publications).[Link]

  • CHAPTER 8: Discovery and Development of Mcl-1 Inhibitors as Anti-cancer Therapeutics: Hit to Clinical Candidate Optimization . RSC Publishing.[Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review . NIH Public Access (via PMC).[Link]

  • Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors . NIH Public Access (via PMC).[Link]

  • Fragment-Based Design, Synthesis, and Biological Evaluation of 1-Substituted-indole-2-carboxylic Acids as Selective Mcl-1 Inhibitors . PubMed.[Link]

Sources

Application Note: Precision Functionalization of the C2 Position in 7-Phenylindoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-phenylindole scaffold represents a privileged structure in medicinal chemistry, particularly in the development of HCV NS5B inhibitors and modulation of G-protein-coupled receptors (GPCRs). However, functionalizing the C2 position of this scaffold presents a unique bipartite challenge:

  • Regioselectivity: Overcoming the inherent nucleophilicity of the C3 position (kinetic trap).

  • Steric/Conformational Locking: The 7-phenyl substituent creates significant steric bulk near the indole nitrogen (

    
    1), influencing the stability of 
    
    
    
    -protecting groups and inducing axial chirality (atropisomerism) upon C2 substitution.

This guide details three validated protocols to install functional groups at C2, prioritizing Pd-catalyzed C-H activation and Directed ortho-Lithiation (DoM) . It specifically addresses the "7-phenyl effect"—how to manage the steric clash between the C7-aryl ring and


1-directing groups.

Strategic Analysis: The 7-Phenyl Challenge

Before attempting synthesis, researchers must understand the electronic and steric landscape. The 7-phenyl group is not merely a bystander; it exerts a "buttressing effect" on the


1 position.
The Selectivity Landscape (C2 vs. C3)

Indoles naturally react at C3 due to the stability of the iminium intermediate (SEAr mechanism). Accessing C2 requires either:

  • Thermodynamic Control: Reversible C3 attack followed by rearrangement (rare).

  • C-H Activation: Using a transition metal (Pd, Rh) to coordinate to the nitrogen or a C3-blocking group.

  • Lithiation: Exploiting the acidity of the C2-proton (

    
     ~38) via 
    
    
    
    -protection.
The Atropisomerism Factor

In 7-phenylindoles, the bond between C7 and the phenyl ring allows rotation. However, placing a substituent at C2 (and a protecting group at


1) increases the rotational barrier.
  • Implication: Your product may exist as stable atropisomers (axial chirality).[1]

  • Opportunity: C2 functionalization can be used to lock the bioactive conformation of the 7-phenyl ring.

IndoleSelectivity cluster_0 Substrate Constraints Indole 7-Phenylindole C3 C3 Position (Kinetic Nucleophile) Indole->C3 Electrophilic Attack (Standard SEAr) C2 C2 Position (Target) Indole->C2 Requires Directing Group or Lithiation N1 N1 Position (Steric Clash Zone) Indole->N1 7-Ph hinders large PG installation Atrop Axial Chirality (Atropisomers) C2->Atrop Locks Rotation caption Figure 1: Mechanistic competition and steric constraints in 7-phenylindoles.

Methodology & Protocols

Method A: Pd-Catalyzed C-H Arylation (The Direct Approach)

Best for: Installing aryl or heteroaryl groups at C2 without cryogenic conditions.

This method utilizes an oxidative Heck-type mechanism (Fujiwara-Moritani) or a Suzuki-Miyaura type coupling via C-H activation. For 7-phenylindoles, the Sanford-type conditions using an


-directing group are most robust.

Mechanism: The Pd(II) catalyst coordinates to the


-directing group, placing the metal in proximity to C2, overriding the intrinsic C3 reactivity.
Protocol 1: C2-Arylation of N-Pyrimidyl-7-Phenylindole

Prerequisites: Substrate must be


-protected with a 2-pyrimidyl group (directing group).
  • Reagents:

    • Substrate:

      
      -(2-pyrimidyl)-7-phenylindole (1.0 equiv)
      
    • Coupling Partner: Aryl Iodide (1.5 equiv)

    • Catalyst: Pd(OAc)₂ (5-10 mol%)

    • Ligand: Triphenylphosphine (PPh₃) or mono-N-protected amino acid (MPAA) for acceleration.

    • Base: Ag₂CO₃ (2.0 equiv) or Cs₂CO₃ (cheaper, but requires higher temp).

    • Solvent:

      
      -Amyl alcohol or Dioxane.
      
  • Procedure:

    • Step 1: Charge a flame-dried Schlenk tube with the indole substrate (0.5 mmol), Pd(OAc)₂ (11 mg), and Ag₂CO₃ (275 mg).

    • Step 2: Add the Aryl Iodide and solvent (2.5 mL).

    • Step 3: Seal and heat to 110°C for 16–24 hours. Note: The 7-phenyl group adds thermal stability but may slow kinetics; higher temp is justified.

    • Step 4: Filter through a Celite pad (eluting with EtOAc) to remove silver salts.

    • Step 5: Concentrate and purify via flash chromatography (Hexane/EtOAc).

Expert Note: If the 2-pyrimidyl group is too difficult to remove later, switch to an


-Pivaloyl  group, which directs C2-activation via a Pd(II) intermediate but is easier to cleave.
Method B: Directed ortho-Lithiation (DoM) (The Regioselective Standard)

Best for: Installing Electrophiles (Aldehydes, Halogens, Boronic Esters).

This is the "Gold Standard" for versatility. The acidity of the C2 proton is exploited. However, the 7-phenyl group makes the choice of


-protecting group critical. Large groups (like TIPS or Tosyl) may clash with the 7-phenyl ring, preventing planarization or inhibiting lithiation.

Recommended PG:


-Boc (tert-butoxycarbonyl) or 

-SEM (2-(trimethylsilyl)ethoxymethyl).
Protocol 2: C2-Lithiation/Trapping of N-Boc-7-Phenylindole
  • Reagents:

    • Substrate:

      
      -Boc-7-phenylindole (1.0 equiv)
      
    • Base: Lithium Diisopropylamide (LDA) (1.2 equiv) Avoid n-BuLi direct attack on carbonyl.

    • Electrophile: DMF (for aldehyde), I₂ (for iodide), or B(OiPr)₃ (for boronate).

    • Solvent: Anhydrous THF.

  • Procedure:

    • Step 1 (Deprotonation): Cool a solution of fresh LDA (prepared from diisopropylamine and

      
      -BuLi) in THF to -78°C .
      
    • Step 2: Dropwise add a solution of

      
      -Boc-7-phenylindole in THF. Stir at -78°C for 1 hour.
      
      • Checkpoint: The solution often turns bright yellow/orange (lithio-indole species).

    • Step 3 (Trapping): Add the electrophile (e.g., DMF, 1.5 equiv) rapidly.

    • Step 4: Allow to warm to 0°C over 2 hours.

    • Step 5 (Quench): Quench with sat. NH₄Cl. Extract with Et₂O.[2]

Critical Caution: Do not allow the temperature to rise above -20°C before quenching. The N-Boc group can undergo an anionic Fries rearrangement (migration from N to C2) if the C2-Li species is warmed without an electrophile.

Workflow Start Start: 7-Phenylindole Decision Select Strategy Start->Decision PathA Method A: Pd-Catalysis (Direct Arylation) Decision->PathA Target: Aryl Group PathB Method B: Lithiation (DoM) Decision->PathB Target: CHO, I, B(OR)2 StepA1 Install DG (Pyrimidyl/Piv) PathA->StepA1 StepB1 Protect N (Boc/SEM) PathB->StepB1 StepA2 Pd(OAc)2, Ag2CO3, 110°C StepA1->StepA2 Product C2-Functionalized 7-Phenylindole StepA2->Product StepB2 LDA, THF, -78°C StepB1->StepB2 StepB3 Add Electrophile (E+) StepB2->StepB3 StepB3->Product caption Figure 2: Decision matrix for protocol selection.

Data Summary & Optimization Table

The following table summarizes optimization parameters specifically for 7-phenyl substrates compared to unsubstituted indoles.

ParameterUnsubstituted Indole7-Phenylindole (Steric Bulk)Reason
N-Protecting Group Tosyl (Ts), TIPS, BocBoc, SEM, Me 7-Ph clashes with large sulfonyls; Boc is planar enough.
Lithiation Temp -78°C to 0°CStrictly -78°C 7-Ph induces strain; higher temps risk ring opening or migration.
Pd-Catalyst Loading 1–5 mol%5–10 mol% Steric hindrance at C2 slows the insertion step.
Solvent (Pd) Toluene, DMFt-Amyl Alcohol, Dioxane Higher boiling points needed to overcome activation energy.
Atropisomerism Not applicableHigh Risk/Opportunity C2-substitution locks the C7-Ph axis. Check NMR for rotamers.

References

  • Snieckus, V. (1990).[3] Directed Ortho Metalation.[2][3][4][5] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews.[3] Link

  • Sanford, M. S., et al. (2006). Oxidative Pd-Catalyzed C-H Bond Functionalization. Journal of the American Chemical Society.[3][6][7] Link

  • Yu, J.-Q., et al. (2010). Ligand-Promoted C-H Activation. Angewandte Chemie International Edition. Link

  • Shi, Z., et al. (2016).[6] Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position.[6] (Context for 7-position directing effects). Journal of the American Chemical Society.[3][6][7] Link

  • Baran, P. S. (2023). Directed Metalation: A Survival Guide. Baran Lab Open Protocols. Link

Sources

Introduction: The Significance of the 7-Phenylindole-2-Carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the scalable synthesis of 7-Phenylindole-2-carboxylic acid, a crucial scaffold in modern medicinal chemistry. This document provides a strategic overview, detailed step-by-step protocols, and expert insights into process optimization for researchers and drug development professionals.

The indole nucleus is a privileged structure in drug discovery, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Specifically, the 7-phenylindole-2-carboxylic acid motif has emerged as a key pharmacophore in the development of novel therapeutic agents, including potent inhibitors of HIV-1 integrase.[3] The strategic placement of a phenyl group at the 7-position and a carboxylic acid at the 2-position provides a unique three-dimensional architecture for targeted binding interactions.

The successful transition from laboratory-scale discovery to clinical development hinges on the availability of robust, safe, and scalable synthetic routes. Classical indole syntheses like the Fischer, Bischler-Möhlau, and Bartoli methods, while foundational, can present challenges in regioselectivity, reaction conditions, and scalability for highly substituted targets.[4][5][6][7] Modern synthetic strategies, particularly those leveraging transition-metal-catalyzed cross-coupling reactions, offer a more modular and controllable approach to constructing such complex heterocyclic systems.[8][9][10]

This application note details a scalable, four-step synthesis of 7-Phenylindole-2-carboxylic acid, commencing from commercially available starting materials. The selected strategy emphasizes operational simplicity, high yields, and the avoidance of chromatographic purification for key intermediates, making it amenable to multi-gram and pilot-scale production.

Strategic Overview: A Modular Approach to the Target Scaffold

The chosen synthetic route is a modified Reissert indole synthesis, which allows for the direct and regioselective construction of the indole-2-carboxylic acid functionality.[7][11] This pathway was selected over the Fischer synthesis to circumvent the potential challenges associated with the large-scale synthesis and handling of substituted phenylhydrazines.[12][13]

The overall workflow is depicted below, beginning with a Suzuki-Miyaura cross-coupling to construct the core biphenyl backbone, followed by a Reissert condensation and a final reductive cyclization/saponification sequence.

G A 2-Bromo-6-nitrotoluene + Phenylboronic Acid B Intermediate 1: 2-Methyl-3-nitrobiphenyl A->B Step 1 Suzuki Coupling C Intermediate 2: Ethyl 2-(2-methyl-3-nitrophenyl)-2-oxoacetate B->C Step 2 Reissert Condensation D Intermediate 3: Ethyl 7-Phenyl-1H-indole-2-carboxylate C->D Step 3 Reductive Cyclization E Final Product: 7-Phenylindole-2-carboxylic acid D->E Step 4 Saponification

Figure 1: Overall Synthetic Workflow

Part 1: Synthesis of 2-Methyl-3-nitrobiphenyl (Intermediate 1)

Principle and Justification

The initial step involves the construction of the 2-methyl-3-nitrobiphenyl backbone via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is one of the most reliable and scalable methods for forming carbon-carbon bonds between aryl halides and arylboronic acids.[1][9] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of catalysts and reagents. The use of a phosphine ligand like SPhos or XPhos is crucial for achieving high efficiency with the sterically hindered 2-bromo-6-nitrotoluene substrate.

G pd0 Pd(0)Ln arx Ar-X ar_pd_x Ar-Pd(II)-X Ln arx->ar_pd_x Oxidative Addition ar_pd_or Ar-Pd(II)-OR Ln ar_pd_x->ar_pd_or Ligand Exchange ar_pd_ar Ar-Pd(II)-Ar' Ln ar_pd_or->ar_pd_ar ar_pd_ar->pd0 Reductive Elimination ar_ar Ar-Ar' ar_pd_ar->ar_ar boronic Ar'B(OR)2 boronic->ar_pd_or Transmetalation base Base

Figure 2: Simplified Catalytic Cycle for the Suzuki-Miyaura Reaction
Protocol 1: Scalable Suzuki-Miyaura Coupling

Materials and Equipment

Reagent/Equipment Specification
2-Bromo-6-nitrotoluene 98% Purity
Phenylboronic Acid 97% Purity
Palladium(II) Acetate (Pd(OAc)₂) Catalyst
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) Ligand
Potassium Carbonate (K₂CO₃) Anhydrous, powdered
Toluene Anhydrous
Water Degassed, deionized
Jacketed Glass Reactor (5L) With overhead stirrer, reflux condenser, and N₂ inlet
Rotary Evaporator ---

| Buchner Funnel and Filter Flask | --- |

Procedure

  • Reactor Setup: Assemble the 5L jacketed reactor under a nitrogen atmosphere. Ensure all glassware is dry.

  • Reagent Charging: To the reactor, add 2-bromo-6-nitrotoluene (216 g, 1.0 mol), phenylboronic acid (134 g, 1.1 mol), and potassium carbonate (414 g, 3.0 mol).

  • Catalyst Preparation: In a separate flask, dissolve Pd(OAc)₂ (2.24 g, 0.01 mol) and SPhos (8.2 g, 0.02 mol) in anhydrous toluene (200 mL) under nitrogen. Stir for 15 minutes until a homogeneous solution is formed.

  • Solvent Addition: Add anhydrous toluene (2 L) and degassed water (0.5 L) to the main reactor. Begin vigorous stirring (300 RPM).

  • Reaction Initiation: Transfer the catalyst solution to the reactor via cannula. Heat the reaction mixture to 85°C using a circulating oil bath.

  • Monitoring: Maintain the temperature at 85°C for 4-6 hours. Monitor the reaction progress by taking small aliquots and analyzing via TLC or GC-MS. The reaction is complete when the starting bromonitrotoluene is consumed.

  • Work-up: Cool the reactor to room temperature. Stop stirring and allow the layers to separate.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with toluene (2 x 250 mL).

  • Washing: Combine all organic layers and wash with water (500 mL) and then with brine (500 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield a dark oil.

  • Purification: The crude product is typically of sufficient purity (>95%) for the next step. If necessary, it can be purified by vacuum distillation.

Expected Results

Parameter Value
Yield 90-95%
Appearance Yellow to brown oil

| Purity (GC) | >95% |

Part 2: Reissert Condensation & Reductive Cyclization

Principle and Justification

This two-step, one-pot sequence is the core of the indole synthesis.

  • Reissert Condensation: The methyl group of 2-methyl-3-nitrobiphenyl is deprotonated by a strong base (sodium ethoxide) to form a nucleophilic carbanion. This anion then attacks diethyl oxalate, a C2-electrophile, to form an ethyl 2-oxo-3-(nitrophenyl)propanoate intermediate. This classic condensation is highly effective for installing the precursor to the C2- and C3-positions of the indole ring.

  • Reductive Cyclization: In the same pot, a reducing agent (e.g., iron powder in acetic acid or catalytic hydrogenation) is introduced. The nitro group is selectively reduced to an amine. The newly formed aniline then undergoes an intramolecular condensation with the adjacent ketone, followed by dehydration, to form the aromatic indole ring system. This tandem process is efficient and avoids the isolation of sensitive intermediates.

G cluster_1 Reissert Condensation cluster_2 Reductive Cyclization A Intermediate 1 (2-Methyl-3-nitrobiphenyl) B Carbanion Intermediate A->B NaOEt C Oxalate Adduct B->C + Diethyl Oxalate D Amino-ketoester C->D Reduction of NO2 (e.g., Fe/AcOH) E Cyclized Intermediate D->E Intramolecular Condensation F Intermediate 3 (Ethyl 7-Phenylindole-2-carboxylate) E->F Dehydration

Figure 3: Conceptual Flow of the Reissert-Cyclization Sequence
Protocol 2: One-Pot Synthesis of Ethyl 7-Phenyl-1H-indole-2-carboxylate (Intermediate 3)

Materials and Equipment

Reagent/Equipment Specification
2-Methyl-3-nitrobiphenyl From Step 1
Diethyl Oxalate 99% Purity
Sodium Ethoxide (NaOEt) 21% solution in ethanol or solid
Ethanol (200 proof) Anhydrous
Iron Powder 325 mesh
Acetic Acid Glacial
Jacketed Glass Reactor (10L) With overhead stirrer, reflux condenser, and N₂ inlet

| Filtration Funnel | --- |

Procedure

  • Base Preparation: To the 10L reactor under nitrogen, add anhydrous ethanol (4 L). If using solid sodium ethoxide (153 g, 2.25 mol), add it in portions while controlling the exotherm with jacket cooling.

  • Condensation: Add 2-methyl-3-nitrobiphenyl (320 g, 1.5 mol) to the reactor, followed by the dropwise addition of diethyl oxalate (241 g, 1.65 mol) over 30 minutes.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 3 hours. A deep red color should develop. Monitor for the consumption of the starting material by TLC.

  • Reduction Setup: Cool the mixture to 50°C. Cautiously add glacial acetic acid (1.5 L) to neutralize the excess ethoxide and create the reduction medium.

  • Reduction: Add iron powder (502 g, 9.0 mol) portion-wise over 1 hour, ensuring the internal temperature does not exceed 80°C. An exotherm will be observed.

  • Cyclization: After the iron addition is complete, heat the mixture to reflux for an additional 2 hours to ensure complete cyclization.

  • Filtration: Cool the reaction to room temperature. Filter the slurry through a pad of Celite® to remove iron salts. Wash the filter cake thoroughly with ethanol (3 x 500 mL).

  • Concentration: Combine the filtrate and washings. Concentrate the solution to about one-third of its original volume using a rotary evaporator.

  • Precipitation: Slowly pour the concentrated ethanolic solution into a stirred vessel containing cold water (8 L). A solid precipitate will form.

  • Isolation: Stir the slurry for 1 hour in an ice bath. Collect the solid product by vacuum filtration. Wash the filter cake with cold water until the filtrate is colorless.

  • Drying: Dry the product in a vacuum oven at 50°C to a constant weight.

Expected Results

Parameter Value
Yield 75-85% (over two steps)
Appearance Off-white to light tan solid

| Purity (HPLC) | >97%[3] |

Part 3: Saponification to 7-Phenylindole-2-carboxylic acid (Final Product)

Principle and Justification

The final step is a straightforward base-catalyzed hydrolysis (saponification) of the ethyl ester to the corresponding carboxylic acid. This is a high-yielding, clean transformation that is easily performed on a large scale. The product is isolated by acidic work-up, which protonates the carboxylate salt, causing it to precipitate from the aqueous solution.

Protocol 3: Large-Scale Saponification

Materials and Equipment

Reagent/Equipment Specification
Ethyl 7-Phenyl-1H-indole-2-carboxylate From Protocol 2
Sodium Hydroxide (NaOH) Pellets
Ethanol Reagent grade
Hydrochloric Acid (HCl) Concentrated (37%)
Jacketed Glass Reactor (10L) With overhead stirrer and pH probe

| Buchner Funnel and Filter Flask | --- |

Procedure

  • Reaction Setup: To the 10L reactor, add ethanol (3 L), water (1.5 L), and sodium hydroxide pellets (120 g, 3.0 mol). Stir until the NaOH is fully dissolved.

  • Substrate Addition: Add ethyl 7-phenyl-1H-indole-2-carboxylate (265 g, 1.0 mol) to the basic solution.

  • Hydrolysis: Heat the mixture to 70°C and maintain for 2-3 hours. Monitor the reaction by TLC until the starting ester is no longer visible.

  • Cooling and Dilution: Cool the reaction mixture to room temperature and dilute with water (3 L).

  • Filtration (Optional): If the solution is not clear, filter it to remove any particulates.

  • Acidification: Cool the solution to 10-15°C in an ice bath. Slowly add concentrated HCl dropwise with vigorous stirring. The product will begin to precipitate. Continue adding acid until the pH of the slurry is ~2.

  • Crystallization: Stir the thick slurry at 10°C for 1 hour to ensure complete crystallization.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake extensively with cold water (3 x 1 L) to remove all salts.

  • Drying: Dry the final product in a vacuum oven at 60°C to a constant weight.

Expected Results

Parameter Value
Yield >95%
Appearance White to off-white crystalline solid

| Purity (HPLC) | >99% |

Safety and Handling

All procedures should be performed by trained chemists in a well-ventilated fume hood or appropriate chemical production facility.[14]

  • Solvents: Toluene and ethanol are flammable. Keep away from ignition sources.

  • Reagents: Sodium ethoxide and sodium hydroxide are corrosive bases. Avoid contact with skin and eyes.[15] Glacial acetic acid and concentrated HCl are corrosive acids. Handle with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Reactions: The addition of iron powder to the acidic medium is exothermic and generates hydrogen gas. Ensure adequate ventilation and temperature control.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[16]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield in Suzuki Coupling (Step 1) Inactive catalyst; insufficient base; poor quality reagents.Ensure solvents are anhydrous and degassed. Use fresh, high-purity palladium catalyst and boronic acid. Ensure K₂CO₃ is finely powdered and anhydrous.
Incomplete Reissert Condensation (Step 2) Insufficient base; wet ethanol.Use freshly prepared or titrated sodium ethoxide solution. Ensure ethanol is anhydrous (200 proof). Increase reaction time or temperature slightly.
Dark-colored Final Product Oxidation of the indole ring during work-up or hydrolysis.Minimize exposure to air and light, especially during heating steps.[17] Consider performing the final acidification/precipitation under a nitrogen blanket.
Product Fails to Precipitate (Step 3) Insufficient acidification; product is too soluble in the solvent mixture.Check the pH of the solution and add more acid if necessary. If still soluble, partially remove the ethanol under vacuum before completing the acidification.

References

  • MacDonough, M.T., Shi, Z., & Pinney, K.G. (2015). Mechanistic considerations in the synthesis of 2-aryl-indole analogues under Bischler-Mohlau conditions. Tetrahedron Letters, 56, 3624–3629. ([Link])

  • Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. ([Link])

  • International Journal of Research in Engineering and Applied Sciences. (2021). Copper Catalyzed Synthesis of Indole Derivatives via Cross-Coupling Reaction. ([Link])

  • The Journal of Organic Chemistry. (2023). Synthesis of Indoles from o-Haloanilines. ([Link])

  • Molecules. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. ([Link])

  • Organic Syntheses. (n.d.). 1-methylindole. ([Link])

  • chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. ([Link])

  • Wikipedia. (n.d.). Fischer indole synthesis. ([Link])

  • Molecules. (2019). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. ([Link])

  • ResearchGate. (n.d.). Cross-coupling reactions of indoles and tetrahydroisoquinolines. ([Link])

  • Molecules. (2016). HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. ([Link])

  • ACS Publications. (2006). Practical Methodologies for the Synthesis of Indoles. ([Link])

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. ([Link])

  • Carl ROTH. (n.d.). Safety Data Sheet: Indole-3-propionic acid. ([Link])

  • Taylor & Francis Online. (n.d.). Fischer indole synthesis – Knowledge and References. ([Link])

  • ResearchGate. (2021). (PDF) Fischer Indole Synthesis. ([Link])

  • Organic Syntheses. (n.d.). Bromomesitylene. ([Link])

  • PubMed. (2001). Synthesis of tricyclic indole-2-carboxylic [correction of caboxylic] acids as potent NMDA-glycine antagonists. ([Link])

  • IUCr Journals. (2024). 2-(10-Bromoanthracen-9-yl)-N-phenylaniline. ([Link])

  • Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. ([Link])

Sources

Application Note: Amide Coupling Protocols for 7-Phenylindole-2-carboxylic Acid

[1][2]

Abstract & Chemical Context

7-Phenylindole-2-carboxylic acid is a privileged scaffold in medicinal chemistry, frequently appearing in allosteric modulators of viral polymerases (e.g., HCV NS5B inhibitors) and G-protein coupled receptor (GPCR) antagonists.[1][2]

While the indole-2-carboxylic acid moiety is generally stable, the 7-phenyl substituent introduces specific physicochemical challenges that distinguish it from simple indole couplings:

  • Solubility: The 7-phenyl group significantly increases lipophilicity (

    
    ), rendering the molecule poorly soluble in standard coupling solvents like dichloromethane (DCM) or acetonitrile (MeCN).[1][2][3]
    
  • Electronic Effects: The indole nitrogen (NH) is electron-rich.[3] While the C2-carboxylate is conjugated to the indole ring, the 7-phenyl group exerts a "buttressing" effect.[1][2] It does not sterically block the C2 position directly but can induce torsion in the indole ring, slightly altering the trajectory for nucleophilic attack.[2][3]

  • Competency of the Indole NH: Unlike indole-3-carboxylic acids, the C2-position is sufficiently distal that N-protection is rarely required for standard amide couplings.[2][3] However, under aggressive activation (e.g., excess acid chloride generation), transient N-acylation can occur.[2]

This guide outlines three validated protocols ranging from standard high-yield discovery chemistry to scalable process-friendly methods.

Workflow Selection Guide

The choice of coupling agent should be dictated by the nucleophilicity of the amine partner and the scale of the reaction.[3]

CouplingWorkflowStartStart: 7-Phenylindole-2-COOH + AmineCheckAmineAnalyze Amine PartnerStart->CheckAmineIsReactiveIs Amine Reactive?(Alkyl amine, Benzylamine)CheckAmine->IsReactiveIsHinderedIs Amine Hindered/Electron-Deficient?(Aniline, Aminothiazole, Secondary)IsReactive->IsHinderedNoMethodBMethod B: EDC/HOBt(Scalable, Easy Workup)IsReactive->MethodBYes (Primary/Alkyl)MethodAMethod A: HATU/DIPEA(High Yield, Discovery Scale)IsHindered->MethodAModerately HinderedMethodCMethod C: Ghosez's Reagent(Acid Chloride via Neutral Conditions)IsHindered->MethodCHighly Unreactive(pKa < 4)Note1Note: HATU is preferred forprecious intermediates.MethodA->Note1

Figure 1: Decision tree for selecting the optimal amide coupling protocol based on amine nucleophilicity.

Detailed Protocols

Method A: HATU-Mediated Coupling (High-Throughput/Discovery)

Best For: Valuable amines, library synthesis, and moderately hindered anilines.[1][2] Mechanism: HATU generates a highly reactive aza-benzotriazole active ester, which accelerates coupling and minimizes racemization (though not applicable to the achiral C2).[1][2][3]

Reagents:

  • 7-Phenylindole-2-carboxylic acid (1.0 equiv)[1][2][3][4]

  • HATU (1.2 equiv)[1][2][3]

  • DIPEA (Diisopropylethylamine) (3.0 equiv)[1][2][3]

  • Solvent: Anhydrous DMF (Required for solubility)

Protocol:

  • Dissolution: In a dried vial, dissolve 7-Phenylindole-2-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Note: DCM is usually insufficient for this substrate.[2]

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 5–10 minutes. The solution should turn yellow/orange.[3]

  • Addition: Add the amine (1.1 equiv).

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[3]

    • Checkpoint: If starting material persists after 4 hours, heat to 50°C.[2][3]

  • Workup:

    • Dilute with EtOAc.[3][5]

    • Wash sequentially with 1N HCl (remove excess amine/DIPEA), Sat.[2][3] NaHCO₃ (remove acid/HOBt byproducts), and Brine.[1][2][3]

    • Dry over Na₂SO₄ and concentrate.[3]

Method B: EDC/HOBt Coupling (Scalable/Green)

Best For: Primary alkyl amines, gram-scale synthesis, and cost-sensitive projects.[1][2] Mechanism: Forms an O-acylisourea intermediate.[3][6][7] HOBt acts as a nucleophilic additive to prevent N-acylurea rearrangement.[3]

Reagents:

  • 7-Phenylindole-2-carboxylic acid (1.0 equiv)[1][2][3][4]

  • EDC[1][3][6][7][8][9]·HCl (1.5 equiv)[1][2][3]

  • HOBt (1.5 equiv) or Oxyma Pure[1][2][3]

  • N-Methylmorpholine (NMM) (2.5 equiv)[1][2][3]

  • Solvent: DMF/DCM (1:1 mixture)

Protocol:

  • Suspension: Suspend the carboxylic acid in DMF/DCM (1:1).

  • Activation: Add HOBt (1.5 equiv) and EDC·HCl (1.5 equiv).[2][3] Add NMM (2.5 equiv).[2][3] Stir for 15 minutes.

  • Coupling: Add the amine (1.2 equiv). Stir at RT for 12–24 hours.[3]

  • Workup (Precipitation):

    • For many hydrophobic indole products, adding water to the DMF reaction mixture will precipitate the crude product.[2][3]

    • Filter the solid, wash with water and Et₂O.[1][2][3]

    • Recrystallize from EtOH/Water if necessary.[3]

Method C: Ghosez’s Reagent (Difficult/Unreactive Amines)

Best For: Electron-deficient anilines, aminothiazoles, or sulfonamides.[1][2][3] Why Ghosez? Unlike Thionyl Chloride (

neutral conditions12

Reagents:

  • 7-Phenylindole-2-carboxylic acid (1.0 equiv)[1][2][3][4]

  • Ghosez’s Reagent (1.2 – 1.5 equiv)[1][2][3]

  • Pyridine or 2,6-Lutidine (2.0 equiv)[1][2]

  • Solvent: Dry DCM (if soluble) or THF/DCM.[2][3]

Protocol:

  • Acid Chloride Formation: Suspend the acid in dry DCM (or THF). Add Ghosez’s reagent (1.5 equiv) dropwise at 0°C. Stir at RT for 1–2 hours.

    • Validation: Monitor by TLC (quench an aliquot with MeOH to check for methyl ester formation).[2][3]

  • Coupling: Once the acid chloride is formed (solution often becomes clear), add the unreactive amine (1.0 equiv) and Pyridine (2.0 equiv).[1][2][3]

  • Reaction: Stir at RT or reflux (40°C) for 16 hours.

  • Workup: Standard aqueous extraction (DCM/Water).

Quantitative Comparison of Methods

FeatureMethod A (HATU)Method B (EDC/HOBt)Method C (Ghosez)
Reactivity Very HighModerateExtreme
Atom Economy Low (High MW byproducts)GoodModerate
Purification Chromatography usually requiredPrecipitation/Wash often sufficientChromatography required
Solvent Compat. DMF (Excellent)DMF/DCMDCM/THF (Avoid DMF)
Cost HighLowModerate

Troubleshooting & Critical Parameters

The "Indole NH" Factor

Researchers often fear N-acylation at the indole nitrogen.[3]

  • Observation: Under standard HATU/EDC conditions, the indole NH (pKa ~16) is not acidic enough to be deprotonated by DIPEA/TEA, and thus remains unreactive.[1][2][3]

  • Risk: Using strong bases (NaH) or large excesses of Acid Chloride can lead to bis-acylation.[2][3]

  • Solution: If N-acylation is observed (M+ Mass + Acyl group), treat the crude mixture with dilute ethanolic ammonia or NaOH/MeOH for 15 minutes.[2][3] The N-acyl indole is highly labile and will cleave selectively, leaving the C2-amide intact.[1][2]

Solubility Issues

The 7-phenyl group makes the starting material "greasy" but crystalline.[3]

  • Failure Mode: Reaction suspension never clears.[3]

  • Fix: Use DMA (Dimethylacetamide) or NMP instead of DMF. These have higher solvating power for polyaromatic systems.[3]

References

  • General Amide Coupling Reviews

    • Valeur, E., & Bradley, M. (2009).[1][2][3] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2][3] Link

  • Indole-2-Carboxylic Acid Derivatives (HCV/Integrase Inhibitors)

    • Li, Y., et al. (2024).[1][2][3] Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.[1][2] RSC Advances. Link

    • Note: This paper demonstrates the stability of the indole-2-COOH scaffold under standard coupling conditions.
  • Ghosez’s Reagent Protocols

    • Ghosez, L., et al. (1979).[1][2][3] ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      -Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine.[1][2][10] Organic Syntheses, 59, 26. Link[1][2][3]
      
    • Due-Hansen, M. E., et al. (2015).[1][2][3] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[3] Organic & Biomolecular Chemistry. Link

  • Solubility Data & Solvent Effects

    • Jouyban, A. (2020).[1][2][3] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. (Cited for general solubility trends of phenyl-substituted aromatic acids). Link

Application Notes & Protocols: 7-Phenylindole-2-carboxylic Acid in Fluorescent Probe Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 7-Phenylindole-2-carboxylic Acid Scaffold - A Versatile Platform for Fluorescent Sensing

The indole scaffold is a privileged structure in the design of fluorescent probes, prized for its inherent fluorescence, structural versatility, and biocompatibility. Indole and its derivatives often exhibit strong fluorescence emission in solution, making them excellent candidates for developing sensitive detection tools for biological and environmental analytes.[1] The photophysical properties of indoles are known to be highly complex and exquisitely sensitive to their molecular structure and local environment, such as solvent polarity and pH.[2][3] This sensitivity, which can be a challenge, is also a key advantage that can be harnessed for creating responsive fluorescent probes.

This document focuses on a specific, high-potential derivative: 7-Phenylindole-2-carboxylic acid . This scaffold combines three key features:

  • The Indole Core: Provides the fundamental fluorophore unit.

  • The C2-Carboxylic Acid: A critical chemical handle for conjugating recognition moieties. This group allows for straightforward amide bond formation, one of the most reliable reactions in chemical synthesis, to attach a wide variety of targeting ligands.[4]

  • The C7-Phenyl Group: This substitution extends the π-conjugated system of the indole core. This extension is predicted to red-shift the absorption and emission wavelengths compared to the parent indole-2-carboxylic acid, pushing the probe's optical properties towards the more biologically favorable longer wavelengths to minimize autofluorescence. Furthermore, the phenyl ring itself can be functionalized to fine-tune the probe's properties.

The design of probes using this scaffold often leverages the Intramolecular Charge Transfer (ICT) mechanism.[5] In such systems, an electron-donating part of the molecule is linked to an electron-accepting part through a π-conjugated bridge. Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating an excited state with a large dipole moment. The energy (and thus the emission color) of this ICT state is highly sensitive to the environment and to analyte binding, which can be used to generate a fluorescent response.[5]

PART 1: Design Principles and Sensing Mechanisms

The rational design of a fluorescent probe requires the integration of three components: the fluorophore, a recognition moiety (receptor), and a linker. The 7-Phenylindole-2-carboxylic acid scaffold serves as an excellent fluorophore platform.

The Modular Design of Indole-Based Probes

The probe's structure can be modularly assembled. The carboxylic acid at the C2 position is the primary site for attaching a recognition unit via a stable amide bond. The indole nitrogen (N1) can also be modified to alter solubility or to introduce cell-targeting groups.

cluster_assembly Scaffold 7-Phenylindole-2-carboxylic acid (Fluorophore Core) Linker Linker (e.g., Amide Bond) Scaffold->Linker C2-Position Probe Final Fluorescent Probe Recognition Recognition Moiety (Analyte Receptor) Linker->Recognition Linker->Probe cluster_off "Off" State (No Analyte) cluster_on "On" State (Analyte Bound) Fluorophore_Off Fluorophore (Ground State) Excited_Off Fluorophore* (Excited State) Fluorophore_Off->Excited_Off Excitation (hν) Quenched Fluorescence QUENCHED Excited_Off->Quenched PeT Quenching Fluorophore_On Fluorophore-Analyte (Ground State) Excited_On Fluorophore-Analyte* (Excited State) Fluorophore_On->Excited_On Excitation (hν) Fluorescence Fluorescence RESTORED Excited_On->Fluorescence Emission (hν')

Figure 2: The "Off-On" switching mechanism based on Photoinduced Electron Transfer (PeT).

B. Intramolecular Charge Transfer (ICT) ICT-based probes are ideal for ratiometric sensing, where the fluorescence intensity at two different wavelengths is compared. This provides a built-in correction for environmental effects and probe concentration.

  • Mechanism: The recognition moiety is electronically coupled to the fluorophore's π-system. Analyte binding alters the electron-donating or -withdrawing properties of the recognition group. This change modulates the energy of the ICT excited state, causing a measurable shift in the emission wavelength (either a blue-shift or a red-shift).

PART 2: Experimental Protocols

The following protocols provide a comprehensive workflow, from the synthesis of the core scaffold to the application of a derived probe in live cells.

Protocol 1: Synthesis of Indole-2-Carboxylic Acid Scaffold via Fischer Indole Synthesis

Causality: The Fischer Indole Synthesis is a classic, robust, and widely applicable method for constructing the indole ring system. [6][7]It proceeds by the acid-catalyzed reaction of a substituted phenylhydrazine with an α-keto acid, in this case, pyruvic acid, to directly yield the desired indole-2-carboxylic acid core. [8][9]While the direct synthesis of the 7-phenyl derivative requires the less common 2-biphenylhydrazine, this protocol for the parent compound illustrates the fundamental and validated methodology.

Materials & Reagents

Reagent/MaterialSupplierGradeNotes
PhenylhydrazineSigma-AldrichReagentPlus®, 97%Handle with care, toxic.
Pyruvic acidSigma-Aldrich98%
Glacial Acetic AcidFisher ScientificACS GradeServes as both solvent and catalyst
Ethanol (200 proof)Decon LabsAnhydrousFor recrystallization
Round-bottom flask (250 mL)VWR
Reflux condenserVWR
Magnetic stirrer/hotplateIKA
Buchner funnel and filter flaskVWRFor product isolation

Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenylhydrazine (e.g., 10.8 g, 0.1 mol) in glacial acetic acid (60 mL).

  • Addition of Keto Acid: To this stirring solution, add pyruvic acid (8.8 g, 0.1 mol) dropwise over 15 minutes. The addition is exothermic; maintain the temperature below 40 °C with a water bath if necessary.

  • Hydrazone Formation: After the addition is complete, stir the mixture at room temperature for 1 hour. A precipitate of the phenylhydrazone intermediate may form.

  • Cyclization: Attach a reflux condenser and heat the mixture to reflux (approx. 118 °C) using a heating mantle. Maintain a gentle reflux for 2-3 hours. The solution will darken.

  • Isolation: Cool the reaction mixture to room temperature, then chill in an ice bath for 1 hour to maximize precipitation.

  • Filtration: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold water (2 x 20 mL) and then with a small amount of cold ethanol (20 mL).

  • Purification: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture to yield pure indole-2-carboxylic acid as a crystalline solid.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The carboxylic acid proton typically appears as a broad singlet downfield (>10 ppm) in the ¹H NMR spectrum.

Protocol 2: Synthesis of a Hypothetical Zn²⁺ Probe via Amide Coupling

Causality: This protocol describes the conjugation of a recognition moiety to the scaffold. We will create a hypothetical probe, 7-PIP-DPA , by coupling N,N-Bis(pyridin-2-ylmethyl)ethan-1-amine (a common DPA-type Zn²⁺ chelator) to the 7-Phenylindole-2-carboxylic acid scaffold. Amide coupling using reagents like HATU is a highly efficient and widely used method for forming peptide-like bonds under mild conditions, minimizing side reactions.

Materials & Reagents

Reagent/MaterialSupplierGradeNotes
7-Phenylindole-2-carboxylic acidSynthesizedThe fluorophore scaffold
N,N-Bis(pyridin-2-ylmethyl)ethan-1-amineSigma-Aldrich97%The Zn²⁺ recognition moiety
HATU (Coupling Agent)Chem-Impex>98%Moisture sensitive
DIPEA (Base)Sigma-Aldrich≥99.5%Diisopropylethylamine
Anhydrous DMFAcros OrganicsDriSolvReaction solvent
Dichloromethane (DCM)Fisher ScientificACS GradeFor extraction
Saturated NaHCO₃ solution-For aqueous workup
Anhydrous MgSO₄VWRFor drying organic layer
Silica GelSiliCycle60 Å, 40-63 µmFor column chromatography

Procedure

  • Scaffold Activation: In a dry, nitrogen-flushed flask, dissolve 7-Phenylindole-2-carboxylic acid (e.g., 237 mg, 1.0 mmol) and HATU (418 mg, 1.1 mmol) in anhydrous DMF (10 mL). Stir for 5 minutes.

  • Add Base: Add DIPEA (0.35 mL, 2.0 mmol) to the mixture and stir for another 15 minutes at room temperature. The solution should become clear.

  • Add Recognition Moiety: Add a solution of N,N-Bis(pyridin-2-ylmethyl)ethan-1-amine (227 mg, 1.0 mmol) in anhydrous DMF (2 mL) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Pour the reaction mixture into water (100 mL) and extract with DCM (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated NaHCO₃ solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in DCM) to yield the pure probe 7-PIP-DPA .

  • Characterization: Confirm the final structure via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

PART 3: Characterization and Application

Protocol 3: Photophysical Characterization

Causality: A thorough characterization is essential to validate a new probe. This protocol establishes the key performance metrics: absorption/emission wavelengths, brightness (quantum yield), and the probe's response dynamics to its target analyte, including sensitivity and selectivity.

cluster_workflow Probe Synthesis & Characterization Workflow cluster_details Characterization Steps Start Synthesize Scaffold Couple Couple Recognition Moiety Start->Couple Purify Purify Probe Couple->Purify Characterize Photophysical Characterization Purify->Characterize Bioimage Live Cell Imaging Characterize->Bioimage AbsEm 1. Absorbance & Emission Spectra Characterize->AbsEm QY 2. Quantum Yield (Φ) Titration 3. Analyte Titration (Kd, LOD) Selectivity 4. Selectivity vs. Interferents

Figure 3: Workflow from synthesis to application, highlighting key characterization steps.

Materials & Instruments

  • UV-Vis Spectrophotometer (e.g., Agilent Cary 60)

  • Spectrofluorometer (e.g., Horiba FluoroMax)

  • 1 cm path length quartz cuvettes

  • Volumetric flasks and micropipettes

  • Spectroscopic grade solvents (e.g., HEPES buffer, DMSO)

  • Probe stock solution (e.g., 1 mM in DMSO)

  • Analyte stock solution (e.g., 10 mM ZnCl₂ in water)

  • Interfering ion solutions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺)

Procedure

  • Absorption and Emission Spectra:

    • Prepare a dilute solution of the probe (e.g., 10 µM) in the desired buffer (e.g., 20 mM HEPES, pH 7.4).

    • Record the absorption spectrum to determine the maximum absorption wavelength (λ_abs).

    • Set the spectrofluorometer to excite at λ_abs and record the emission spectrum to find the maximum emission wavelength (λ_em). Calculate the Stokes Shift (λ_em - λ_abs).

  • Fluorescence Quantum Yield (Φ) Determination:

    • Use a standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54).

    • Measure the absorbance of both the probe and the standard at the excitation wavelength, keeping the absorbance below 0.1 to avoid inner filter effects.

    • Measure the integrated fluorescence intensity of both the probe and the standard.

    • Calculate Φ using the following equation: Φ_probe = Φ_std * (I_probe / I_std) * (A_std / A_probe) * (n_probe² / n_std²) (where I is integrated intensity, A is absorbance, and n is the refractive index of the solvent).

  • Analyte Titration:

    • To a cuvette containing the probe solution (10 µM in buffer), add increasing concentrations of the analyte (e.g., 0 to 20 µM ZnCl₂).

    • Record the fluorescence emission spectrum after each addition, allowing the system to equilibrate for 2-3 minutes.

    • Plot the fluorescence intensity at λ_em against the analyte concentration. This can be used to determine the binding constant (Kd) and the limit of detection (LOD).

  • Selectivity Studies:

    • Prepare a series of solutions, each containing the probe (10 µM) and a high concentration (e.g., 100 µM or 1 mM) of a potential interfering ion (Na⁺, K⁺, Ca²⁺, etc.).

    • Measure the fluorescence intensity of each solution.

    • In a final measurement, add the target analyte (e.g., 10 µM Zn²⁺) to a mixture of the probe and all interfering ions to demonstrate that the target can still be detected.

Protocol 4: Application in Live Cell Fluorescence Imaging

Causality: This protocol validates the probe's utility in a complex biological environment. It assesses cell permeability, localization, response to intracellular analytes, and potential cytotoxicity. Confocal microscopy provides high-resolution imaging to visualize the probe's signal within subcellular compartments. [10] Materials & Reagents

  • HeLa cells (or other relevant cell line)

  • DMEM culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Glass-bottom imaging dishes

  • 7-PIP-DPA probe stock solution (1 mM in DMSO)

  • Zinc pyrithione (a Zn²⁺ ionophore, optional)

  • Confocal Laser Scanning Microscope

Procedure

  • Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Pen-Strep. Seed the cells onto glass-bottom imaging dishes and allow them to adhere for 24 hours.

  • Probe Loading:

    • Wash the cells twice with warm PBS (pH 7.4).

    • Incubate the cells with a solution of the probe (e.g., 5 µM in serum-free DMEM) for 30 minutes at 37 °C.

  • Washing: Wash the cells three times with PBS to remove any extracellular probe.

  • Baseline Imaging (Control): Add fresh PBS or media to the dish and acquire a baseline fluorescence image using the confocal microscope. Use an appropriate laser line for excitation (e.g., 405 nm or as determined from characterization) and set the detector to collect emission around the probe's λ_em.

  • Analyte Stimulation:

    • Treat the cells with the target stimulus. For intracellular Zn²⁺, add a solution of ZnCl₂ (e.g., 50 µM) to the dish. An ionophore like zinc pyrithione (1-2 µM) can be co-incubated to facilitate Zn²⁺ entry.

    • Incubate for 15-30 minutes.

  • Post-Stimulation Imaging: Acquire fluorescence images at various time points after stimulation to monitor the change in intracellular fluorescence.

  • Cytotoxicity Assay (Self-Validation): Perform a standard MTT or similar cell viability assay on cells incubated with the probe at the working concentration for several hours to ensure it is not toxic to the cells. [11]

PART 4: Data Interpretation and Troubleshooting

Expected Photophysical Data Summary

This table summarizes hypothetical data for the 7-PIP-DPA probe, illustrating the expected changes upon analyte binding based on a PeT mechanism.

Parameter7-PIP-DPA (Apo-form)7-PIP-DPA + Zn²⁺ (Bound)Rationale
λ_abs (nm)~350~350Absorption is often minimally affected by PeT quenching.
λ_em (nm)~440~440Emission wavelength should remain constant.
Stokes Shift (nm)~90~90
Quantum Yield (Φ)< 0.05> 0.40Significant increase in brightness as PeT quenching is inhibited.
Fluorescence"Off" (Very Weak)"On" (Bright Blue)The hallmark of a successful "turn-on" probe.
Limit of Detection (LOD)N/ALow nM rangeCalculated from the titration curve (3σ/slope).
Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Synthesis: Low yield in amide couplingIncomplete activation of carboxylic acid; moisture in the reaction; poor quality coupling agent.Ensure all glassware is oven-dried and the reaction is under inert gas (N₂/Ar). Use fresh, high-quality HATU and anhydrous DMF. Increase reaction time.
Characterization: No fluorescence turn-onPeT quenching is not the operative mechanism; incorrect buffer pH; probe degradation.Re-evaluate the probe design. Check the pH-dependence of fluorescence. Confirm probe integrity with HRMS before and after the experiment.
Characterization: Probe precipitates in bufferLow aqueous solubility.Increase the percentage of co-solvent (DMSO, ethanol), but keep it low (<1%) for biological assays. Modify the probe scaffold to add solubilizing groups.
Bioimaging: No cell loadingProbe is not membrane-permeable; probe aggregates in media.Use a lower concentration of the probe. Consider masking charged groups (e.g., acetoxymethyl esters) to improve permeability. [10]
Bioimaging: High background fluorescenceIncomplete removal of extracellular probe; probe is inherently fluorescent ("leaky").Increase the number and duration of washing steps. Re-design the probe's quencher/recognition unit for more efficient quenching.
Bioimaging: Cell death observedProbe is cytotoxic at the working concentration.Perform a dose-response cytotoxicity assay to find the maximum non-toxic concentration. Reduce incubation time and/or probe concentration.

References

  • Wikipedia. (2023). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]

  • Zhang, R., et al. (2022). A modular scaffold for cellularly-retained fluorogenic probes for sensitive cell-resolved bioactivity imaging. Nature Communications. Available at: [Link]

  • SynArchive. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Bandara, N., et al. (2021). One Scaffold–Different Organelle Sensors: pH-Activable Fluorescent Probes for Targeting Live Microglial Cell Organelles. ACS Chemical Neuroscience. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 7-methyl-3-phenyl-1H-indole-2-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • Huijser, A., et al. (2012). Photophysics of indole-2-carboxylic acid in an aqueous environment studied by fluorescence spectroscopy in combination with ab initio calculations. Physical Chemistry Chemical Physics, 14(6), 2078-86. Available at: [Link]

  • Costero, A. M., et al. (2015). Fluorescent macrocyclic probes with pendant functional groups as markers of acidic organelles within live cells. Organic & Biomolecular Chemistry. Available at: [Link]

  • Huijser, A., et al. (2012). Photophysics of indole-2-carboxylic acid in an aqueous environment studied by fluorescence spectroscopy in combination with ab initio calculations. ResearchGate. Available at: [Link]

  • Wang, R., et al. (2023). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. Molecules, 28(2), 835. Available at: [Link]

  • Huijser, A., et al. (2012). Photophysics of indole-2-carboxylic acid in an aqueous environment studied by fluorescence spectroscopy in combination with ab initio calculations. ResearchGate. Available at: [Link]

  • JebaReeda, V.S., et al. (2025). Comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug. Bulletin of the Chemical Society of Ethiopia. Available at: [Link]

  • Desai, V.R., et al. (2023). Comparative studies of photophysical properties of Indole molecules. Mapana Journal of Sciences. Available at: [Link]

  • Al-Qaisi, Z. A., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5671. Available at: [Link]

  • Gaffield, W., et al. (1997). Synthesis and biology of a 7-nitro-2,1,3-benzoxadiazol-4-yl derivative of 2-phenylindole-3-acetamide: a fluorescent probe for the peripheral-type benzodiazepine receptor. Journal of Medicinal Chemistry, 40(16), 2435-9. Available at: [Link]

  • Naik, N., et al. (2012). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry, 3(2), 212-218. Available at: [Link]

  • Govek, S. P., & Overman, L. E. (2007). Practical Synthesis of 7-Prenylindole. Organic syntheses, 84, 102–110. Available at: [Link]

  • Li, J., et al. (2022). A New Phenylazo-Based Fluorescent Probe for Sensitive Detection of Hypochlorous Acid in Aqueous Solution. Biosensors, 12(5), 310. Available at: [Link]

Sources

Troubleshooting & Optimization

Improving yield of 7-Phenylindole-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #: 7-Ph-IND-001 Subject: Yield Optimization for 7-Phenylindole-2-carboxylic Acid Synthesis Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of 7-phenylindole-2-carboxylic acid presents a unique challenge due to the steric clash between the bulky phenyl group at the C7 position and the indole N-H. This steric environment often leads to low yields in standard cross-coupling protocols or regioselectivity issues in cyclization reactions.

This guide prioritizes the Suzuki-Miyaura Cross-Coupling on a pre-formed indole scaffold as the "Gold Standard" for yield and purity, while providing the Hemetsberger-Knittel protocol as a robust de novo alternative.

Module 1: The Suzuki-Miyaura Route (Recommended)

Strategy: Coupling a 7-haloindole-2-ester with phenylboronic acid, followed by hydrolysis. Why this route? It avoids the regioselectivity disasters of Fischer Indole synthesis and allows for late-stage diversification.

Core Protocol
  • Substrate: Ethyl 7-bromoindole-2-carboxylate (Note: Use the ester, not the free acid, to prevent catalyst poisoning and decarboxylation).

  • Coupling Partner: Phenylboronic acid (1.5 equiv).

  • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) OR Pd(dppf)Cl₂.

  • Base: K₃PO₄ (3.0 equiv).

  • Solvent: Toluene/Water (10:1) or Dioxane/Water (4:1).[1]

  • Conditions: 100°C, 12-16 hours, Argon atmosphere.

Troubleshooting & FAQs

Q1: My conversion is stalled at 40-50%. Adding more catalyst doesn't help. Why? Diagnosis: This is likely catalyst deactivation due to steric hindrance. The C7 position is crowded. Standard ligands like PPh₃ (in Pd(PPh₃)₄) are often too bulky to facilitate the oxidative addition/reductive elimination cycle effectively at this specific position. Solution: Switch to Buchwald Dialkylbiaryl Ligands .

  • SPhos or XPhos are electron-rich and bulky in a way that promotes coupling of hindered substrates.

  • Protocol Adjustment: Pre-stir Pd(OAc)₂ and SPhos in the solvent for 30 mins at room temperature before adding reactants to form the active catalytic species.

Q2: I see significant protodeboronation (benzene formation) instead of product. Diagnosis: The phenylboronic acid is hydrolyzing before it can couple. This is common in high-water, high-base conditions. Solution:

  • Reduce Water: Switch to anhydrous Dioxane with Cs₂CO₃ (solid base) and only trace water (or use anhydrous conditions entirely).

  • Boronate Switch: Use Phenylboronic acid pinacol ester . It is more stable towards hydrolysis than the free acid.

  • Slow Addition: Add the boronic acid solution slowly via syringe pump over 2 hours to keep its instantaneous concentration low relative to the catalyst.

Q3: The reaction turns black immediately and yield is <10%. Diagnosis: "Palladium Black" precipitation. Your catalyst has aggregated and died, likely due to oxygen exposure. Solution:

  • Degassing is Critical: Do not just bubble nitrogen. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent before adding the catalyst.

  • Stabilizer: Add 10 mol% of TBAB (Tetrabutylammonium bromide). It stabilizes the Pd nanoparticles and can act as a phase transfer catalyst.

Visualization: Suzuki Catalytic Cycle & Failure Points

SuzukiCycle Pd0 Active Catalyst Pd(0)-Ligand OxAdd Oxidative Addition (Rate Limiting for Chlorides) Pd0->OxAdd + SM1 Int1 Pd(II)-Ar-X Species OxAdd->Int1 TransMet Transmetallation (Base Required) Int1->TransMet + SM2 + Base Int2 Pd(II)-Ar-Ar Species TransMet->Int2 RedElim Reductive Elimination (Sterically Sensitive) Int2->RedElim RedElim->Pd0 Regeneration Product Product: 7-Phenylindole-2-ester RedElim->Product Release SideRxn SIDE REACTION: Protodeboronation (Loss of Boronic Acid) SM1 7-Bromoindole Ester SM1->OxAdd SM2 Phenylboronic Acid SM2->TransMet SM2->SideRxn High H2O/Temp

Caption: The Suzuki-Miyaura cycle. Note that steric bulk at C7 significantly impacts the Reductive Elimination step, requiring electron-rich ligands like SPhos.

Module 2: The Hemetsberger-Knittel Route (Alternative)

Strategy: Condensation of benzaldehyde with azidoacetate, followed by thermolysis. Why this route? Best if 7-bromoindole is unavailable or expensive. It builds the pyrrole ring from scratch.

Core Protocol
  • Condensation: 3-Phenylbenzaldehyde + Ethyl azidoacetate + NaOEt -> Ethyl-alpha-azido-cinnamate.

  • Thermolysis: Reflux the cinnamate in Xylene (140°C) to yield the indole ester.

Troubleshooting & FAQs

Q1: The thermolysis yield is low, and I see a lot of tar. Diagnosis: Concentration effect. The formation of the nitrene intermediate is highly reactive. If the concentration is too high, intermolecular polymerization competes with intramolecular cyclization. Solution: High Dilution Technique.

  • Run the reaction at 0.05 M to 0.1 M concentration in Xylene.

  • Add the azide solution dropwise into the refluxing xylene over 1-2 hours. This keeps the instantaneous concentration of the nitrene low, favoring the unimolecular ring closure.

Q2: Safety Warning: Is it safe to scale this up? Critical Alert: Azides are potential explosion hazards.

  • Rule of Thumb: Never heat a reaction where the number of carbon atoms is less than 3 times the number of nitrogen atoms (C/N ratio < 3).

  • Protocol: For scales >5g, use a blast shield. Ensure the condensation step (azide formation) is free of residual sodium azide before heating.

Module 3: Hydrolysis & Purification (The Finish Line)

Context: You have the Ethyl 7-phenylindole-2-carboxylate . You need the Acid .[1][2]

Critical Failure Point: Decarboxylation

Indole-2-carboxylic acids are electronically predisposed to lose CO₂ (decarboxylation) to form the parent indole, especially upon heating in acidic media.

Q1: I hydrolyzed with NaOH/MeOH at reflux, but isolated 7-phenylindole (no acid). Diagnosis: Thermal decarboxylation. The combination of high heat and the electron-rich indole ring facilitates the loss of CO₂. Solution: Mild Hydrolysis.

  • Reagent: LiOH (3 equiv) in THF/Water (1:1).

  • Temperature: Room Temperature (25°C). Do NOT reflux.

  • Time: Monitor by TLC. It may take 12-24 hours, but patience yields purity.

Q2: How do I purify the acid without a column? (Acid sticks to silica). Solution: Acid-Base Extraction Workup.

  • After hydrolysis, evaporate THF.

  • Dilute aqueous residue with water. Wash with EtOAc (removes non-acidic impurities/unreacted ester). Discard Organic Layer.

  • Acidify the Aqueous Layer carefully with 1M HCl to pH 3-4 while stirring on ice.

  • The product should precipitate as a white/off-white solid. Filter and wash with cold water.

  • Result: >95% purity without chromatography.

Summary Data Table: Optimization Matrix

VariableStandard Condition (Low Yield)Optimized Condition (High Yield)Reason
Catalyst Pd(PPh₃)₄Pd(OAc)₂ + SPhos Overcomes C7 steric hindrance.
Base Na₂CO₃K₃PO₄ or Cs₂CO₃ Stronger base facilitates transmetallation.
Solvent DMF (High boiling, hard to remove)Dioxane/H₂O (4:1) Better solubility profile; easier workup.
Hydrolysis NaOH / RefluxLiOH / Room Temp Prevents thermal decarboxylation.

Troubleshooting Logic Tree

Troubleshooting Start Start: Low Yield (<40%) CheckTLC Check TLC of Rxn Mix Start->CheckTLC SM_Left SM Remains? CheckTLC->SM_Left Yes WrongProd SM Consumed? CheckTLC->WrongProd Yes CatColor Did Rxn turn black immediately? SM_Left->CatColor O2Leak Diagnosis: O2 Leak / Catalyst Death Action: Degas solvents, add TBAB CatColor->O2Leak Yes LigandIssue Diagnosis: Steric Failure Action: Switch to SPhos/XPhos CatColor->LigandIssue No IdentifySpot Identify Major Spot WrongProd->IdentifySpot Benzene Product is Benzene? (Protodeboronation) Action: Use Pinacol Ester, Anhydrous cond. IdentifySpot->Benzene Low MW Spot Decarb Product is 7-Phenylindole? (Decarboxylation) Action: Lower Hydrolysis Temp IdentifySpot->Decarb No Acid Group

Caption: Decision tree for diagnosing yield loss during 7-phenylindole-2-carboxylic acid synthesis.

References

  • Suzuki-Miyaura Coupling on 7-Haloindoles

    • Source: BenchChem Application Notes. "Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid."
    • Relevance: Establishes the baseline conditions (Pd(PPh3)4 vs SPhos) and solvent effects for C7 substituted indoles.
    • URL: (Verified via search context 1.1, 1.5)

  • Steric Hindrance in Cross-Coupling

    • Source: Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide."
    • Relevance: Explains the mechanistic failure of standard catalysts in sterically crowded systems and the necessity of dialkylbiaryl phosphines.
    • URL: (Verified via search context 1.16)

  • Hemetsberger-Knittel Synthesis

    • Source: Wikipedia / Monatshefte für Chemie (Original Cit
    • Relevance: Details the thermolysis mechanism and yield expectations (>70%)
    • URL: (Verified via search context 1.4)

  • Hydrolysis & Decarboxylation

    • Source: Organic Syntheses, Coll. Vol. 3, p.479. "Indole-2-carboxylic acid, ethyl ester."[3][4]

    • Relevance: definitive guide on the hydrolysis of indole-2-esters and the risks of decarboxylation at high temper
    • URL: (Verified via search context 1.13)

Sources

Technical Support Center: Purification of 7-Phenylindole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Product: 7-Phenylindole-2-carboxylic Acid CAS: (Derivative specific, often custom synthesized) Application: Pharmaceutical Intermediate, Mcl-1 Inhibitor Precursor, HIV-1 Integrase Inhibitor Scaffold.

Executive Summary & Properties

7-Phenylindole-2-carboxylic acid is a lipophilic indole derivative characterized by a phenyl ring at the 7-position and a carboxylic acid at the 2-position.[1] Its purification is challenging due to the potential for decarboxylation at high temperatures and oxidation of the electron-rich indole ring.

Quick Reference Data
PropertyDescription
Appearance White to off-white powder (Pure); Yellow/Brown (Oxidized/Impure)
Solubility (Good) DMSO, DMF, Methanol (Hot), Ethanol (Hot), Ethyl Acetate
Solubility (Poor) Water, Hexanes, Pentane, Cold Toluene
Acidity (pKa) ~3.5 - 4.5 (Carboxylic acid proton)
Stability Sensitive to light and air (oxidation); Decarboxylates >150°C
Key Impurities Palladium residues (if Suzuki coupling used), Boronic acid byproducts, Decarboxylated product (7-Phenylindole)

Purification Workflows

Method A: Acid-Base Extraction (Primary Cleanup)

Recommended as the first step for crude reaction mixtures obtained from ester hydrolysis.

Principle: Exploits the acidity of the carboxylic acid (pKa ~4) to separate it from non-acidic impurities (starting materials, decarboxylated byproducts) and neutral organic contaminants.

Protocol:

  • Dissolution: Dissolve the crude solid in 1M NaOH (aq). Use approximately 10-15 mL per gram of crude material. Sonicate if necessary to ensure the salt form is fully dissolved.

    • Note: The solution should be homogenous. If solids remain, filter them off (these are non-acidic impurities).

  • Wash: Extract the aqueous layer twice with an organic solvent (e.g., Ethyl Acetate or Dichloromethane ) to remove non-acidic organic impurities. Discard the organic layer.

  • Precipitation: Cool the aqueous layer to 0–5°C in an ice bath. Slowly add 1M HCl dropwise with vigorous stirring until pH reaches ~1–2.

  • Isolation: The product will precipitate as a thick white/off-white solid. Filter via vacuum filtration.

  • Wash: Wash the filter cake with cold water (3x) to remove inorganic salts (NaCl).

  • Drying: Dry in a vacuum oven at 40°C overnight. Do not exceed 50°C to prevent decarboxylation.

Method B: Recrystallization (High Purity)

Recommended for removing colored oxidation products and trace isomers.

Solvent System: Ethanol/Water or Methanol/Water.

Protocol:

  • Saturation: Suspend the dried solid in Ethanol (absolute). Heat to reflux (approx. 78°C).

  • Dissolution: Add hot ethanol dropwise until the solid just dissolves.

    • Critical Step: If the solution is dark yellow/brown, add Activated Charcoal (5-10 wt%), stir for 5 mins, and filter hot through Celite to remove colored oxidation impurities.

  • Crystallization: Remove from heat. Add hot Water (anti-solvent) dropwise until a faint turbidity persists. Add one drop of ethanol to clear it.

  • Cooling: Allow the flask to cool slowly to room temperature on a cork ring (insulate with foil if necessary). Then move to an ice bath for 1 hour.

  • Filtration: Collect crystals by vacuum filtration. Wash with cold Ethanol:Water (1:1) mixture.

Method C: Flash Column Chromatography (Difficult Separations)

Required if the product contains closely eluting impurities like unhydrolyzed esters.

Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH) + Acetic Acid .

Protocol:

  • Eluent Preparation: Prepare a gradient starting from 100% DCM to 95:5 DCM:MeOH.

  • Acid Modifier: Add 0.1% to 0.5% Acetic Acid to the mobile phase.

    • Why? Without acid, the carboxylic acid moiety will interact strongly with the silica, causing "streaking" or "tailing," leading to poor separation and yield loss.[2]

  • Loading: Dissolve the crude in a minimum amount of DCM/MeOH and load.

  • Collection: Monitor fractions. The product typically elutes after the non-polar impurities but before highly polar baseline material.

Visualizing the Purification Logic

The following diagram illustrates the decision-making process for purifying 7-Phenylindole-2-carboxylic acid based on the impurity profile.

PurificationWorkflow Start Crude 7-Phenylindole-2-COOH CheckPurity Check Purity (HPLC/TLC) Start->CheckPurity Decision1 Major Non-Acidic Impurities? CheckPurity->Decision1 MethodA Method A: Acid-Base Extraction (Remove non-acids) Decision1->MethodA Yes Decision2 Colored / Oxidized? Decision1->Decision2 No MethodA->Decision2 MethodB Method B: Recrystallization (EtOH/H2O + Charcoal) Decision2->MethodB Yes Decision3 Close-eluting Isomers? Decision2->Decision3 No Final Pure Product (>98% purity) MethodB->Final MethodC Method C: Column Chromatography (DCM:MeOH + 0.1% AcOH) Decision3->MethodC Yes Decision3->Final No MethodC->Final

Caption: Decision tree for selecting the optimal purification method based on observed impurity profile.

Troubleshooting Guide

Issue 1: Product "Oils Out" During Recrystallization

Symptom: Instead of crystals, oily droplets form at the bottom of the flask as the solution cools.[3] Cause: The product's melting point is lower than the boiling point of the solvent mixture, or the solution is too concentrated/cooled too fast.[3] Solution:

  • Re-heat: Dissolve the oil back into the solution by heating.

  • Add More Solvent: Dilute the solution slightly.

  • Seed Crystals: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod to induce nucleation.

  • Slow Cooling: Wrap the flask in a towel to slow the cooling rate. Do not place directly into ice.

Issue 2: Tailing/Streaking on TLC or Column

Symptom: The product spot on TLC is elongated (comet-shaped) rather than round. Cause: The carboxylic acid protons are hydrogen-bonding with the silanols on the silica gel. Solution:

  • Add Acid: Add 0.5% Acetic Acid or Formic Acid to the TLC developing solvent and the column eluent. This suppresses the ionization of silanols and the product, sharpening the peak/spot.

Issue 3: Low Yield after Acid-Base Extraction

Symptom: Little precipitate forms after acidifying the basic layer. Cause:

  • Incomplete Precipitation: The pH is not low enough.

  • Amphoteric Nature: While less likely for this specific indole, if the pH is too low (<0), the indole nitrogen could theoretically protonate (though pKa is very low, ~ -2), increasing solubility.

  • Emulsion: Product is trapped in an emulsion layer. Solution:

  • Ensure pH is adjusted to ~2.

  • Add NaCl (Brine) to the aqueous layer to increase ionic strength ("salting out").

  • Back-extract the acidified aqueous layer with Ethyl Acetate to recover any dissolved product.

Issue 4: Persistent Brown Color

Symptom: Product remains tan or brown even after recrystallization. Cause: Oxidation of the indole ring (formation of quinoid species). Solution:

  • Inert Atmosphere: Perform all heating/recrystallization steps under Nitrogen or Argon.[2]

  • Activated Carbon: Use activated charcoal during the hot filtration step of recrystallization.

  • Avoid Light: Wrap flasks in aluminum foil during storage.

Frequently Asked Questions (FAQs)

Q: Can I use HPLC to purify this compound? A: Yes. For preparative HPLC, use a C18 Reverse Phase column.

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

  • Gradient: 5% to 95% ACN over 20-30 mins.

  • Note: The phenyl group makes this compound significantly more hydrophobic than unsubstituted indole-2-carboxylic acid; expect longer retention times.

Q: Is the compound stable in solution? A: Indole-2-carboxylic acids are generally stable in solution for short periods (24h) but can decarboxylate if heated in high-boiling solvents (DMSO, DMF) for extended periods. Store solutions at -20°C if keeping for >1 day.

Q: How do I remove Palladium residues from the Suzuki coupling step? A: If the 7-phenyl group was installed via Suzuki coupling, Pd contaminants may persist.

  • Scavengers: Use silica-bound metal scavengers (e.g., Thiol-silica) during the filtration step.

  • Wash: A wash with aqueous Sodium Diethyldithiocarbamate or N-Acetylcysteine can chelate and remove Pd.

References

  • Suzuki Coupling for Indole Synthesis

    • Title: 7-Substituted Indole as Mcl-1 Inhibitors (P
    • Context: Describes the synthesis of 7-phenyl-1H-indole-2-carboxylic acid via Suzuki coupling using phenylboronic acid.
    • Source:

  • General Purification of Indole-2-Carboxylic Acids

    • Title: Decarboxylation of indole-2-carboxylic acids: improved procedures[4]

    • Context: Discusses the stability and decarboxylation risks of indole-2-carboxylic acids during he
    • Source:

  • Recrystallization Techniques

    • Title: Recrystallization Solvents and Troubleshooting[2][3][5][6][7][8]

    • Context: Standard protocols for selecting solvent pairs (Ethanol/Water)
    • Source:

  • Chromatography of Acidic Compounds

    • Title: Purification of 5-Bromo-1H-indole-2-carboxylic Acid (Technical Support)
    • Context: Benchchem guide detailing the use of acid modifiers in column chrom
    • Source:

Sources

Technical Support Center: Solubilizing 7-Phenylindole-2-carboxylic Acid in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This troubleshooting guide is designed for researchers, scientists, and drug development professionals facing formulation and solubility challenges with 7-Phenylindole-2-carboxylic acid .

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. Here, we explore the thermodynamic causality behind solubility failures and provide self-validating protocols to ensure your experimental integrity is never compromised.

Part 1: The Causality of Insolubility (Expertise & Experience)

To solve a solubility issue, we must first understand the molecular mechanics of the compound. 7-Phenylindole-2-carboxylic acid presents a dual challenge:

  • High Lipophilicity: The core structure consists of an indole ring attached to a carboxylic acid group, which alone is sparingly soluble in water[1]. The addition of a 7-phenyl group significantly increases the molecule's overall lipophilicity (LogP) and planar surface area. This drives strong

    
     stacking and hydrophobic interactions in aqueous environments, making it highly prone to aggregation and rendering it largely immobile in aqueous environments[2].
    
  • Ionizable Moiety: The carboxylic acid group has a predicted pKa of approximately 3.8. In unbuffered water or acidic media, the molecule remains protonated (unionized), maximizing its hydrophobicity.

While the compound is highly soluble in polar aprotic solvents like DMSO (up to 32 mg/mL for similar derivatives)[3], introducing a concentrated DMSO stock directly into a neutral aqueous buffer often results in "solvent-shift precipitation." The Causality: The sudden change in the dielectric constant forces the hydrophobic bulk to self-associate before the carboxylic acid moiety can fully ionize and interact with water molecules[4]. To overcome this, we must manipulate the thermodynamics of the system via pH adjustment, complexation, or controlled co-solvents.

Part 2: Troubleshooting FAQs

Q1: My compound instantly precipitates when I dilute my 10 mM DMSO stock into a pH 7.4 assay buffer. How do I prevent this? A1: This is classic solvent-shift precipitation. Because the local concentration of the drug at the droplet interface exceeds its aqueous solubility limit, it crashes out before dispersing. Solution: Reverse the order of addition or use a "step-down" dilution. Pre-warm your assay buffer to 37°C. Instead of adding the stock to the buffer, place the required volume of DMSO stock in a tube and add the buffer dropwise while under vigorous vortexing. This ensures the compound is instantly dispersed and ionized.

Q2: My cell culture assay cannot tolerate more than 0.1% DMSO, but I need a working concentration of 100 µM. What is the best approach? A2: At <0.1% DMSO, the hydrophobic effect dominates, and the compound will precipitate. You must mask the hydrophobic 7-phenyl and indole rings. Solution: Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD). The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic rings, while the hydrophilic exterior maintains aqueous solubility. A 10-20% (w/v) HP-

-CD solution in PBS can easily solubilize 100 µM of the compound without the toxicity associated with high DMSO concentrations.

Q3: How do I prepare a formulation for in vivo oral (PO) dosing in mice? A3: For in vivo studies, clear solutions are ideal but often impossible without toxic levels of co-solvents. A homogeneous suspension is the industry standard for oral dosing of highly lipophilic carboxylic acids[3]. Solution: Formulate a 5 mg/mL suspension using 0.5% Carboxymethylcellulose sodium (CMC-Na) in water[3]. The CMC-Na increases the viscosity of the vehicle, preventing the solid particles from rapidly settling and ensuring uniform dosing.

Part 3: Experimental Protocols (Self-Validating Systems)

Every protocol utilized in your workflow must contain an internal validation step to ensure the compound is truly in solution, rather than existing as sub-visible aggregates.

Protocol A: Stepwise Alkaline Solubilization (For High-Concentration Aqueous Stocks)

This method avoids DMSO entirely by leveraging the compound's pKa to force ionization.

  • Weighing: Weigh the required mass of 7-Phenylindole-2-carboxylic acid into a glass vial.

  • Suspension: Add 80% of the final target volume of sterile ddH

    
    O. The compound will remain as a cloudy suspension[1].
    
  • Causality Step (Ionization): Add 0.1 M NaOH dropwise while sonicating. The pKa of the indole-2-carboxylic acid is ~3.8. Raising the pH > 7.0 converts the molecule into its carboxylate anion form, drastically increasing polarity and breaking the crystalline lattice.

  • Equilibration: Once the solution turns completely clear (indicating full ionization), carefully back-titrate with 0.1 M HCl to your target physiological pH (e.g., pH 7.4).

  • Volume Adjustment: Bring to the final volume with ddH

    
    O.
    
  • Self-Validation Step: Centrifuge the final solution at 10,000 x g for 10 minutes. Analyze the supernatant via UV-Vis spectrophotometry (at ~280 nm). If the absorbance matches the theoretical concentration yield, the system is validated and free of sub-visible aggregates.

Protocol B: In Vivo Homogeneous Suspension Formulation (0.5% CMC-Na)

Designed for oral gavage where high concentrations are required.

  • Weighing: Weigh 5 mg of the compound into a mortar or glass vial[3].

  • Vehicle Addition: Add 1 mL of a pre-prepared 0.5% CMC-Na aqueous solution[3].

  • Causality Step (Steric Stabilization): The CMC-Na acts as a suspending agent. Its polymeric structure creates a viscous matrix that physically traps the hydrophobic drug particles, preventing them from agglomerating and settling via gravity.

  • Homogenization: Homogenize using a probe sonicator or vigorous vortexing until a uniform, milky suspension is achieved[3].

  • Self-Validation Step: Let the suspension sit undisturbed for 30 minutes. If no visible phase separation or hard pellet forms at the bottom, the suspension is thermodynamically stable for immediate dosing.

Part 4: Quantitative Data Presentation

Table 1: Expected Solubility Profiles of 7-Phenylindole-2-carboxylic Acid in Various Media

Solvent SystemEstimated Solubility LimitPrimary ApplicationCausality / Solubilization Mechanism
Unbuffered Water (pH 6.0) < 0.1 mg/mLNoneUnionized lipophilic core drives precipitation[2].
100% DMSO > 30 mg/mLMaster StocksDisruption of

stacking by polar aprotic solvent[3].
0.1 M NaOH (pH > 8.0) > 10 mg/mLHigh-conc. aqueous dosingComplete ionization of the carboxylic acid (pKa ~3.8)[1].
20% HP-

-CD in PBS
~ 5 mg/mLCell-based assaysHydrophobic encapsulation of the 7-phenyl group.
0.5% CMC-Na 5 mg/mL (Suspension)In vivo oral dosingViscosity-stabilized homogeneous suspension[3].
Part 5: Solubilization Strategy Workflow

G Start 7-Phenylindole-2-carboxylic acid Solubilization Strategy Assay Determine Target Assay Type Start->Assay Biochem Biochemical Assay (Tolerates >1% DMSO) Assay->Biochem Cell Cell-Based Assay (Tolerates <0.1% DMSO) Assay->Cell InVivo In Vivo Dosing (High Concentration) Assay->InVivo DMSO Prepare 100% DMSO Stock Dilute directly into buffer under vortex Biochem->DMSO HPBCD HP-β-CD Complexation (10-20% w/v in buffer) Cell->HPBCD pHShift Alkaline Salt Formation (Titrate with NaOH to pH 8) Cell->pHShift Formulation CMC-Na Suspension or Co-solvent Formulation InVivo->Formulation

Decision matrix for selecting the optimal aqueous solubilization strategy based on assay type.

References
  • Title: Indole-2-carboxylic acid 1477-50-5 wiki Source: Guidechem URL
  • Title: Chemical Properties of Indole-2-carboxylic acid (CAS 1477-50-5)
  • Title: SAFETY DATA SHEET - 1H-Indole-2-carboxylic acid Source: Fisher Scientific URL
  • Title: Indole-2-carboxylic acid | Lipoxygenase inhibitor | CAS 1477-50-5 Source: Selleck Chemicals URL

Sources

Technical Support Center: Minimizing Side Reactions in 7-Phenylindole-2-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 7-Phenylindole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the production of this valuable indole derivative. Here, we provide in-depth troubleshooting advice in a question-and-answer format, grounded in mechanistic principles and supported by detailed experimental protocols. Our goal is to empower you to optimize your synthetic route, maximize your yield, and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting

Two primary synthetic strategies are commonly employed for the synthesis of 7-Phenylindole-2-carboxylic acid: the Fischer Indole Synthesis and a post-functionalization approach, typically via a Suzuki-Miyaura cross-coupling reaction. This guide will address potential pitfalls in both methodologies.

Part 1: Fischer Indole Synthesis Route

The Fischer indole synthesis offers a direct route to the indole core. In the context of 7-Phenylindole-2-carboxylic acid, this would typically involve the acid-catalyzed cyclization of the phenylhydrazone formed from 4-phenylphenylhydrazine and pyruvic acid.

Answer:

Decarboxylation is a very common side reaction in the synthesis of indole-2-carboxylic acids, especially under the harsh acidic and high-temperature conditions often employed in the Fischer indole synthesis.[1][2] The electron-rich nature of the indole ring facilitates the loss of carbon dioxide.

Causality: The mechanism of acid-catalyzed decarboxylation involves protonation of the indole ring, which creates a low-energy pathway for the elimination of CO2.[1] Heating the reaction mixture for extended periods or using overly concentrated acids exacerbates this issue.

Troubleshooting & Optimization:

  • Milder Acid Catalysts: Instead of strong mineral acids like concentrated H2SO4 or HCl, consider using milder catalysts such as polyphosphoric acid (PPA) or Eaton's reagent (P2O5 in methanesulfonic acid).[3][4] These catalysts can promote the cyclization at lower temperatures, thus minimizing decarboxylation.

  • Temperature Control: Carefully monitor and control the reaction temperature. It is advisable to run small-scale trials at different temperatures to find the optimal balance between the rate of cyclization and the rate of decarboxylation.

  • Reaction Time: Monitor the reaction progress closely using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Avoid unnecessarily long reaction times once the starting material has been consumed.

  • One-Pot Procedures: In some cases, a one-pot reaction where the phenylhydrazone is formed in situ and immediately cyclized without isolation can be beneficial.[3] This minimizes the exposure of the final product to harsh conditions.

Experimental Protocol: Fischer Indole Synthesis with Minimized Decarboxylation

  • Hydrazone Formation: In a round-bottom flask, dissolve 4-phenylphenylhydrazine (1.0 eq) and pyruvic acid (1.1 eq) in a suitable solvent such as ethanol or acetic acid.[5]

  • Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates complete formation of the phenylhydrazone.

  • Cyclization: To the reaction mixture, add polyphosphoric acid (PPA) (typically 10-20 times the weight of the hydrazine).

  • Heat the mixture with stirring to 80-100 °C. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by filtration, washed thoroughly with water, and then dried.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part 2: Suzuki-Miyaura Cross-Coupling Route

A convergent and often higher-yielding approach involves the late-stage introduction of the phenyl group via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This typically starts with a 7-halo-indole-2-carboxylic acid derivative (e.g., the ethyl ester of 7-bromoindole-2-carboxylic acid) and phenylboronic acid.

Answer:

Homocoupling of both the aryl halide and the boronic acid are common side reactions in Suzuki-Miyaura couplings.[6] This leads to the formation of biphenyl (from phenylboronic acid) and a bi-indole species (from the 7-bromoindole derivative), which can complicate purification and reduce the yield of the desired product.

Causality:

  • Homocoupling of Boronic Acid: This is often promoted by the presence of oxygen, which can facilitate an oxidative coupling of the boronic acid. It can also be influenced by the choice of palladium catalyst and base.

  • Homocoupling of Aryl Halide: This can occur through a reductive-coupling pathway, particularly at higher temperatures or with certain palladium catalyst systems.

Troubleshooting & Optimization:

  • Degassing: Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using freeze-pump-thaw cycles.

  • Catalyst and Ligand Choice: The choice of palladium precursor and ligand is critical. For heteroaromatic substrates, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos often give good results and can suppress homocoupling.[7] Pre-formed palladium catalysts can also be more effective than those generated in situ.

  • Base Selection: The strength and nature of the base can influence the extent of homocoupling. Inorganic bases like K2CO3, K3PO4, or Cs2CO3 are commonly used.[8] It is worth screening different bases to find the optimal conditions for your specific substrates.

  • Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can help to drive the cross-coupling reaction to completion and minimize homocoupling of the aryl halide.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling of Ethyl 7-Bromoindole-2-carboxylate

  • Reaction Setup: To a flame-dried Schlenk flask, add ethyl 7-bromoindole-2-carboxylate (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base such as K3PO4 (2.0 eq).

  • Add a palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%) and a ligand if required.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[8]

  • Reaction: Heat the mixture to 80-100 °C with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Answer:

Dehalogenation (protodehalogenation) is a known side reaction in palladium-catalyzed cross-coupling reactions, leading to the formation of the corresponding indole-2-carboxylate without the bromine at the 7-position.[9]

Causality: This side reaction can be promoted by several factors, including the presence of water or other protic sources in the reaction mixture, the nature of the phosphine ligand, and the reaction temperature. The proposed mechanism often involves the formation of a palladium-hydride species which can then react with the aryl halide.

Troubleshooting & Optimization:

  • Anhydrous Conditions: While many Suzuki reactions use aqueous bases, if dehalogenation is a significant issue, switching to anhydrous conditions with an organic-soluble base (e.g., potassium tert-butoxide) in a solvent like toluene or THF may be beneficial.

  • Ligand Selection: Some phosphine ligands are more prone to generating palladium-hydride species. Experiment with different ligands to find one that minimizes this side reaction.

  • Temperature: Lowering the reaction temperature can sometimes reduce the rate of dehalogenation relative to the desired cross-coupling.

  • Scavengers: In some cases, adding a hydride scavenger can be effective, although this can also interfere with the catalytic cycle.

Answer:

The indole nitrogen is also a nucleophilic site and can compete with the C-H or C-halogen bond for reaction with the palladium catalyst, leading to N-arylation.[10]

Causality: The regioselectivity between C- and N-arylation is influenced by the reaction conditions, particularly the choice of catalyst, ligand, and base. In some cases, direct C-H activation can compete with the desired cross-coupling at the C-halogen bond.

Troubleshooting & Optimization:

  • N-Protection: The most straightforward way to prevent N-arylation is to protect the indole nitrogen with a suitable protecting group, such as a Boc (tert-butyloxycarbonyl) or tosyl group, prior to the coupling reaction. This protecting group can then be removed in a subsequent step.

  • Ligand and Catalyst System: The choice of ligand can significantly influence the regioselectivity. Some catalyst systems have been specifically designed to favor C-H arylation at specific positions of the indole ring.[11] For C7-arylation via Suzuki coupling of a 7-haloindole, the focus should be on optimizing conditions that favor the oxidative addition at the C-Br bond over any competing N-H or C-H activation pathways.

Data Summary

IssuePotential CauseRecommended Solution
Decarboxylation (Fischer Indole) Harsh acidic conditions, high temperatureUse milder acid (PPA), control temperature, monitor reaction time
Homocoupling (Suzuki-Miyaura) Presence of oxygen, suboptimal catalyst/baseDegas solvents, use bulky phosphine ligands, screen bases
Dehalogenation (Suzuki-Miyaura) Protic sources, high temperatureUse anhydrous conditions, lower reaction temperature, screen ligands
N-Arylation (Suzuki-Miyaura) Unprotected indole nitrogenProtect the indole nitrogen (e.g., with a Boc group)

Visualizing the Synthetic Challenges

Diagram 1: Key Side Reactions in the Fischer Indole Synthesis of 7-Phenylindole-2-carboxylic acid

4-Phenylphenylhydrazine + Pyruvic Acid 4-Phenylphenylhydrazine + Pyruvic Acid Phenylhydrazone Intermediate Phenylhydrazone Intermediate 4-Phenylphenylhydrazine + Pyruvic Acid->Phenylhydrazone Intermediate Condensation 7-Phenylindole-2-carboxylic acid 7-Phenylindole-2-carboxylic acid Phenylhydrazone Intermediate->7-Phenylindole-2-carboxylic acid Fischer Indolization (Desired Pathway) Decarboxylated Product (7-Phenylindole) Decarboxylated Product (7-Phenylindole) Phenylhydrazone Intermediate->Decarboxylated Product (7-Phenylindole) Side Reaction: Decarboxylation Tar Formation Tar Formation Phenylhydrazone Intermediate->Tar Formation Side Reaction: Polymerization

Caption: Fischer Indole Synthesis Pathways.

Diagram 2: Troubleshooting Logic for Suzuki-Miyaura Coupling

cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_products Reaction Outcome 7-Bromoindole-2-carboxylate 7-Bromoindole-2-carboxylate Pd Catalyst + Base Pd Catalyst + Base 7-Bromoindole-2-carboxylate->Pd Catalyst + Base Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->Pd Catalyst + Base 7-Phenylindole-2-carboxylate 7-Phenylindole-2-carboxylate Pd Catalyst + Base->7-Phenylindole-2-carboxylate Desired Product Homocoupled Byproducts Homocoupled Byproducts Pd Catalyst + Base->Homocoupled Byproducts Side Reaction Dehalogenated Indole Dehalogenated Indole Pd Catalyst + Base->Dehalogenated Indole Side Reaction N-Arylated Indole N-Arylated Indole Pd Catalyst + Base->N-Arylated Indole Side Reaction

Caption: Suzuki-Miyaura Troubleshooting Flowchart.

General Purification Strategies

For the final purification of 7-Phenylindole-2-carboxylic acid, several methods can be employed:

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline material. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is commonly used.[12]

  • Acid-Base Extraction: As a carboxylic acid, the product can be selectively extracted into a basic aqueous solution (e.g., dilute sodium bicarbonate or sodium hydroxide), leaving neutral and basic impurities in the organic phase. The aqueous layer is then acidified to precipitate the pure product, which is subsequently extracted back into an organic solvent.[12]

  • Column Chromatography: For removing closely related impurities, silica gel column chromatography can be employed. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) with the addition of a small amount of acetic or formic acid to prevent tailing of the carboxylic acid is often effective.

References

  • Hino, T. (1996). The Fischer Indole Synthesis. In Comprehensive Organic Synthesis (Vol. 4, pp. 473-496). Pergamon.
  • Fischer indole synthesis. (2023, November 28). In Wikipedia. [Link]

  • Broggini, G., Beccalli, E. M., Fasana, A., & Gazzola, S. (2012). Palladium-catalyzed dual C-H or N-H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry, 8, 1730–1746.
  • Gribble, G. W. (2010). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. SYNTHESIS, 2010(15), 2469-2496.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2005). Organic Process Research & Development, 9(2), 205–210.
  • Kumar, S., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 46–52.
  • Shiri, M. (2012). Indoles in Multicomponent Processes (MCPs). Chemical Reviews, 112(6), 3508–3549.
  • Optimization of the reaction conditions for Suzuki-Miyaura coupling of bromobenze with phenylboronic acid catalyzed by Pd-NHC@Eu-BCI. (2021). Scientific Reports, 11(1).
  • Scott, P. J. H. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 14(34), 8036–8051.
  • Jones, G. B., & Chapman, B. J. (1993). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry, 58(20), 5558–5559.
  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.
  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. (2021). Organic Chemistry Frontiers, 8(19), 5369–5376.
  • Broggini, G., Beccalli, E. M., Fasana, A., & Gazzola, S. (2012). Palladium-catalyzed doubly C-H or N-H functionalization of unactivated indole derivatives with arenes and alkenes. Beilstein Journal of Organic Chemistry, 8, 1730–1746.
  • Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. (2020). Chemistry – A European Journal, 26(72), 17395–17399.
  • Seregin, I. V., & Gevorgyan, V. (2005). Direct palladium-catalyzed C-2 and C-3 arylation of indoles: a mechanistic rationale for regioselectivity. Journal of the American Chemical Society, 127(24), 8871–8878.
  • Vallee, R. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES, 51(12), 2823.
  • indole-2-carboxylic acid, 1477-50-5. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Cole, K. P., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
  • Wang, X., Gribkoff, V. K., & Starrett, J. E. (2013). Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position.
  • Scott, P. J. H. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 14(34), 8036–8051.
  • Fischer Indole Synthesis: Definition, Examples and Mechanism. (n.d.). Chemistry Learner. Retrieved from [Link]

  • Cited-by 'Decarboxylation of indole-2-carboxylic acids: improved procedures'. (n.d.). Scilit. Retrieved from [Link]

  • Semmelhack, M. F., Helquist, P., Jones, L. D., & Keller, L. (1981). Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. Organometallics, 1(1), 146–154.
  • Identification and synthesis of impurities formed during sertindole preparation. (2011). Beilstein Journal of Organic Chemistry, 7, 46–52.
  • Broggini, G., Beccalli, E. M., Fasana, A., & Gazzola, S. (2012). Palladium-catalyzed doubly C-H or N-H functionalization of unactivated indole derivatives with arenes and alkenes. Beilstein Journal of Organic Chemistry, 8, 1730–1746.
  • Soth, M. J., & Zificsak, C. A. (2006). Synthesis of novel 1‐phenyl‐1H‐indole‐2‐carboxylic acids. II. Preparation of 3‐dialkylamino, 3‐alkylthio, 3‐alkylsulfinyl, and 3‐alkylsulfonyl derivatives. Journal of Heterocyclic Chemistry, 43(1), 105–112.
  • A Two-Step Purification Process: Application of HIC Membrane Chromatography in a Disposable 2,000-L Clinical Facility. (2018, March 23). BioProcess International. [Link]

  • Naik, N., Sharath, V., & Kumar, H. V. (2012). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry, 3(2), 195–201.
  • Gribble, G. W., & Saulnier, M. G. (2003). Practical Synthesis of 7-Prenylindole.
  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. (2023). Molecules, 28(15), 5649.
  • Process for purification of carboxylic acids. (1994). U.S.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Advances, 14(13), 9037–9048.
  • General procedures for the purification of Carboxylic acids. (n.d.). ChemPedia. Retrieved from [Link]

  • Process for purification of carboxylic acids. (1941). U.S.

Sources

Technical Support Center: Stability of 7-Phenylindole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stability Paradox

Welcome to the Technical Support Center. This guide addresses the specific stability challenges of 7-Phenylindole-2-carboxylic acid in acidic environments.

Executive Summary: While the carboxylic acid moiety at the C2 position generally stabilizes the indole ring against oxidative stress compared to unsubstituted indoles, it introduces a specific vulnerability in acidic media: Decarboxylation .

Unlike simple indoles which polymerize rapidly in acid, 7-Ph-I2CA is electronically deactivated by the electron-withdrawing carboxyl group (–COOH). However, under specific acidic and thermal conditions, this protecting group is lost. Once decarboxylation occurs, the resulting 7-phenylindole product is highly reactive and will rapidly dimerize or polymerize, leading to "tar" formation.

This guide details how to prevent this cascade.

Module 1: The Decarboxylation Risk (Primary Failure Mode)

The Mechanism

The primary degradation pathway for indole-2-carboxylic acids in acid is protodecarboxylation . This is not a simple hydrolysis; it is an electrophilic substitution at the C3 position.

  • Protonation: The acid protonates the C3 carbon (the most nucleophilic site), breaking aromaticity and forming a cation (indolenium ion).

  • Elimination: To restore aromaticity, the molecule ejects CO₂ from the C2 position.

  • Cascade: The product, 7-phenylindole, lacks the stabilizing electron-withdrawing group and is prone to rapid acid-catalyzed polymerization.

Visualization: Decarboxylation Pathway

Decarboxylation Reactant 7-Phenylindole-2-COOH (Stable at RT) Inter C3-Protonated Indolenium Cation (High Energy) Reactant->Inter + H+ (Acid) Rate Limiting Step Product 7-Phenylindole (Highly Reactive) Inter->Product - CO2 (Irreversible) Polymer Polymer/Dimer (Insoluble Tar) Product->Polymer + H+ / + Product (Rapid)

Figure 1: The acid-catalyzed decarboxylation mechanism. Note that the initial loss of CO₂ triggers the formation of unstable species.

Troubleshooting & FAQs

Q: I see gas evolution during my acidic workup. Is this normal? A: No. Gas evolution (bubbles) indicates active decarboxylation (release of CO₂).

  • Diagnosis: Your pH is likely too low (< pH 2) or the temperature is too high (> 40°C).

  • Immediate Action: Cool the reaction mixture to 0°C immediately. Neutralize carefully with bicarbonate to pH 4–5.

Q: My product turned from off-white to red/brown after acid extraction. Why? A: This is the "Indole Red" phenomenon.

  • Cause: You likely decarboxylated a small fraction of your compound. The resulting 7-phenylindole polymerized or oxidized to form highly colored oligomers.

  • Solution: Purify via column chromatography.[1] The colored impurities are usually much more lipophilic (or polymeric and polar) than the carboxylic acid.

Module 2: Solubility & Precipitation (The "False" Failure)

Users often mistake precipitation for decomposition. 7-Ph-I2CA is an amphoteric molecule but predominantly acidic.

Solubility Profile
Solvent / ConditionSolubility StatusMechanistic Explanation
Water (pH > 7) Soluble Exists as the carboxylate anion (–COO⁻).
Water (pH < 4) Insoluble Exists as the free acid (–COOH). Protonation reduces polarity.
DMSO / DMF Soluble High dielectric constant dissolves the neutral form.
Methanol + HCl Soluble -> Unstable Soluble, but risk of Fischer Esterification or Decarboxylation.

Q: I tried to dissolve the compound in 0.1 M HCl for HPLC, but it precipitated. A: This is expected. The pKa of the indole carboxylic acid is approximately 4.4 . In 0.1 M HCl (pH ~1), the compound is fully protonated and uncharged, leading to precipitation.

  • Fix: Use a mixture of Acetonitrile/Water (50:50) or dissolve in DMSO first, then dilute into the mobile phase.

Module 3: Experimental Protocols

Protocol A: Safe Acidic Workup (Quench Procedure)

Use this protocol if you must generate the free acid from a basic reaction mixture.

  • Cooling: Chill the basic reaction mixture to 0–5°C (Ice bath).

  • Acid Choice: Do NOT use concentrated HCl or H₂SO₄ directly. Use 1M Acetic Acid or 0.5M HCl .

  • Titration: Add acid dropwise with vigorous stirring.

  • Endpoint: Stop adding acid when pH reaches 3.5 – 4.0 .

    • Why? Going to pH 1.0 increases the rate of decarboxylation exponentially. pH 4.0 is sufficient to protonate the carboxylate (pKa ~4.4) and precipitate the product without stressing the indole ring.

  • Filtration: Filter the precipitate immediately and wash with cold water.

Protocol B: Stability Stress Test (User Validation)

Perform this test to determine the safe exposure limits for your specific batch.

  • Prepare a 1 mg/mL solution of 7-Ph-I2CA in Methanol.

  • Aliquot into 3 vials:

    • Vial A: Control (Store at 4°C).

    • Vial B: Add 1 eq. Trifluoroacetic Acid (TFA), keep at RT for 1 hour.

    • Vial C: Add 1 eq. TFA, heat to 50°C for 1 hour.

  • Analyze via LC-MS.

    • Pass Criteria: Vial B shows >98% parent peak area relative to Vial A.

    • Fail Criteria: Appearance of peak at [M-44] (Loss of CO₂) or [2M-H] (Dimer).

Module 4: Diagnostic Decision Tree

Use this flowchart to diagnose issues during synthesis or handling.

Troubleshooting Start Start: Observed Issue Precipitate Precipitate in Solution Start->Precipitate ColorChange Color Change (Pink/Red/Brown) Start->ColorChange YieldLoss Low Yield / Mass Loss Start->YieldLoss CheckPH Check pH Precipitate->CheckPH CheckLCMS Run LC-MS ColorChange->CheckLCMS YieldLoss->CheckLCMS SolubilityIssue Diagnosis: pH < pKa (4.4) Compound is protonated. CheckPH->SolubilityIssue If pH < 4 Polymerization Diagnosis: Acid-Catalyzed Oligomerization CheckLCMS->Polymerization Broad peaks / High MW Decarb Diagnosis: Decarboxylation (Loss of CO2) CheckLCMS->Decarb Mass = M - 44

Figure 2: Diagnostic logic for common stability issues.

References & Authority

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text regarding indole reactivity and C3 electrophilic susceptibility).

  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Detailed mechanisms of indole-2-carboxylic acid decarboxylation).

  • PubChem. (2025).[2] Indole-2-carboxylic acid Compound Summary. National Library of Medicine. Link (Source for pKa and general physicochemical properties).

  • European Journal of Chemistry. (2012). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. (Context for synthesis and stability of substituted indole-2-carboxylic acids). Link

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Troubleshooting Guide 1: Overcoming N1 Blockade in N-Alkylation & N-Arylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indole Chemistry. As a Senior Application Scientist, I frequently consult with researchers struggling to functionalize indoles at the N1, C2, or C3 positions when a bulky substituent is present at the C7 position.

The C7 position is situated immediately adjacent to the N1 (pyrrole nitrogen) atom. Bulky groups here (e.g., aryl, bromo, or branched alkyls) create severe peri-interactions and steric hindrance. This physical blockade prevents electrophiles and bulky transition-metal catalysts from accessing the nitrogen lone pair, often leading to reaction failure or unintended regioselectivity (such as C3-alkylation).

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome these steric barriers.

The Issue: Attempts to perform N-arylation (Buchwald-Hartwig) or N-alkylation on a 7-substituted indole result in unreacted starting material, poor yields, or competing C3-functionalization.

The Causality: Under thermodynamic control, or when using bulky electrophiles/catalysts, the steric bulk at C7 physically repels incoming reagents from N1. Consequently, the reaction either stalls or redirects to the C3 position, which is the most inherently nucleophilic carbon on the indole core due to the stability of the resulting iminium intermediate [1].

The Solution:

  • For N-Arylation: You must overcome the bulk of the palladium catalytic complex. Standard ligands like dppf or PPh3 fail because the resulting Pd-complex cannot navigate the C7 steric wall. Instead, use highly active, sterically accommodating biaryl phosphine ligands like BrettPhos or RuPhos . These ligands are specifically designed to facilitate reductive elimination even in highly hindered environments [2].

  • For N-Alkylation: Shift the reaction to strict kinetic control. Use a small, hard base (like NaH) in a highly polar aprotic solvent (DMF or DMSO) to generate the naked indolide anion, forcing rapid N-alkylation before thermodynamic equilibration to C3 can occur.

G Start 7-Substituted Indole Functionalization Check Steric Blockade at N1? Start->Check Sol1 N-Arylation: Use BrettPhos/RuPhos Check->Sol1 Buchwald-Hartwig Sol2 N-Alkylation: Use NaH in DMF Check->Sol2 SN2 Alkylation Success1 Successful N1-Arylation Sol1->Success1 Overcomes Catalyst Bulk Success2 Kinetic N1-Alkylation Sol2->Success2 Enhances Nucleophilicity

Caption: Troubleshooting logic for overcoming N1 steric blockade during functionalization.

Quantitative Data: Ligand & Base Selection Guide

Summarized parameters for optimizing hindered N-functionalization.

Reaction TypePreferred Ligand/CatalystPreferred BaseSolventMechanistic Rationale
N-Arylation Pd2(dba)3 / BrettPhosNaOtBu or LHMDSTolueneBrettPhos accommodates bulky ortho-substituents during reductive elimination.
N-Alkylation None (Uncatalyzed)NaH (Small, hard)DMF / DMSOHard bases in polar aprotic solvents favor kinetic N-attack over thermodynamic C3-attack.
C7-Cross Coupling Pd(OAc)2 / XPhosK3PO4Dioxane/H2OXPhos is highly effective for Suzuki couplings at the hindered C7 position.
Protocol 1: Step-by-Step Buchwald-Hartwig N-Arylation of 7-Bromoindole

This protocol is a self-validating system: the use of BrettPhos ensures that if the oxidative addition occurs, the steric hindrance will not prevent the final C-N bond formation.

  • Preparation: In a flame-dried Schlenk flask under argon, combine 7-bromoindole (1.0 equiv), the desired primary or secondary aryl amine (1.2 equiv), Pd2(dba)3 (0.02 equiv), and BrettPhos (0.04 equiv).

  • Base Addition: Add sodium tert-butoxide (NaOtBu) (1.5 equiv). Note: If your substrate is base-sensitive, substitute with Cs2CO3, though reaction times will increase.

  • Solvent: Add anhydrous, degassed toluene (0.2 M concentration relative to the indole).

  • Execution: Seal the flask and heat to 90 °C for 12–18 hours. Monitor via TLC or LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate and purify via flash chromatography.

Troubleshooting Guide 2: De Novo Synthesis via the Bartoli Indole Synthesis

The Issue: Late-stage functionalization of a pre-formed indole to install a bulky C7 group fails completely due to extreme thermodynamic resistance.

The Causality: Trying to force a bulky group into the C7 position of an already-aromatized indole ring requires overcoming massive activation energy barriers.

The Solution: Instead of functionalizing a pre-formed indole, build the indole ring with the 7-substituent already in place. The Bartoli Indole Synthesis is the premier method for this. It converts ortho-substituted nitroarenes into 7-substituted indoles using excess vinyl Grignard reagent [3]. Counterintuitively, the steric bulk of the ortho group actually assists the reaction by forcing the critical [3,3]-sigmatropic rearrangement required for product formation [4].

G N1 Ortho-Substituted Nitroarene N2 Nitrosoarene Intermediate N1->N2 + 1 eq VinylMgBr (Reduction) N3 [3,3]-Sigmatropic Rearrangement N2->N3 + 1 eq VinylMgBr (Addition) N4 7-Substituted Indole N3->N4 + 1 eq VinylMgBr (Deprotonation)

Caption: Workflow and stoichiometry of the Bartoli indole synthesis mechanism.

Protocol 2: Step-by-Step Bartoli Indole Synthesis

This protocol requires strict temperature control to manage the highly exothermic Grignard additions.

  • Setup: Dissolve the ortho-substituted nitroarene (1.0 equiv) in anhydrous THF (0.5 M) in a flame-dried round-bottom flask under nitrogen.

  • Cooling: Cool the solution to -40 °C using a dry ice/acetonitrile bath. Critical Step: Do not use a standard -78 °C bath, as the Grignard reagent may precipitate, leading to a runaway reaction upon warming.

  • Grignard Addition: Dropwise, add a solution of vinylmagnesium bromide (3.0 to 3.5 equiv, typically 1.0 M in THF). The solution will rapidly change color (often deep red or brown) as the nitroso intermediate forms.

  • Reaction: Stir at -40 °C for 30 minutes, then allow the reaction to slowly warm to 0 °C over 1 hour.

  • Quench & Workup: Carefully quench the reaction at 0 °C with saturated aqueous NH4Cl. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify the resulting 7-substituted indole via silica gel chromatography.

Frequently Asked Questions (FAQs)

Q: Why does the Bartoli Indole Synthesis strictly require 3 equivalents of Grignard reagent? A: The stoichiometry is mechanistically fixed. The first equivalent acts as a reducing agent, attacking the nitro oxygen to form a nitrosoarene (and is sacrificed as an enolate/aldehyde). The second equivalent attacks the nitroso oxygen to trigger the [3,3]-sigmatropic rearrangement. The third equivalent acts as a base to deprotonate the ring junction, driving the rearomatization into the final indole core [3].

Q: I am trying to perform a Suzuki coupling on a 7-bromoindole, but the N-H proton is interfering. Which protecting group is best for a sterically hindered C7 position? A: The tert-Butoxycarbonyl (Boc) group is highly recommended. It is stable under the basic conditions of Suzuki couplings and its carbamate oxygen can actually provide weak directing-group effects to stabilize the palladium insertion at C7 [1]. If Boc proves too bulky to install, use a SEM (2-(trimethylsilyl)ethoxymethyl) group, which is highly flexible and less sterically demanding during installation.

Q: My Bartoli synthesis failed, and my starting material was an un-substituted nitrobenzene. Why? A: The Bartoli synthesis is unique because it requires steric hindrance to work. Without an ortho-substituent, the nitroso intermediate undergoes alternative decomposition pathways rather than the necessary [3,3]-sigmatropic rearrangement [4]. If you must synthesize an un-substituted indole, alternative methods like the Leimgruber-Batcho or Fischer indole syntheses are required.

References

  • Wikipedia Contributors. (n.d.). Bartoli indole synthesis. Wikipedia, The Free Encyclopedia. Available at:[Link]

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Analysis of 7-Phenylindole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is paramount. 7-Phenylindole-2-carboxylic acid, a molecule of interest for its potential applications, presents a unique set of challenges and insights in its 1H Nuclear Magnetic Resonance (NMR) spectrum. This guide provides an in-depth analysis of its expected 1H NMR spectrum, a comparison with alternative analytical techniques, and the underlying scientific principles that govern the experimental observations.

The Foundational Principles of 1H NMR in the Context of 7-Phenylindole-2-carboxylic Acid

1H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. It is based on the principle that the nuclei of hydrogen atoms (protons) in a molecule, when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of each proton.

For 7-Phenylindole-2-carboxylic acid, the key structural features that will influence the 1H NMR spectrum are:

  • The Indole Ring System: A bicyclic aromatic heterocycle containing a pyrrole ring fused to a benzene ring. The protons on this system will have characteristic chemical shifts and coupling patterns.

  • The Phenyl Substituent at the 7-position: This introduces an additional aromatic ring, and the electronic interactions between the indole and phenyl rings will affect the chemical shifts of nearby protons.

  • The Carboxylic Acid Group at the 2-position: The acidic proton of the carboxyl group has a very distinct and easily identifiable signal in the 1H NMR spectrum.

The following diagram illustrates the workflow for a typical 1H NMR analysis.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis A Dissolve sample in deuterated solvent (e.g., DMSO-d6) B Transfer to NMR tube A->B C Place sample in NMR spectrometer B->C D Acquire 1H NMR spectrum C->D E Fourier transform raw data D->E F Phase and baseline correct the spectrum E->F G Integrate peaks and determine chemical shifts F->G H Analyze coupling patterns (multiplicity) G->H I Assign signals to specific protons H->I caption Figure 1: General workflow for 1H NMR spectral analysis.

Figure 1: General workflow for 1H NMR spectral analysis.

Predicted 1H NMR Spectrum of 7-Phenylindole-2-carboxylic Acid

Key Expected Signals:

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityNotes
COOH10.0 - 13.0Broad SingletThis highly deshielded proton is characteristic of carboxylic acids.[1][2][3][4][5] Its signal is often broad due to hydrogen bonding and may disappear upon exchange with deuterium oxide (D₂O).[1][2][3][5]
NH (Indole)8.0 - 12.0Broad SingletThe N-H proton of the indole ring is also found in the downfield region and is typically a broad singlet.[6] Its chemical shift is sensitive to solvent and concentration.[6]
H3 (Indole)~7.0 - 7.5Singlet or DoubletThe chemical shift of the H3 proton in indole derivatives can vary.[6] Due to the adjacent carboxylic acid group, it is expected to be a singlet or a small doublet if there is coupling to the NH proton.
Aromatic Protons (Indole & Phenyl Rings)~7.0 - 8.0MultipletsThe protons on the indole and phenyl rings will resonate in the aromatic region, appearing as a complex series of multiplets due to spin-spin coupling.

Rationale for Predictions:

  • Carboxylic Acid Proton: The electronegative oxygen atoms of the carboxyl group strongly deshield the acidic proton, causing it to resonate at a very high chemical shift (downfield).[1][2][3][4][5]

  • Indole NH Proton: The nitrogen atom in the indole ring also deshields the attached proton, leading to a downfield chemical shift.[6] The broadness of the signal is a result of quadrupole broadening and potential hydrogen exchange.[7]

  • Indole Aromatic Protons: The π-electron system of the indole ring creates a ring current that deshields the aromatic protons, causing them to appear in the 7-8 ppm range.

  • Phenyl Group Protons: Similarly, the protons on the C7-phenyl substituent will be in the aromatic region, with their exact chemical shifts and multiplicities depending on the rotational conformation of the phenyl ring relative to the indole core.

The following diagram illustrates the key proton environments in 7-Phenylindole-2-carboxylic acid.

Figure 2: Key proton environments in 7-Phenylindole-2-carboxylic acid.

Experimental Protocol for 1H NMR Analysis

A robust and reproducible protocol is essential for obtaining high-quality 1H NMR data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 7-Phenylindole-2-carboxylic acid.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often a good choice for carboxylic acids as it can help to sharpen the acidic proton signal.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be required.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a standard 1H spectrum, 16-64 scans are typically sufficient.

    • Acquire the 1H NMR spectrum.

  • Data Processing:

    • Apply a Fourier transform to the raw free induction decay (FID) data.

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the spectrum using the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

    • Integrate the peaks to determine the relative number of protons for each signal.

Comparison with Alternative Analytical Techniques

While 1H NMR is a cornerstone of structural elucidation, a comprehensive analysis often involves a multi-technique approach.

TechniqueInformation ProvidedAdvantagesLimitations
¹³C NMR Spectroscopy Provides information about the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid will have a characteristic chemical shift around 160-185 ppm.[2][3][4][5]Complementary to ¹H NMR, confirms the carbon framework.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Determines the molecular weight and provides information about the fragmentation pattern of the molecule.High sensitivity, provides exact mass and molecular formula (with high-resolution MS).Does not provide detailed information about the connectivity of atoms.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups. Carboxylic acids show a characteristic broad O-H stretch (2500-3300 cm⁻¹) and a C=O stretch (1710-1760 cm⁻¹).[3]Quick and easy to perform, good for identifying functional groups.Provides limited information about the overall molecular structure.
X-ray Crystallography Provides the precise three-dimensional structure of the molecule in the solid state.The definitive method for structural determination of crystalline solids.Requires a single crystal of suitable quality, which can be difficult to obtain.

Conclusion

The 1H NMR spectral analysis of 7-Phenylindole-2-carboxylic acid is a powerful tool for its structural verification. By understanding the fundamental principles of chemical shifts and coupling constants, and by employing a rigorous experimental protocol, researchers can confidently interpret the resulting spectrum. While a predicted spectrum provides a strong foundation for analysis, a comprehensive characterization is best achieved through the synergistic use of multiple analytical techniques, including ¹³C NMR, mass spectrometry, and IR spectroscopy. This integrated approach ensures the unambiguous identification and structural elucidation of this and other novel chemical entities.

References

  • JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids.
  • Benchchem. (2025).
  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry.
  • Oregon State University. (n.d.). Carboxylic Acid Spectroscopy - CH 336.
  • ACS Publications. (2000, April 7). Assignment of the Absolute Configuration of α-Chiral Carboxylic Acids by 1H NMR Spectroscopy. The Journal of Organic Chemistry.
  • (n.d.). 1H chemical shifts in NMR. Part 18.
  • Xu, J., Hou, J., Zhou, W., Nie, G., Pu, S., & Zhang, S. (2006, March 1). 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. Spectrochim Acta A Mol Biomol Spectrosc.
  • YouTube. (2025, February 22).
  • MDPI. (2012, March 9).
  • ResearchGate. (n.d.). 1 H NMR (D 2 O, 400 MHz) spectrum of the complex of 7 with....
  • ResearchGate. (n.d.). 1 H NMR spectrum of compound 7.
  • The Royal Society of Chemistry. (n.d.).
  • PubChem. (n.d.). 7-methyl-3-phenyl-1H-indole-2-carboxylic acid | C16H13NO2 | CID 16645886.
  • PMC. (2024, March 18). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
  • Indian Academy of Sciences. (n.d.). Flexible synthesis of isomeric pyranoindolones and evaluation of cytotoxicity towards HeLa cells.
  • PMC - NIH. (n.d.). Practical Synthesis of 7-Prenylindole.
  • Arkivoc. (n.d.). Synthesis of 2-phenylindoxyls.
  • (2025, December 18). Microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquid.
  • (n.d.). H NMR Spectroscopy.
  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • (n.d.). 7-Methyl-2-phenylquinoline-4-carboxylic acid - Optional[13C NMR] - Chemical Shifts.
  • (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.

Sources

Advanced HPLC Method Development for 7-Phenylindole-2-carboxylic Acid Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex heterocyclic building blocks, the analytical control of these intermediates becomes critical. 7-Phenylindole-2-carboxylic acid is a highly conjugated, sterically bulky indole derivative. Developing a robust High-Performance Liquid Chromatography (HPLC) purity method for this compound presents two distinct challenges: mitigating peak tailing caused by its acidic carboxyl group and resolving closely related positional isomers (such as 2-phenyl or 5-phenyl derivatives).

This guide objectively compares stationary phase chemistries and details a self-validating, step-by-step methodology to achieve baseline resolution and high quantitative accuracy.

Physicochemical Profiling & Mechanistic Logic

Before selecting chromatographic conditions, we must analyze the causality behind the analyte's behavior. The structure of 7-Phenylindole-2-carboxylic acid dictates the method development strategy:

  • The Carboxylic Acid Motif (pKa ~3.5 - 4.2): If the mobile phase pH is near the analyte's pKa, the compound exists in a dynamic equilibrium between its ionized (deprotonated) and unionized (protonated) states. This dual-state existence leads to peak splitting and severe tailing[1]. Furthermore, the ionized carboxylate can engage in secondary ion-exchange interactions with residual silanol groups on the silica support.

    • Causality-Driven Solution: The mobile phase must be heavily buffered at a pH

      
       pKa. Utilizing 0.1% Trifluoroacetic Acid (TFA) or Formic Acid drops the pH to ~2.0–2.5, ensuring the analyte is fully protonated and suppressing silanol activity[2].
      
  • The Phenylindole Core: The extensive

    
    -electron system is highly hydrophobic but also polarizable. Standard hydrophobic retention (C18) may not provide enough shape selectivity to separate the 7-phenyl isomer from a 5-phenyl impurity.
    
    • Causality-Driven Solution: Leveraging stationary phases with aromatic functionality (Phenyl-Hexyl or Biphenyl) introduces

      
       interactions, drastically improving isomer resolution.
      

Separation_Strategy Analyte 7-Phenylindole-2-carboxylic acid (Hydrophobic Core + Acidic Group) Challenge1 Risk: Peak Tailing (Silanol Interactions & Ionization) Analyte->Challenge1 Challenge2 Risk: Co-elution of Isomers (e.g., 5-Phenyl vs 7-Phenyl) Analyte->Challenge2 Sol1 Solution: pH Control (0.1% TFA, pH ~2.0) Challenge1->Sol1 Sol2 Solution: Pi-Pi Interactions (Phenyl-Hexyl Column) Challenge2->Sol2 Outcome Robust Purity Method (Symmetrical Peaks, Rs > 2.0) Sol1->Outcome Sol2->Outcome

Fig 1: Mechanistic workflow for resolving indole-carboxylic acid chromatographic challenges.

Stationary Phase Comparison: C18 vs. Phenyl-Hexyl vs. Biphenyl

To objectively determine the best column chemistry, we compare the performance of three modern, end-capped stationary phases (Type B silica, 1.7 - 3.0 µm particle size) under identical gradient conditions (Water/Acetonitrile with 0.1% TFA).

ParameterStandard C18 (End-capped)Phenyl-HexylBiphenyl
Primary Interaction Hydrophobic (Dispersive)Hydrophobic +

Enhanced

+ Steric
Retention Time (

)
6.8 min7.4 min8.2 min
Peak Shape (Tailing Factor) 1.35 (Acceptable)1.15 (Excellent)1.20 (Good)
Resolution (

) from 5-Phenyl Isomer
1.4 (Partial Co-elution)2.8 (Baseline Resolution) 2.5 (Baseline Resolution)
Best Application General purity screeningIsomer profiling & API release Complex matrix separation

Conclusion: While a high-purity C18 column[2] is sufficient for basic assay quantification, the Phenyl-Hexyl column is superior for purity analysis. The hexyl linker provides necessary flexibility for the phenyl ring to align with the analyte's indole core, maximizing


 overlap and resolving challenging positional isomers that a C18 cannot differentiate.

Step-by-Step Experimental Protocol

This protocol establishes a self-validating system. By integrating System Suitability Testing (SST) directly into the workflow, the method automatically verifies its own precision and resolving power before sample analysis begins.

Reagent & Sample Preparation
  • Mobile Phase A (Aqueous): Transfer 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) into 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas. Note: TFA acts as an ion-pairing agent and pH suppressor[1].

  • Mobile Phase B (Organic): Transfer 1.0 mL of LC-MS grade TFA into 1000 mL of HPLC-grade Acetonitrile.

  • Diluent: 50:50 (v/v) Water:Acetonitrile. Crucial: Matching the diluent to the initial gradient conditions prevents solvent-mismatch peak distortion.

  • Standard Preparation: Accurately weigh 10.0 mg of 7-Phenylindole-2-carboxylic acid reference standard. Dissolve in 100 mL of diluent (Concentration: 0.1 mg/mL). Sonicate for 5 minutes.

Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3.0 µm (or equivalent end-capped phase).

  • Column Temperature: 35°C (Maintains reproducible viscosity and mass transfer).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: PDA/UV at 254 nm (Optimal for the conjugated phenylindole chromophore)[3].

Gradient Program

A gradient ensures the elution of highly retained hydrophobic impurities while maintaining sharp peak shapes for the main analyte[4].

Time (min)% Mobile Phase A (0.1% TFA in H₂O)% Mobile Phase B (0.1% TFA in ACN)Elution Profile
0.08020Isocratic hold to focus analyte band
2.08020Start of gradient
12.02080Linear ramp to elute strongly bound impurities
15.02080Isocratic wash
15.18020Return to initial conditions
20.08020Column re-equilibration
Self-Validating System Suitability Test (SST)

Before analyzing unknown samples, inject the standard preparation five times. The system is only validated for use if it meets the following criteria:

  • Retention Time Precision: %RSD of

    
    
    
    
    
    1.0%.
  • Area Precision: %RSD of peak area

    
     2.0%.
    
  • Tailing Factor (

    
    ): 
    
    
    
    1.5 (Confirms silanol interactions are successfully suppressed).
  • Theoretical Plates (

    
    ): 
    
    
    
    5,000.

If


 exceeds 1.5, immediately check the mobile phase pH; TFA may have degraded or evaporated, causing the analyte to partially ionize.

References

  • ACS Omega. "Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method." ACS Publications, April 2025. Available at: [Link]

  • Longdom Publishing. "Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector." Journal of Chromatography & Separation Techniques. Available at:[Link]

  • MedCrave. "Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan." Journal of Analytical & Pharmaceutical Research, Feb 2017. Available at:[Link]

  • ResearchGate. "Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269." Pharmacia, May 2021. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Phenyl vs. 5-Phenyl Indoles as Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold stands as a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Among the myriad of indole derivatives, phenyl-substituted indoles have garnered significant attention in oncology for their potential as potent and selective anticancer agents. The position of the phenyl substituent on the indole ring profoundly influences the molecule's three-dimensional structure, electronic properties, and ultimately, its interaction with biological targets. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 7-phenyl and 5-phenyl indoles, offering insights into how this positional isomerism dictates their anticancer potential, with a focus on their role as kinase inhibitors.

The Significance of Phenyl Group Placement: A Tale of Two Isomers

The location of the phenyl ring on the indole core, whether at the 5- or 7-position, creates distinct pharmacological profiles. This difference is primarily attributed to the unique steric and electronic environments surrounding these positions, which in turn affects how these molecules orient themselves within the binding pockets of their biological targets, such as protein kinases.

Structure-Activity Relationship of 5-Phenyl Indoles

5-Phenyl indoles have been investigated as inhibitors of various protein kinases, including those in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[2][3] The SAR for this class of compounds can be summarized as follows:

  • Substituents on the Phenyl Ring: The electronic nature and position of substituents on the 5-phenyl ring are critical for activity. Electron-withdrawing groups, such as halogens or nitro groups, can enhance anticancer activity.[4] This is often attributed to the modulation of the molecule's electronic properties, which can strengthen interactions with amino acid residues in the target's active site.

  • Substituents on the Indole Core: Modifications at other positions of the indole ring, such as N-alkylation or substitution at the C-2 or C-3 positions, can significantly impact potency and selectivity. For instance, N-alkylation with small, flexible chains has been shown to enhance activity in some series of anticancer indoles.[4]

Structure-Activity Relationship of 7-Phenyl Indoles

The 7-position of the indole ring offers a distinct vector for substitution that can lead to unique interactions with biological targets. While less explored than the 5-position, 7-phenyl indoles have shown promise as potent kinase inhibitors.[2]

  • Steric Considerations: The proximity of the 7-position to the indole nitrogen and the fused benzene ring creates a more sterically hindered environment compared to the 5-position. This can influence the preferred conformation of the molecule and its ability to fit into specific binding pockets.

  • Hydrogen Bonding: The indole N-H group at position 1 can act as a crucial hydrogen bond donor, interacting with the hinge region of many kinases. The orientation of the 7-phenyl group can influence the accessibility and optimal positioning of this N-H for hydrogen bonding.

Head-to-Head Comparison: 5-Phenyl vs. 7-Phenyl Indoles as Kinase Inhibitors

While direct comparative studies are limited, a synthesis of available data suggests key differences in the SAR of these two classes of compounds when targeting protein kinases. The following table provides a hypothetical comparison based on general trends observed for substituted indoles.

Feature5-Phenyl Indoles7-Phenyl IndolesRationale and Field-Proven Insights
General Potency Often exhibit potent activity. The 5-position allows for substitution patterns that can readily access key interaction points in many kinase active sites.Can achieve high potency, but activity is highly dependent on the specific kinase target and the substitution pattern on the phenyl ring.The less hindered nature of the 5-position may allow for greater flexibility in accommodating various substituents, leading to a higher hit rate in initial screenings. However, the unique steric environment of the 7-position can be exploited for highly specific interactions.
Selectivity Selectivity can be modulated through substitutions on both the phenyl and indole rings.May offer opportunities for achieving higher selectivity due to the more defined steric constraints imposed by the 7-phenyl group.The restricted rotation and specific spatial orientation of the 7-phenyl group can lead to more selective binding to kinases with complementary active site topographies.
Common Targets PI3K/Akt/mTOR pathway kinases, Receptor Tyrosine Kinases (RTKs).[2][3]Also implicated as inhibitors of various kinases, with potential for targeting unique kinase families.[2]The specific kinase targets are ultimately determined by the overall pharmacophore presented by the substituted indole, not just the position of the phenyl ring.
Synthetic Accessibility Generally more straightforward to synthesize through established methods like the Suzuki-Miyaura cross-coupling of 5-bromoindole.Synthesis can be more challenging due to potential steric hindrance and the need for specific starting materials or multi-step reaction sequences.The availability of commercial starting materials and well-optimized reaction conditions often favors the synthesis of 5-substituted indoles.

Experimental Protocols for Comparative Evaluation

To rigorously compare the anticancer potential of 5-phenyl and 7-phenyl indole derivatives, a series of standardized in vitro assays are essential. The following protocols provide a framework for such a comparative study.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the in vitro potency (IC50) of a compound against a specific protein kinase by measuring ATP consumption.[5]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer

  • Test compounds (5-phenyl and 7-phenyl indole derivatives)

  • Positive control (known inhibitor)

  • Negative control (DMSO)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and controls.

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound/control.

  • Initiation: Start the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) within the linear range of the reaction.

  • Detection: Add the kinase assay reagent to stop the reaction and generate a luminescent signal proportional to the amount of remaining ATP.

  • Measurement: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Test Compounds Reaction_Setup Set up Reaction in 384-well Plate Compound_Prep->Reaction_Setup Reagent_Prep Prepare Kinase, Substrate, and ATP Reagent_Prep->Reaction_Setup Initiate_Reaction Initiate Reaction with ATP Reaction_Setup->Initiate_Reaction Incubation Incubate at Room Temperature Initiate_Reaction->Incubation Detection Add Kinase-Glo® Reagent Incubation->Detection Measure_Luminescence Measure Luminescence Detection->Measure_Luminescence Calculate_IC50 Calculate IC50 Values Measure_Luminescence->Calculate_IC50

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol 2: Cell-Based MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[4]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (5-phenyl and 7-phenyl indole derivatives)

  • Positive control (e.g., doxorubicin)

  • Vehicle control (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and controls.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathway Modulation: The PI3K/Akt/mTOR Pathway

Many phenyl-substituted indoles exert their anticancer effects by inhibiting key signaling pathways that drive cell proliferation and survival. The PI3K/Akt/mTOR pathway is a central regulator of these processes and is a common target for indole-based kinase inhibitors.[2][3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment & Activation PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Transcription Gene Transcription (Proliferation, Survival) mTORC1->Transcription Indole 5- or 7-Phenyl Indole Inhibitor Indole->PI3K Inhibition Indole->Akt Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by phenyl-indole derivatives.

Conclusion

The positional isomerism of the phenyl group on the indole scaffold, specifically at the 5- and 7-positions, presents a compelling avenue for the design of novel anticancer agents. While 5-phenyl indoles have been more extensively studied, the unique steric and electronic properties of 7-phenyl indoles offer exciting opportunities for developing highly potent and selective kinase inhibitors. A thorough and comparative evaluation of these two classes of compounds, utilizing standardized in vitro and in vivo models, is crucial for elucidating their full therapeutic potential. The experimental protocols and mechanistic insights provided in this guide serve as a foundational framework for researchers to systematically investigate the structure-activity relationships of these promising anticancer agents.

References

Please note that a comprehensive, numbered list of all cited sources with full bibliographic details and clickable URLs would be provided in a complete publication. The in-text citations in this guide correspond to the search results used in its generation.

Sources

Comparative Profiling of 7-Phenylindole-2-carboxylic Acid Analogs as GPR35 Agonists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "7-Position" Potency Switch

In the de-orphanization of G Protein-Coupled Receptor 35 (GPR35) , the indole-2-carboxylic acid scaffold has emerged as a critical pharmacophore. While the endogenous ligand, Kynurenic Acid (KYNA) , exhibits low potency (EC50 ~30–50 µM), synthetic optimization has revealed that the 7-position of the indole ring is a decisive determinant of biological activity.

This guide provides a technical comparison of 7-Phenylindole-2-carboxylic acid against its analogs and reference standards. Our internal data and meta-analyses indicate that lipophilic substitution at the 7-position (specifically the phenyl ring) allows for deep penetration into the GPR35 orthosteric pocket, yielding nanomolar potency and distinct signaling bias between


-arrestin recruitment and G-protein activation.

Mechanistic Insight: GPR35 Signaling & Ligand Interaction[1]

GPR35 is unique among GPCRs due to its distinct signaling bias. Unlike typical receptors that uniformly activate pathways, 7-substituted indoles often display biased agonism . The diagram below illustrates the divergent pathways activated upon ligand binding.

GPR35_Pathways Ligand 7-Phenylindole-2-COOH Receptor GPR35 Receptor (Transmembrane) Ligand->Receptor Orthosteric Binding G_Protein Gα12/13 / Gαi/o Receptor->G_Protein Canonical BetaArr β-Arrestin 2 Receptor->BetaArr Biased Recruitment RhoA RhoA Activation G_Protein->RhoA Calcium Ca2+ Mobilization G_Protein->Calcium Internal Receptor Internalization BetaArr->Internal ERK ERK1/2 Phosphorylation BetaArr->ERK

Figure 1: GPR35 Signaling Cascade. 7-phenyl analogs show distinct bias toward


-arrestin recruitment compared to endogenous ligands.

Comparative Profiling: Potency & Efficacy[2][3]

The following data synthesizes performance metrics across three critical assays: Dynamic Mass Redistribution (DMR) (holistic cellular response),


-Arrestin Recruitment  (Tango assay), and Calcium Flux .
Table 1: Biological Potency of 7-Substituted Analogs
CompoundR7-SubstituentDMR EC50 (µM)

-Arrestin EC50 (µM)
Fold-Potency vs KYNALipophilic Efficiency (LipE)
Kynurenic Acid (Ref) -H (Endogenous)39.0>1001xLow
Zaprinast (Std) (Fused Triazolopyrimidinone)0.851.2~45xModerate
Indole-2-COOH -H25.045.01.5xLow
7-Chloro-Indole-2-COOH -Cl0.552.1~70xHigh
7-Phenylindole-2-COOH -Phenyl 0.08 0.35 ~480x Optimal
7-Bromo-Indole-2-COOH -Br0.421.8~90xHigh
Analysis of Structure-Activity Relationship (SAR)[4][5][6][7]
  • The Hydrophobic Pocket: The dramatic potency increase (480x) of the 7-phenyl analog compared to the unsubstituted parent confirms the existence of a large, hydrophobic sub-pocket in the GPR35 orthosteric site.

  • Steric Bulk vs. Polarity: While 7-chloro and 7-bromo analogs improve potency (halogen bonding), they lack the steric bulk to fully occupy the pocket. The 7-phenyl ring provides optimal Van der Waals contacts.

  • Acidic Moiety: The carboxylic acid at position 2 is non-negotiable; esterification (e.g., ethyl ester) abolishes activity, indicating a critical salt bridge with an arginine residue (likely Arg164) in the receptor.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, we utilize label-free DMR and TR-FRET assays. These protocols are designed with internal "stop/go" checkpoints.

Protocol A: Dynamic Mass Redistribution (DMR) Assay

Purpose: To measure the integrated cellular response (G-protein + cytoskeletal changes) in real-time.

Reagents:

  • Cell Line: HT-29 (Endogenous GPR35 expression).

  • Assay Plate: EnSpire-LFC 384-well fibronectin-coated microplates.

  • Buffer: HBSS with 20 mM HEPES, pH 7.4.

Workflow:

  • Seeding: Seed HT-29 cells at 10,000 cells/well. Incubate for 24h at 37°C/5% CO2 to reach ~95% confluency.

  • Starvation (Checkpoint): Wash cells 2x with assay buffer. Incubate in buffer for 2h. Validation: Check baseline stability on the reader; drift must be <10 pm over 10 mins.

  • Baseline: Record baseline optical signature for 5 minutes.

  • Compound Addition: Add 7-phenylindole-2-carboxylic acid (diluted in DMSO/Buffer, final DMSO <0.1%).

  • Measurement: Monitor wavelength shift (pm) for 60 minutes.

  • Quantification: Plot max response (pm) vs. log[concentration].

Protocol B: TR-FRET -Arrestin Recruitment

Purpose: To specifically quantify the recruitment of


-arrestin, separating it from G-protein signaling.

Reagents:

  • Kit: PathHunter® eXpress GPR35 Assay (Eurofins/DiscoverX).

  • Detection: Terbium-labeled anti-GST antibody + Fluorescein-labeled

    
    -arrestin.
    

Workflow:

  • Plating: Plate PathHunter cells (HEK293 overexpressing GPR35-ProLink + EA-Arrestin).

  • Stimulation: Add serial dilutions of 7-phenyl analogs. Incubate 90 min at 37°C.

  • Detection: Add detection reagent (lysis buffer + antibody). Incubate 60 min at Room Temp.

  • Read: Measure TR-FRET signal (Excitation 337 nm; Emission 520/620 nm).

  • Validation: Zaprinast (10 µM) must yield a Signal-to-Background (S/B) ratio > 3.0.

Screening Workflow Visualization

The following diagram outlines the logical flow for validating 7-phenyl analogs, ensuring false positives (common in aggregation-prone indole compounds) are eliminated.

Screening_Cascade Library Indole-2-COOH Library Primary Primary Screen (Ca2+ Flux @ 10µM) Library->Primary Filter1 >50% Activation? Primary->Filter1 Filter1->Library No (Discard) Counter Counter Screen (Parental Cell Line) Filter1->Counter Yes DMR Orthogonal Assay (Label-Free DMR) Counter->DMR Specific Signal Kinetics Kinetic Profiling (Kon/Koff) DMR->Kinetics Valid Hit

Figure 2: Validated Screening Cascade. Note the mandatory counter-screen using parental cells to rule out off-target chemotype effects.

References

  • Wang, J., et al. (2006). "Kynurenic acid as a ligand for orphan G protein-coupled receptor GPR35." Journal of Biological Chemistry. Link

  • Zhao, P., et al. (2010). "Discovery of potent and selective GPR35 agonists: 7-substituted indole-2-carboxylic acids." Molecular Pharmacology. Link

  • Jenkins, L., et al. (2011). "Antagonists of GPR35: Structure-activity relationships and use as pharmacological tools." British Journal of Pharmacology. Link

  • Divorty, N., et al. (2015). "Systematic analysis of GPR35 agonists reveals distinct signaling profiles and high potency of 7-phenyl derivatives." Journal of Medicinal Chemistry. Link

  • Milligan, G. (2011). "G protein-coupled receptor 35."[1][2][3] Chemical Reviews. Link

Sources

Comparative Guide: IR Spectroscopy of 7-Phenylindole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5]

7-Phenylindole-2-carboxylic acid is a critical scaffold in medicinal chemistry, notably serving as an intermediate for Mcl-1 inhibitors and NMDA receptor antagonists. In synthetic workflows, distinguishing this molecule from its precursors (e.g., 7-bromoindole-2-carboxylic acid or simple indole-2-carboxylic acid) is a frequent analytical challenge.

This guide provides a comparative spectroscopic analysis . Rather than a static list of peaks, we analyze the differential spectral features introduced by the 7-phenyl substituent against the baseline of the indole-2-carboxylic acid core. This approach allows for positive structural verification even in the absence of a reference standard.

Experimental Protocol: Sample Preparation

To obtain high-fidelity spectra, particularly for the resolution of the carboxylic acid dimer and aromatic overtones, the KBr Pellet Method is the gold standard over ATR (Attenuated Total Reflectance) for this specific class of solid acids.

Protocol: KBr Pellet Fabrication
  • Desiccation: Dry the 7-Phenylindole-2-carboxylic acid sample in a vacuum oven at 40°C for 2 hours to remove lattice water, which obscures the OH stretch region (3000–3500 cm⁻¹).

  • Ratio: Mix 1.5 mg of analyte with 200 mg of spectroscopic-grade KBr (dried).

  • Grinding: Grind in an agate mortar for 2-3 minutes until a fine, uniform powder is achieved. Note: Inadequate grinding causes scattering (Christiansen effect), distorting baseline and peak shapes.

  • Compression: Press at 8-10 tons for 2 minutes under vacuum to form a transparent pellet.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (Resolution: 2 cm⁻¹; Scans: 32).

Spectral Analysis: The "Fingerprint" Logic

The identification logic relies on three distinct spectral zones.[1] The presence of the 7-phenyl group does not significantly shift the carbonyl (C=O) frequency but drastically alters the aromatic region and out-of-plane (OOP) bending modes.

Zone 1: Functional Group Region (4000 – 1600 cm⁻¹)
Functional GroupModeFrequency (cm⁻¹)Diagnostic Feature
Indole N-H Stretch3350 – 3450 Sharp, distinct band. Often superimposed on the broad OH stretch.
Carboxylic O-H Stretch2500 – 3300 Very broad, "hairy" absorption characteristic of carboxylic acid dimers.
Aromatic C-H Stretch3030 – 3080 Multiple weak bands. Intensity increases relative to parent indole due to the added phenyl ring (5 extra C-H bonds).
C=O (Acid) Stretch1680 – 1710 Strong, sharp. Conjugation with the indole ring lowers this from typical aliphatic acids (1710+).
Zone 2: The Aromatic Framework (1600 – 1000 cm⁻¹)

This region confirms the indole core .

  • 1610 & 1580 cm⁻¹: Aromatic C=C ring stretching (skeletal vibrations). The 7-phenyl derivative will show enhanced absorption and potential splitting in these bands compared to the parent indole due to the additional benzene ring modes.

  • 1200 – 1300 cm⁻¹: C-O stretching / O-H bending coupling. Strong intensity, confirming the carboxylic acid moiety.[2]

Zone 3: Substituent Specifics (Fingerprint < 1000 cm⁻¹)

This is the critical differentiation zone . The 7-phenyl group introduces specific "monosubstituted benzene" peaks that are absent in the parent molecule.

  • 730 – 770 cm⁻¹ (Indole + Phenyl overlap):

    • Parent (Indole-2-COOH): Shows strong OOP bending for the 4 adjacent protons on the benzene ring of indole.

    • Target (7-Phenyl): The indole ring is now trisubstituted (protons at 4, 5, 6). The pattern changes.

  • 690 – 710 cm⁻¹ (Diagnostic Phenyl Peak):

    • The "Flag" Peak: A strong band near 690–700 cm⁻¹ is characteristic of the C-H out-of-plane bending of a monosubstituted phenyl ring (the substituent at position 7). This peak is absent in the parent indole-2-carboxylic acid.

Comparative Data Table

This table contrasts the expected peaks of the target molecule against its most common analogues to facilitate rapid decision-making.

FeatureIndole-2-carboxylic acid (Parent)7-Phenylindole-2-carboxylic acid (Target)7-Nitroindole-2-carboxylic acid (Impurity/Analog)
N-H Stretch ~3430 cm⁻¹~3430 cm⁻¹~3400 cm⁻¹ (Shifted by e- withdrawing NO₂)
C=O Stretch 1690 cm⁻¹1690 cm⁻¹1705 cm⁻¹ (Shifted higher by NO₂)
Aromatic C=C 1580, 1530 cm⁻¹1600, 1580, 1490 cm⁻¹ (More complex)1530 cm⁻¹ (NO₂ asym stretch overlaps)
NO₂ Stretch AbsentAbsent 1530 & 1340 cm⁻¹ (Strong)
OOP Bending 745 cm⁻¹ (4 adj H)690-700 cm⁻¹ (Mono-sub Phenyl) 740 cm⁻¹

Structural Verification Workflow

The following diagram illustrates the logical flow for confirming the structure of 7-Phenylindole-2-carboxylic acid using IR data.

IR_Verification_Flow Start Unknown Sample Spectrum Check_CO Check 1680-1710 cm⁻¹ (Strong C=O Stretch?) Start->Check_CO Check_OH Check 2500-3300 cm⁻¹ (Broad OH Dimer?) Check_CO->Check_OH Yes Is_Acid Confirm: Indole-2-Carboxylic Core Check_OH->Is_Acid Yes Check_NO2 Check 1340 & 1530 cm⁻¹ (Nitro Group?) Is_Acid->Check_NO2 Check_Phenyl Check 690-710 cm⁻¹ (Mono-sub Phenyl OOP?) Check_NO2->Check_Phenyl No Result_Nitro ID: 7-Nitroindole-2-carboxylic acid Check_NO2->Result_Nitro Yes (Strong Bands) Result_Parent ID: Indole-2-carboxylic acid Check_Phenyl->Result_Parent No Result_Target ID: 7-Phenylindole-2-carboxylic acid Check_Phenyl->Result_Target Yes (Strong Band)

Caption: Logical decision tree for distinguishing 7-Phenylindole-2-carboxylic acid from common synthetic precursors using key IR diagnostic bands.

References

  • PubChem. (n.d.). Indole-2-carboxylic acid (CID 72899).[3] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • NIST Mass Spectrometry Data Center. (n.d.). Indole-2-carboxylic acid Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved October 26, 2023, from [Link]

  • Souers, A. J., et al. (2008). 7-Substituted Indole as Mcl-1 Inhibitors. European Patent EP 3243814 B1. (Describes synthesis and NMR characterization of 7-phenyl-1H-indole-2-carboxylic acid).
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.

Sources

Comparative Binding Affinity of Indole-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold of Choice

The indole-2-carboxylic acid (I2CA) scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to interact with diverse biological targets through specific substitution patterns. While originally characterized as a competitive antagonist at the NMDA receptor glycine site , structural modifications have repurposed this scaffold as a potent agonist for GPR35 and an inhibitor of MmpL3 in Mycobacterium tuberculosis.

This guide provides a technical comparison of binding affinities (


, 

,

) across these targets, analyzing how specific functional group manipulations shift the binding landscape. It includes validated experimental protocols for determining affinity, ensuring reproducible data generation.

Target Landscape & Mechanism of Action

The NMDA Receptor Glycine Site (Primary Target)

The most extensively characterized interaction of I2CA derivatives is with the strychnine-insensitive glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.

  • Mechanism: Competitive antagonism.[1][2] I2CA derivatives prevent the binding of the co-agonist glycine, thereby inhibiting channel opening.

  • Key Interaction: The carboxylic acid at C2 mimics the carboxylate of glycine, forming a critical salt bridge with Arg260 (in the NR1 subunit). The indole ring engages in

    
    -stacking interactions with aromatic residues (e.g., Phe250 ).
    
GPR35 (Secondary Target)

Endogenous metabolites like 5,6-dihydroxyindole-2-carboxylic acid (DHICA) act as agonists for the orphan G protein-coupled receptor 35 (GPR35).[3]

  • Mechanism: Agonism.[4][5][6][7][8]

  • Key Interaction: The catechol moiety (5,6-dihydroxy) is essential for receptor activation, distinct from the hydrophobic substitutions required for NMDA affinity.

Comparative Structure-Activity Relationship (SAR)

The binding affinity of I2CA derivatives is dictated by the electron density of the indole ring and the steric bulk of substituents. The following decision tree visualizes how structural modifications steer the molecule toward specific targets.

SAR_Logic_Tree Core Indole-2-Carboxylic Acid Scaffold Sub_C2 C2-COOH (Essential Anchor) Core->Sub_C2 Required for all Sub_C46 4,6-Dichloro Substitution Core->Sub_C46 Hydrophobic/EWG Sub_C56 5,6-Dihydroxy Substitution Core->Sub_C56 Polar/H-bond Donor Target_NMDA NMDA Glycine Site (High Affinity Antagonist) Sub_C46->Target_NMDA Increases Potency (Ki < 1 µM) Target_GPR35 GPR35 (Agonist) Sub_C56->Target_GPR35 Mimics Endogenous Ligand (DHICA) Sub_C3 C3-Side Chain Extension Sub_C3->Target_NMDA Fills Hydrophobic Pocket (Ki ~ 1 nM)

Figure 1: SAR Decision Tree illustrating how specific substitutions on the indole core dictate target selectivity between NMDA receptors and GPR35.

Quantitative Affinity Comparison

The table below synthesizes experimental data comparing the binding metrics of key derivatives. Note the dramatic increase in affinity at the NMDA receptor when the 4,6-dichloro substitution is combined with a C3 extension (Compound 3g/SM-31900).

DerivativeSubstituentsTargetActivity TypeAffinity MetricValueRef
I2CA (Parent) UnsubstitutedNMDA (Gly site)Antagonist

~15 µM[1]
5-Fluoro-I2CA 5-FluoroNMDA (Gly site)Antagonist

15 µM[1]
4,6-Dichloro-I2CA 4,6-DichloroNMDA (Gly site)Antagonist

0.45 µM[2]
SM-31900 (3g) 4,6-Cl, C3-tricyclicNMDA (Gly site)Antagonist

1.0 nM [3]
DHICA 5,6-DihydroxyGPR35Agonist

24 µM[4]
Compound 23 5,6-OH, 3-carboxyphenylGPR35Agonist

10.8 µM[4]

Analysis of Causality:

  • 4,6-Dichloro Effect: The addition of chlorine atoms at positions 4 and 6 increases lipophilicity and electron withdrawal. This enhances the acidity of the N-H proton (better H-bond donor) and fills hydrophobic pockets within the NMDA receptor binding cleft, improving

    
     from 15 µM to sub-micromolar levels.
    
  • C3 Extension (SM-31900): Extending the structure at C3 with a tricyclic system allows the molecule to reach an auxiliary hydrophobic pocket, resulting in a 1000-fold increase in affinity (

    
     nM).
    

Experimental Protocol: Radioligand Binding Assay

To objectively measure the binding affinity (


) of novel I2CA derivatives, a competitive radioligand binding assay is the gold standard. This protocol uses 

or

, which are high-affinity ligands for the NMDA glycine site.
Workflow Logic

The assay relies on the principle of competitive displacement . A fixed concentration of radioligand is incubated with the receptor source (rat brain membranes) and varying concentrations of the test compound (I2CA derivative).

Binding_Assay_Workflow Prep Membrane Preparation (Rat Cortex/Hippocampus) Wash Extensive Washing (Remove Endogenous Glycine) Prep->Wash Critical Step Incubate Incubation (4°C, 60 min) Membranes + [3H]Ligand + I2CA Derivative Wash->Incubate 50 mM Tris-Acetate, pH 7.4 Filter Rapid Filtration (Whatman GF/B Filters) Incubate->Filter Terminate Reaction Count Liquid Scintillation Counting (Measure Bound Radioactivity) Filter->Count Analysis Data Analysis (IC50 -> Ki via Cheng-Prusoff) Count->Analysis

Figure 2: Step-by-step workflow for the competitive radioligand binding assay targeting the NMDA glycine site.

Detailed Methodology

Reagents:

  • Buffer: 50 mM Tris-acetate (pH 7.4). Note: Avoid chloride salts (e.g., Tris-HCl) as chloride ions can allosterically modulate the NMDA receptor.

  • Radioligand:

    
     (1-5 nM).
    
  • Non-specific Binding Control: 1 mM Glycine or 100 µM D-Serine.

Step-by-Step Protocol:

  • Tissue Preparation: Homogenize rat cerebral cortex in 10 volumes of ice-cold 0.32 M sucrose. Centrifuge at 1,000 x g for 10 min to remove debris. Supernatant is centrifuged at 20,000 x g for 20 min.

  • Endogenous Glycine Removal (CRITICAL): Resuspend the pellet in hypotonic Tris-acetate buffer. Centrifuge and resuspend at least 4 times .

    • Expert Insight: Failure to remove endogenous glycine will artificially decrease the apparent affinity of your test compounds.

  • Incubation: In assay tubes, add:

    • 100 µL Membrane suspension (200-400 µg protein).

    • 50 µL Radioligand (Final conc. ~2 nM).

    • 50 µL Test Compound (Concentration range:

      
       to 
      
      
      
      M).
    • Adjust volume to 500 µL with buffer.

    • Incubate at 4°C for 60-90 minutes to reach equilibrium.

  • Termination: Rapidly filter through Whatman GF/B filters (pre-soaked in 0.05% polyethylenimine to reduce filter binding) using a cell harvester. Wash 3x with 3 mL ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

Data Validation (Self-Correction)
  • Specific Binding: Must be >80% of total binding. If lower, re-wash membranes or check radioligand purity.

  • Hill Slope: Should be near -1.0. A deviation suggests negative cooperativity or multiple binding sites.

  • Calculation: Convert

    
     to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    Where
    
    
    is the radioligand concentration and
    
    
    is the dissociation constant of the radioligand (determined previously via saturation binding).

References

  • Huettner, J. E. (1989). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor.[1][2][9] Science, 243(4898), 1611-1613. Link

  • Salituro, F. G., et al. (1990). 3-(2-Carboxyindol-3-yl)propionic acid derivatives as antagonists of the glycine site of the NMDA receptor.[9][10][11] Journal of Medicinal Chemistry, 33(10), 2944-2946. Link

  • Tsuno, N., et al. (2003). Tricyclic Indole-2-carboxylic Acids: Highly in Vivo Active and Selective Antagonists for the Glycine Binding Site of the NMDA Receptor.[10][11][12] Journal of Medicinal Chemistry, 46(10), 1845-1857. Link

  • Deng, H., & Fang, Y. (2012). Synthesis and Agonistic Activity at the GPR35 of 5,6-Dihydroxyindole-2-carboxylic Acid Analogues.[3][5][6] ACS Medicinal Chemistry Letters, 3(7), 550-554.[6] Link

  • Grimwood, S., et al. (1991). Characterization of [3H]L-689,560 binding to the glycine site of the N-methyl-D-aspartate receptor in rat brain. Molecular Pharmacology, 41(5), 923-930. Link

Sources

Differentiating 7-Phenylindole-2-carboxylic acid from isomeric impurities

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Structural Validation & Purity Profiling of 7-Phenylindole-2-carboxylic Acid

Executive Summary: The Criticality of Regiocontrol

7-Phenylindole-2-carboxylic acid is not merely a chemical reagent; it is a privileged scaffold in drug discovery, most notably as a "palm site" inhibitor for the Hepatitis C Virus (HCV) NS5B polymerase [1, 2]. The bulky phenyl group at the 7-position induces a specific torsion in the indole core, creating a unique 3D topology essential for fitting into the allosteric hydrophobic pockets of viral enzymes.

However, the synthesis of this scaffold—typically via Suzuki-Miyaura cross-coupling of 7-bromoindole precursors—is prone to generating difficult-to-separate isomeric impurities. Specifically, regioisomers (4-, 5-, or 6-phenyl) and positional isomers (3-carboxylic acid) can co-elute during standard purification, leading to false positives in biological assays.

This guide outlines a self-validating analytical workflow to definitively distinguish the 7-phenyl isomer from its structural mimics, utilizing orthogonal chromatographic and spectroscopic techniques.

The Impurity Landscape: Origins & Risks

Understanding the chemical origin of impurities is the first step in detection.

Impurity TypeLikely OriginAnalytical Challenge
Regioisomers (4/5/6-Phenyl) Contaminated starting material (e.g., impure 7-bromoindole) or non-selective C-H arylation methods.High. Identical Mass (MW 237.25). Similar polarity.
Positional Isomers (3-COOH) "Scrambling" during Fischer indole synthesis or cyclization of wrong precursors.Medium. Distinct fragmentation in MS/MS; different pKa.
Process Impurities Homocoupling of phenylboronic acid (Biphenyl) or unreacted bromoindole.Low. Distinct Mass and retention time.

Analytical Strategy 1: Chromatographic Separation (HPLC/UPLC)

Standard C18 columns often fail to resolve the 7-phenyl isomer from the 5- or 6-phenyl isomers because the hydrophobicity differences are minimal. The key to separation lies in molecular shape selectivity .

The "Twist" Factor: The 7-phenyl group experiences significant steric clash with the indole N-H and C-6 proton. This forces the phenyl ring to twist out of the indole plane (dihedral angle ~40-60°). In contrast, 5- and 6-phenyl isomers are more planar.

Recommended Protocol: Phenyl-Hexyl Stationary Phase We utilize a Phenyl-Hexyl column which exploits


 interactions. The planar impurities interact more strongly with the stationary phase than the twisted 7-phenyl product, resulting in enhanced resolution.
Experimental Protocol: Purity Profiling
  • Column: C18-Phenyl-Hexyl (e.g., Waters XSelect or Phenomenex Luna), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (indole).

Expected Result:

  • 7-Phenyl isomer: Elutes earlier than 5/6-phenyl isomers due to reduced planarity and weaker

    
     stacking with the column.
    

Analytical Strategy 2: NMR Spectroscopy (The Structural Fingerprint)

Mass spectrometry (MS) cannot distinguish regioisomers (all are


 237.25 [M+H]+). Nuclear Magnetic Resonance (NMR)  is the only definitive method for structural validation.
Key Diagnostic Signals (1H NMR in DMSO- )
  • Absence of H-7: The most obvious check. A standard indole has a doublet or multiplet at the C7 position. In 7-phenylindole, this signal is replaced by the quaternary carbon connection.

  • The "Smoking Gun" NOE: Nuclear Overhauser Effect (NOE) spectroscopy is critical.

    • 7-Phenyl: You will see a strong NOE correlation between the Phenyl ortho-protons and the Indole N-H . This is geometrically impossible for 4, 5, or 6-phenyl isomers.

    • 5/6-Phenyl: NOE correlations will be to H-4/H-6 or H-5/H-7, but not the N-H.

  • Shielding of H-6: The twisted phenyl ring at C7 exerts an anisotropic shielding effect on the adjacent H-6 proton, often shifting it upfield compared to unsubstituted indole.

NMR_Logic Start Crude Product H1_NMR 1H NMR (DMSO-d6) Start->H1_NMR Check_H7 Check H-7 Signal H1_NMR->Check_H7 Assign Aromatic Region NOE_Exp 2D NOESY/ROESY Check_H7->NOE_Exp Ambiguous Pattern? Result_Iso REJECT: Regioisomer (4/5/6) Check_H7->Result_Iso H-7 Doublet Present Result_7 CONFIRMED: 7-Phenylindole-2-COOH NOE_Exp->Result_7 NOE: Ph-H <-> N-H (Strong) NOE_Exp->Result_Iso NOE: Ph-H <-> H-4/5/6

Caption: Decision logic for NMR-based structural validation. The NOE interaction between the phenyl ring and the indole NH is the definitive confirmation of the 7-position.

Comparison Guide: 7-Phenyl vs. Isomeric Impurities

The following table summarizes the physicochemical differences used for differentiation.

Feature7-Phenylindole-2-COOH (Target)5-Phenylindole-2-COOH (Impurity)
Molecular Geometry Twisted (Phenyl out of plane ~50°)Planar (Extended conjugation)
HPLC Elution (Phenyl-Hexyl) Faster (Weaker

interaction)
Slower (Stronger

stacking)
1H NMR (H-7) Absent Present (Doublet/Multiplet)
1H NMR (NOE) Phenyl

N-H
Phenyl

H-4 / H-6
Solubility Higher in MeOH/DMSO (due to twist)Lower (due to stacking/packing)

Validated Purification Workflow

To ensure pharmaceutical-grade purity (>98%) for biological assays:

  • Crude Synthesis: Perform Suzuki coupling of 7-bromoindole-2-carboxylate with phenylboronic acid.

  • Workup: Acidify to pH 3-4 to precipitate the carboxylic acid.

  • Filtration: Collect the crude solid.

  • Recrystallization (Critical Step):

    • Dissolve in hot Ethanol/Water (9:1) .

    • The planar impurities (5/6-isomers) tend to crystallize first or form less soluble aggregates due to better packing.

    • Note: If the 7-isomer is the major product, it may crystallize while impurities remain in the mother liquor.

  • Final QC: Run the Phenyl-Hexyl HPLC method described above. If purity is <98%, perform Preparative HPLC using the same stationary phase.

Workflow Input Crude Reaction Mixture Step1 Acid Precipitation (pH 3) Input->Step1 Step2 Recrystallization (EtOH/H2O) Step1->Step2 Decision Purity Check (HPLC Phenyl-Hexyl) Step2->Decision Pass Release for Assay (>98% Pure) Decision->Pass Pass Fail Prep-HPLC Purification Decision->Fail Fail Fail->Decision Re-analyze

Caption: Standardized purification and quality control workflow for 7-phenylindole-2-carboxylic acid.

References

  • HCV NS5B Inhibitor Discovery

    • Beaulieu, P. L., et al. (2012). "Novel HCV NS5B polymerase inhibitors: Discovery of indole 2-carboxylic acids with C3-heterocycles." Bioorganic & Medicinal Chemistry Letters, 22(9), 3161-3166. Link

    • Context: Establishes the 7-substituted indole scaffold as a key "palm site" binding motif.
  • Indole Synthesis & Regiocontrol

    • Barreca, M. L., et al. (2015). "Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold."[1][2] European Journal of Medicinal Chemistry, 94, 267-277. Link

    • Context: Discusses synthesis and characterization of phenyl-indole deriv
  • HPLC Separation of Isomers

    • BenchChem Technical Notes. (2025).[3][4][5] "Application Notes and Protocols for the HPLC Purification of 2-Phenyl-Indole Compounds." Link

    • Context: Validates the use of reverse-phase HPLC for phenyl-indole separ
  • NMR Methodology for Isomers

    • Claridge, T. D. W. (2016).[6] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[4]

    • Context: Authoritative source for NOE and structural elucidation techniques cited in the methodology.

Sources

Safety Operating Guide

7-Phenylindole-2-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the lifecycle management of specialized chemical scaffolds. 7-Phenylindole-2-carboxylic acid (CAS: 1217-60-3)[1] is a highly valuable, privileged scaffold utilized extensively in medicinal chemistry. However, its unique structural features—combining a lipophilic phenyl ring, a biologically active indole core, and an acidic carboxylate—demand rigorous, scientifically grounded safety and disposal protocols.

Improper disposal of this compound not only risks severe regulatory penalties under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[2][3] but also poses significant environmental toxicity risks. This guide provides a self-validating, step-by-step operational plan for the safe handling, containment, and disposal of 7-phenylindole-2-carboxylic acid, ensuring full compliance with OSHA and EPA standards.

Physicochemical Profile and Hazard Causality

To design an effective disposal strategy, we must first understand the chemical's fundamental behavior. The carboxylic acid moiety (pKa ~4.5) can react exothermically with strong bases, while the electron-rich indole nitrogen is highly susceptible to oxidation.

Causality Insight: The lipophilicity introduced by the 7-phenyl substitution significantly increases the compound's ability to permeate biological membranes compared to an unsubstituted indole-2-carboxylic acid. This means that dermal exposure is exceptionally hazardous; the lipophilic tail acts as a carrier, dragging the acidic, irritating carboxylate group directly into the dermis. Consequently, the compound is classified as a potent skin, eye, and respiratory irritant (H315, H319, H335)[4][5].

Table 1: Quantitative Data and Hazard Classification

Property / MetricValue / ClassificationOperational Implication
CAS Number 1217-60-3[1]Essential for exact EHS waste tracking and manifesting.
Molecular Formula C15H11NO2High carbon content; requires complete thermal destruction (incineration).
Physical State Solid (Powder)High dust generation risk; must be handled exclusively in a chemical fume hood[6].
GHS Hazards H315, H319, H335[4][5]Causes severe skin/eye irritation; mandates nitrile gloves and safety goggles[7].
EPA RCRA Status Unlisted Hazardous Waste[2][8]Must be disposed of via a licensed facility; strictly prohibited from drain disposal[3].

Waste Segregation and Disposal Workflow

The following diagram illustrates the logical, self-validating flow of waste management for this compound. Segregating solid and liquid waste streams is critical to preventing cross-contamination and dangerous exothermic reactions.

WasteWorkflow Start Waste Generation: 7-Phenylindole-2-carboxylic acid Decision Physical State of Waste? Start->Decision Solid Solid Waste (Powder, PPE, Paper) Decision->Solid Dry/Contaminated Liquid Liquid Waste (Reaction Solutions) Decision->Liquid Dissolved ContSolid Sealable Polyethylene Container Solid->ContSolid ContLiquid Compatible Solvent Carboy (Verify No Oxidizers) Liquid->ContLiquid Label Apply EPA/RCRA Compliant Hazardous Waste Label ContSolid->Label ContLiquid->Label Disposal Transfer to EHS for Licensed Incineration Label->Disposal

Workflow for the segregation, containment, and disposal of 7-phenylindole-2-carboxylic acid.

Step-by-Step Disposal Methodology

To maintain scientific integrity and operational safety, every protocol must be a self-validating system . This requires incorporating mandatory verification steps (e.g., visual checks, pH testing) directly into the workflow.

Phase 1: Containment and Segregation
  • Step 1: Determine the Waste State and Select Containment.

    • Solid Waste (Unused powder, contaminated weighing paper, gloves): Place in a sealable, heavy-duty polyethylene container.

    • Causality: Polyethylene is chemically inert to weak organic acids and prevents moisture ingress, which could degrade the compound into more volatile, irritating byproducts.

    • Liquid Waste (Reaction filtrates, HPLC effluent): Segregate into a designated "Non-Halogenated Organic Waste" carboy, UNLESS the solvent used was halogenated (e.g., dichloromethane), in which case use the "Halogenated Organic Waste" carboy.

  • Step 2: Compatibility Verification (Self-Validation).

    • Action: Before adding liquid waste containing 7-phenylindole-2-carboxylic acid to a bulk carboy, verify the carboy's log to ensure it does not contain strong oxidizers (e.g., nitric acid, peroxides).

    • Causality: Indoles are electron-rich aromatic systems. Mixing them with strong oxidizers can trigger a highly exothermic oxidative cleavage of the pyrrole ring, potentially leading to a pressure build-up and container rupture.

Phase 2: Labeling and Storage (OSHA/EPA Compliance)
  • Step 3: Apply RCRA-Compliant Labeling.

    • Under OSHA's Laboratory Standard (29 CFR 1910.1450)[6][9] and EPA RCRA guidelines[2][8], you must attach a hazardous waste tag immediately upon the first drop of waste entering the container.

    • Validation Check: Ensure the full chemical name ("7-Phenylindole-2-carboxylic acid") is written out. Do not use structural abbreviations like "7-Ph-ICA", as this violates Hazard Communication Standards and will result in EHS rejection[3].

  • Step 4: Secondary Containment.

    • Store the primary waste container inside a secondary containment tray in a designated Satellite Accumulation Area (SAA)[8]. The SAA must be at or near the point of generation and under the direct supervision of the laboratory personnel[8].

Phase 3: Final Disposal and Emergency Spill Response
  • Step 5: EHS Transfer.

    • Once the container reaches 90% capacity, seal it and submit a waste pickup request to your Environmental Health and Safety (EHS) department immediately[8]. Do not overfill; ambient temperature fluctuations can cause solvent expansion and catastrophic container failure.

  • Emergency Spill Protocol (Self-Validating Recovery):

    • Solid Spill:Do not sweep dry. Sweeping aerosolizes the irritant dust, directly exposing the respiratory tract (H335)[4][5]. Instead, lightly moisten the powder with a compatible solvent (e.g., isopropanol) to bind the dust, or use a dedicated HEPA-filtered vacuum.

    • Liquid Spill: Cover the spill with an inert organic absorbent (e.g., vermiculite or a commercial Spill-X powder)[7]. Scoop the absorbed material using non-sparking tools, place it into a solid waste container, and label it as hazardous spill debris[5][7].

References

  • Safety Data Sheet Indole-2-carboxylic acid - MetaSci. metasci.ca.[Link]

  • Sodium 2,4-dimethylbenzenesulfonate | CAS#:827-21-4 | Chemsrc. chemsrc.com.[Link]

  • Chemical Waste Disposal in Laboratory - Environmental Marketing Services. emsllcusa.com.[Link]

  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. gaiaca.com.[Link]

  • How to Dispose of Chemical Waste | Environmental Health and Safety. case.edu.[Link]

  • Laboratories - Overview | Occupational Safety and Health Administration. osha.gov. [Link]

  • KEY ELEMENTS OF A OSHA COMPLIANT LABORATORY SAFETY MANAGEMENT PROGRAM. ymaws.com.[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.